molecular formula C9H9IN2O B2480213 3-Iodo-6-methoxy-1-methyl-1H-indazole CAS No. 1431163-17-5

3-Iodo-6-methoxy-1-methyl-1H-indazole

Cat. No.: B2480213
CAS No.: 1431163-17-5
M. Wt: 288.088
InChI Key: WPEGXAAVEVXKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6-methoxy-1-methyl-1H-indazole (CAS 1431163-17-5) is a high-purity, synthetically valuable chemical building block belonging to the indazole class of heterocyclic compounds. With a molecular formula of C9H9IN2O and a molecular weight of 288.09 g/mol, this compound is characterized by the presence of an iodine atom at the 3-position of the indazole ring, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, which are pivotal in constructing complex molecular architectures. Its primary research value lies in its role as a key precursor in medicinal chemistry for the synthesis and exploration of novel bioactive molecules . Indazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antifungal properties . Specifically, this methyl-protected, iodinated indazole derivative is designed to facilitate the direct conversion to valuable 3-keto and 3-formyl indazoles via its corresponding Weinreb amide, streamlining the development of new heterocyclic libraries for biological screening . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-6-methoxy-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEGXAAVEVXKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route to 3-Iodo-6-methoxy-1-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key structural motif in a wide array of pharmacologically active molecules, and the introduction of an iodine atom at the C3 position offers a versatile handle for further functionalization through various cross-coupling reactions. This document details a two-step synthetic pathway, commencing with the formation of the 6-methoxy-1-methyl-1H-indazole core, followed by a regioselective iodination. The causality behind experimental choices and the underlying chemical principles are elucidated to provide a thorough understanding of the synthetic process.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy decouples the formation of the core indazole ring system from the introduction of the iodine substituent, allowing for greater control and optimization of each transformation.

  • Step 1: Synthesis of 6-methoxy-1-methyl-1H-indazole. This initial step involves the construction of the bicyclic indazole core bearing the requisite methoxy and N-methyl groups. A classical and reliable approach is the reaction of a suitably substituted benzaldehyde with methylhydrazine, which proceeds via a condensation reaction to form a hydrazone, followed by an intramolecular cyclization.

  • Step 2: Regioselective C3-Iodination. With the 6-methoxy-1-methyl-1H-indazole precursor in hand, the subsequent step focuses on the introduction of the iodine atom at the C3 position. The indazole ring system is known to be susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and thus the most reactive site. This inherent reactivity allows for a highly regioselective iodination under mild basic conditions.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: C3-Iodination Starting Material 4-methoxy-2-nitrobenzaldehyde + Methylhydrazine Precursor 6-methoxy-1-methyl-1H-indazole Starting Material->Precursor Condensation & Intramolecular Cyclization Target Molecule This compound Precursor->Target Molecule Electrophilic Iodination

Caption: A high-level overview of the two-step synthetic strategy.

Part 1: Synthesis of the 6-methoxy-1-methyl-1H-indazole Precursor

The formation of the indazole ring is a cornerstone of this synthesis. The reaction between an ortho-substituted benzaldehyde and a hydrazine derivative is a well-established method for constructing this bicyclic system.[1] In this case, the reaction of 4-methoxy-2-nitrobenzaldehyde with methylhydrazine is proposed.

Mechanistic Insights

The reaction proceeds through two key stages:

  • Hydrazone Formation: The nitrogen atom of methylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxy-2-nitrobenzaldehyde. This is followed by dehydration to yield the corresponding methylhydrazone intermediate.

  • Reductive Cyclization: The subsequent intramolecular cyclization is facilitated by the reduction of the nitro group, which can be achieved with various reducing agents. The resulting amino group then attacks the imine carbon of the hydrazone, leading to the formation of the pyrazole ring fused to the benzene ring. An alternative pathway, particularly under certain conditions, involves the displacement of the nitro group by the terminal nitrogen of the hydrazone in an aromatic nucleophilic substitution (SNAr) type mechanism, followed by aromatization.

G Start 4-methoxy-2-nitrobenzaldehyde + Methylhydrazine Hydrazone Formation of Methylhydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Cyclization Intramolecular Reductive Cyclization/ S N Ar Hydrazone->Cyclization Product 6-methoxy-1-methyl-1H-indazole Cyclization->Product

Caption: Mechanistic pathway for the formation of the indazole core.

Experimental Protocol: Synthesis of 6-methoxy-1-methyl-1H-indazole

This protocol is adapted from general procedures for the synthesis of indazoles from nitrobenzaldehydes and hydrazines.[2]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-methoxy-2-nitrobenzaldehyde331-64-6181.151.0
Methylhydrazine60-34-446.071.2
N,N-Dimethylacetamide (DMA)127-19-587.12Solvent
Diisopropylethylamine (DIPEA)7087-68-5129.241.05

Procedure:

  • Preparation of Solutions:

    • Solution A: Dissolve 4-methoxy-2-nitrobenzaldehyde (1.0 eq.) in N,N-dimethylacetamide (DMA).

    • Solution B: In a separate flask, dissolve methylhydrazine (1.2 eq.) and diisopropylethylamine (DIPEA) (1.05 eq.) in DMA.

  • Reaction:

    • In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), heat the reaction vessel to 150 °C.

    • Introduce Solution A and Solution B into the reaction vessel.

    • Maintain the reaction at 150 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove the solvent.

    • Purify the resulting residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 6-methoxy-1-methyl-1H-indazole.

Part 2: Regioselective C3-Iodination of 6-methoxy-1-methyl-1H-indazole

The C3 position of the indazole ring is electron-rich and thus highly susceptible to electrophilic attack. This allows for the direct and regioselective introduction of an iodine atom. The use of molecular iodine in the presence of a base is a common and effective method for this transformation.[3][4]

Mechanistic Considerations

The reaction is believed to proceed via an electrophilic aromatic substitution mechanism. The base, typically potassium hydroxide, deprotonates the C3 position of the indazole, generating a carbanion. This carbanion then acts as a nucleophile, attacking a molecule of iodine to form the C-I bond. The N-methyl group at the N1 position does not significantly hinder this reaction and helps to lock the tautomeric form, ensuring consistent reactivity at the C3 position.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the C3-iodination of indazoles.[5]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
6-methoxy-1-methyl-1H-indazole1236127-55-1162.191.0
Iodine (I₂)7553-56-2253.812.0
Potassium hydroxide (KOH)1310-58-356.114.0
N,N-Dimethylformamide (DMF)68-12-273.09Solvent
Sodium bisulfite (NaHSO₃)7631-90-5104.06For quenching
Diethyl ether60-29-774.12For extraction

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 6-methoxy-1-methyl-1H-indazole (1.0 eq.) in N,N-dimethylformamide (DMF).

    • To this stirred solution, add iodine (2.0 eq.).

    • Carefully add powdered potassium hydroxide (4.0 eq.) portion-wise to the mixture. An exotherm may be observed.

    • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench the excess iodine.

    • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Summary of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
6-methoxy-1-methyl-1H-indazoleC₉H₁₀N₂O162.19Solid1236127-55-1
This compoundC₉H₉IN₂O288.09Solid1431163-17-5

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the underlying chemical principles of indazole ring formation and regioselective electrophilic substitution, researchers can confidently apply and adapt these protocols to their specific needs. The availability of this versatile iodinated intermediate opens up numerous possibilities for the synthesis of novel and complex molecules for drug discovery and development.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Shafi, S., et al. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 23(10), 2499. [Link]
  • Al-dujaili, J. K., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]
  • Scribd. (n.d.). Flow Chemistry for Indazole Synthesis. [Link]
  • Porter, H. D., & Peterson, W. D. (1940). 5-NITROINDAZOLE. Organic Syntheses, 20, 73. [Link]
  • Huisgen, R., & Bast, K. (1959). INDAZOLE. Organic Syntheses, 39, 52. [Link]
  • ResearchGate. (2014). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

Sources

An In-depth Technical Guide to the Strategic Application of 3-Iodo-6-methoxy-1-methyl-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Iodo-6-methoxy-1-methyl-1H-indazole, a highly functionalized heterocyclic compound. While direct biological activity data for this specific molecule is not extensively reported in public literature, its core value lies in its role as a strategic building block for the synthesis of pharmacologically active agents. This document elucidates the synthetic versatility of this indazole derivative, particularly in the context of developing potent kinase inhibitors. We will explore its synthesis, physicochemical properties, and its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide offers detailed, field-proven protocols for the synthesis of derivatives and for key biological assays—such as in vitro kinase inhibition and cell viability assays—that are crucial for evaluating the therapeutic potential of the resulting compounds. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates in the quest for novel therapeutics.

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic aromatic heterocycle is particularly prominent in the development of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[2] Several FDA-approved drugs, including Axitinib, Pazopanib, and Niraparib, feature the indazole motif, which adeptly anchors within the ATP-binding site of various kinases.[1]

The subject of this guide, this compound, represents a key intermediate, strategically designed for synthetic elaboration. The iodine atom at the C-3 position serves as a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.[3] The methoxy and methyl substitutions on the indazole ring further influence the electronic and steric properties, providing a nuanced platform for fine-tuning the pharmacological profile of its derivatives. This guide will delve into the practical applications of this compound as a precursor to potent kinase inhibitors and provide the necessary experimental frameworks for its utilization in a drug discovery setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below, based on data from commercial suppliers.[4]

PropertyValueReference
CAS Number 1431163-17-5[4]
Molecular Formula C₉H₉IN₂O[4]
Molecular Weight 288.09 g/mol [4]
Appearance Solid[4]
Purity Typically ≥98%[4]
InChI Key WPEGXAAVEVXKBA-UHFFFAOYSA-N[4]

Synthetic Pathways and Methodologies

Plausible Synthetic Route

The synthesis would likely commence from 6-methoxy-1H-indazole, which can be methylated at the N-1 position, followed by iodination at the C-3 position. The choice of reagents and conditions is critical to ensure high yields and regioselectivity.

cluster_0 Synthetic Pathway for this compound Start 6-methoxy-1H-indazole Step1 N-1 Methylation (e.g., MeI, K₂CO₃, DMF) Start->Step1 Intermediate 6-methoxy-1-methyl-1H-indazole Step1->Intermediate Step2 C-3 Iodination (e.g., I₂, KOH, DMF) Intermediate->Step2 Product This compound Step2->Product

Plausible synthetic route for the target compound.
Detailed Experimental Protocol: C-3 Iodination of an N-1 Substituted Indazole

The following is a representative protocol for the C-3 iodination of an indazole, adapted from established procedures.[5] This self-validating system ensures that the reaction proceeds to completion, which can be monitored by thin-layer chromatography (TLC).

  • Reaction Setup: To a solution of the N-1 substituted indazole (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equivalents).

  • Iodination: Prepare a solution of iodine (I₂) (1.5 equivalents) in DMF. Add this solution dropwise to the reaction mixture at room temperature. The causality here is the generation of an indazolide anion by KOH, which then acts as a nucleophile, attacking the electrophilic iodine.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃). This step quenches the excess iodine and neutralizes the reaction mixture, leading to the precipitation of the product.

  • Isolation: Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the 3-iodo-indazole product.

Application in the Synthesis of Biologically Active Kinase Inhibitors

The primary utility of this compound is as a versatile intermediate for the synthesis of kinase inhibitors. The C-3 iodo group is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[6][7] These reactions enable the introduction of diverse aryl, heteroaryl, and amino moieties, which are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final compounds.

cluster_1 Synthetic Diversification via Cross-Coupling Reactions cluster_reactions Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Start->Suzuki Heck Heck Coupling (Alkene, Pd catalyst) Start->Heck Buchwald Buchwald-Hartwig (Amine, Pd catalyst) Start->Buchwald Library Library of Diverse Indazole Derivatives (e.g., Kinase Inhibitors) Suzuki->Library Heck->Library Buchwald->Library

Diversification of the indazole scaffold.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura reaction, a robust method for forming C-C bonds.[8]

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5 mol%), and a suitable solvent (e.g., a mixture of toluene, water, and ethanol).

  • Reaction Initiation: Stir the mixture at room temperature or heat as required. The choice of temperature and reaction time is dependent on the specific substrates and catalyst used.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Inferred Biological Relevance and Potential Therapeutic Targets

Given that numerous indazole derivatives are potent kinase inhibitors, it is highly probable that compounds synthesized from this compound will target protein kinases involved in oncogenic signaling pathways.[9][10] Key kinase families that are frequently targeted by indazole-based inhibitors include:

  • VEGFR (Vascular Endothelial Growth Factor Receptors): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[10]

  • PDGFR (Platelet-Derived Growth Factor Receptors): Involved in cell growth and division.

  • c-Kit: A receptor tyrosine kinase implicated in various cancers.

  • RAF kinases (e.g., BRAF): Central components of the MAPK/ERK signaling pathway that regulates cell proliferation and survival.[11]

cluster_2 VEGF Signaling Pathway: A Potential Target VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->Dimerization

Inhibition of the VEGF signaling pathway.

Key Experimental Protocols for Biological Evaluation

Once novel derivatives of this compound are synthesized, their biological activity must be assessed. The following are standard, robust protocols for an in vitro kinase inhibition assay and a cell viability assay.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[12]

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further, dilute these in the appropriate kinase assay buffer.

  • Kinase Reaction: In a white, opaque 96-well plate, add the test compound, the target kinase, and its specific substrate.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Generation: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a luciferase-luciferin reaction that generates a light signal from the remaining ATP.

  • Detection: Incubate at room temperature for 10-30 minutes and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity). Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Compound Concentration (nM)Luminescence (RLU)% Inhibition
0 (Control)100,0000
185,00015
1055,00045
10012,00088
10005,00095
MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized indazole derivatives and incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully aspirate the media and dissolve the formazan crystals in DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for cytotoxicity.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery, particularly in the development of novel kinase inhibitors for oncology. While it may not possess significant intrinsic biological activity, its true value is realized through its synthetic versatility. The C-3 iodo group provides a reliable anchor point for introducing molecular complexity and diversity, allowing for the systematic exploration of structure-activity relationships. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this and similar building blocks in their pursuit of next-generation targeted therapies.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Ritlecitinib In Vitro Kinase Inhibition Assay: Application Notes and Protocols. (2025). Benchchem.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025). Benchchem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.
  • MTT assay protocol. (n.d.). Abcam.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (2025). Benchchem.
  • biological activity of indazole urea derivatives. (2025). Benchchem.
  • Kinase assays. (2020). BMG LABTECH.
  • This compound. (n.d.). CymitQuimica.
  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. (2025). Benchchem.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2000). ResearchGate.
  • Methods for preparing indazole compounds. (2006). Google Patents.

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This technical guide provides a comprehensive analysis of the presumed mechanism of action of 3-Iodo-6-methoxy-1-methyl-1H-indazole, a substituted indazole with potential therapeutic applications. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from closely related, well-characterized indazole derivatives to postulate its most probable biological targets and cellular effects. We will delve into the established role of indazoles as potent kinase inhibitors, drawing parallels with approved drugs such as Pazopanib and Axitinib.[3][4][5][6][7][8] Furthermore, this document provides detailed, field-proven experimental protocols for researchers to validate the hypothesized mechanism of action, including in vitro kinase inhibition, cell viability, and target engagement assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of novel indazole derivatives.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and specificity.[9] The versatility of the indazole core allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[10] Consequently, indazole derivatives have been successfully developed into drugs for various therapeutic areas, most notably in oncology.[1]

Several FDA-approved anti-cancer drugs feature the indazole core, highlighting its importance in the development of targeted therapies.[1] Notable examples include:

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3][5][7] Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][5][7][11]

  • Axitinib (Inlyta®): A potent and selective inhibitor of VEGFRs 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.[4][6][8][12]

The proven success of these and other indazole-based drugs underscores the potential of novel derivatives like this compound as therapeutic candidates.

Postulated Mechanism of Action: Inhibition of Protein Kinases

Given that a vast number of indazole derivatives function as kinase inhibitors, it is highly probable that this compound also exerts its biological effects through the modulation of protein kinase activity.[1][13] Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

The specific substitutions on the indazole ring of this compound—an iodo group at position 3, a methoxy group at position 6, and a methyl group at position 1—likely contribute to its binding affinity and selectivity for specific kinases. The iodo group, in particular, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to the kinase active site.

Probable Target: Vascular Endothelial Growth Factor Receptors (VEGFRs)

Drawing parallels from the well-characterized indazole-based drugs Pazopanib and Axitinib, a primary hypothesized target for this compound is the family of Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4][6][7][12] VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[14] By inhibiting VEGFRs, the compound could disrupt the tumor blood supply, leading to starvation of cancer cells and inhibition of tumor growth.

The binding of VEGF to its receptor triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domains, initiating a cascade of downstream signaling events. A small molecule inhibitor like this compound would likely bind to the ATP-binding pocket of the VEGFR kinase domain, preventing ATP from binding and thereby inhibiting the phosphorylation cascade.[12]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization P1 P VEGFR->P1 P2 P VEGFR->P2 P3 P VEGFR->P3 P4 P VEGFR->P4 PLCg PLCγ P1->PLCg Activation PI3K PI3K P2->PI3K Activation RAS RAS P3->RAS Activation PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation Downstream Signaling AKT Akt PI3K->AKT AKT->Proliferation Downstream Signaling RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Downstream Signaling Indazole 3-Iodo-6-methoxy- 1-methyl-1H-indazole Indazole->VEGFR Inhibition Kinase_Assay_Workflow A Prepare serial dilutions of compound in DMSO B Add kinase, substrate, and compound to plate A->B C Initiate reaction with [γ-³³P]-ATP B->C D Incubate at 30°C C->D E Stop reaction and transfer to filter plate D->E F Wash and add scintillation cocktail E->F G Measure radioactivity F->G H Calculate IC₅₀ G->H MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound for 48-72h A->B C Add MTT reagent and incubate for 2-4h B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC₅₀ E->F

Caption: Streamlined workflow of the MTT assay for assessing cell viability.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This live-cell assay quantifies the binding of a small molecule inhibitor to its target protein, providing evidence of target engagement in a physiological context.

[15][16][17]Objective: To confirm the intracellular binding of this compound to its putative kinase target (e.g., VEGFR2) in living cells.

Methodology:

  • Cell Transfection:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Incubate the transfected cells for 24 hours to allow for protein expression.

  • Assay Preparation:

    • Harvest the cells and resuspend them in an appropriate assay medium.

    • Adjust the cell density to the desired concentration.

  • Compound and Tracer Addition:

    • In a white, opaque 96-well plate, add the serially diluted this compound or DMSO control.

    • Add the cell-permeable fluorescent tracer that binds to the same target kinase.

  • Cell Addition and Incubation:

    • Add the transfected cells to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow the compound and tracer to reach equilibrium.

  • Signal Detection:

    • Add the NanoLuc® substrate to each well.

    • Immediately measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratio to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration to determine the intracellular IC₅₀ value, which reflects target engagement.

NanoBRET_Workflow A Transfect cells with NanoLuc-kinase fusion B Add compound and fluorescent tracer A->B C Add transfected cells and incubate B->C D Add NanoLuc substrate C->D E Measure donor and acceptor luminescence D->E F Calculate BRET ratio and intracellular IC₅₀ E->F

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to known kinase inhibitors strongly suggests that it functions through the inhibition of protein kinases, with VEGFRs being a highly probable target. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to test this hypothesis and elucidate the precise molecular mechanism of this promising compound. Further investigation into the kinase selectivity profile and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

References

  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (Link not available)
  • Axitinib - Wikipedia. [Link]
  • Pazopanib - Wikipedia. [Link]
  • Rajeh, A., et al. (2012). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 6, CMO.S8857.
  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Drug Safety, 12(6), 879-889.
  • What is the mechanism of Pazopanib Hydrochloride?
  • What is Axitinib used for?
  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. (Link not available)
  • The Science Behind Axitinib: A Look at Mechanism and Applic
  • Axitinib (Inlyta) - Cancer Research UK. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye - Promega Connections. [Link]
  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed. [Link]
  • In vitro kinase assay - Protocols.io. [Link]
  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21572-21596.
  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Principle of NanoBRET target engagement. A cell-permeable tracer as a...
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. [Link]
  • Kinase assays | BMG LABTECH. [Link]
  • InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

Sources

3-Iodo-6-methoxy-1-methyl-1H-indazole derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] Specifically, the this compound derivative serves as a highly versatile synthetic intermediate. The iodine atom at the C-3 position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it an invaluable building block for drug discovery and development professionals.[2][3] This guide presents a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process optimization insights.

Strategic Approach: A Retrosynthetic Analysis

To devise an efficient synthesis, we begin by logically deconstructing the target molecule. The primary disconnections focus on the three key transformations required to build the final structure: the C-I bond formation, the N-CH₃ bond formation, and the construction of the bicyclic indazole core itself. This retrosynthetic approach reveals a practical, linear synthetic sequence starting from a commercially available substituted aniline.

G Target This compound Intermediate1 6-Methoxy-1-methyl-1H-indazole Target->Intermediate1 C3-Iodination Intermediate2 6-Methoxy-1H-indazole Intermediate1->Intermediate2 N1-Methylation StartingMaterial 4-Methoxy-2-methyl-aniline Intermediate2->StartingMaterial Indazole Formation (Diazotization & Cyclization)

Caption: Retrosynthetic analysis of the target indazole derivative.

The Synthetic Workflow: From Aniline to Iodinated Indazole

The forward synthesis is executed in three primary stages. This workflow is designed for efficiency and scalability, with each step building upon a well-characterized intermediate. The overall process prioritizes regiochemical control, particularly during the N-methylation and C-3 iodination steps, which are critical for ensuring the purity of the final product.

G cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: N1-Methylation cluster_2 Step 3: C3-Iodination A 4-Methoxy-2-methylaniline B 6-Methoxy-1H-indazole A->B 1. NaNO₂, HCl 2. Intramolecular Cyclization C 6-Methoxy-1-methyl-1H-indazole B->C NaH, CH₃I, THF (Thermodynamic Control) D This compound C->D I₂, KOH, DMF

Caption: Forward synthesis workflow for the target molecule.

Detailed Synthesis and Mechanistic Insights

Step 1: Synthesis of the 6-Methoxy-1H-indazole Core

The formation of the indazole ring system from an ortho-substituted aniline is a classic and reliable transformation. The process begins with the diazotization of the primary amine, followed by an intramolecular cyclization.

Causality Behind Experimental Choices:

  • Starting Material: 2-Methyl-5-nitroaniline is a common starting material for related syntheses, which after reduction and diazotization/cyclization yields the indazole core.[4] For our target, starting with 4-Methoxy-2-methylaniline provides the correct substitution pattern directly.

  • Diazotization: The use of sodium nitrite (NaNO₂) in a strong acidic medium (like HCl or acetic acid) at low temperatures (0-5 °C) is critical.[4] This condition generates the unstable diazonium salt in situ. Low temperatures are essential to prevent premature decomposition of this intermediate.

  • Cyclization: The diazonium salt intermediate is highly electrophilic and undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the aromatic ring to form the five-membered pyrazole ring, thus completing the bicyclic indazole system.

Experimental Protocol: Synthesis of 6-Methoxy-1H-indazole

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 15-20°C in an ice-water bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 25°C.

  • After the addition is complete, continue stirring for 30 minutes at the same temperature.

  • Allow the reaction mixture to stand at room temperature for 24-48 hours to ensure complete cyclization.

  • Concentrate the solution under reduced pressure.

  • Dilute the residue with water and neutralize carefully with a saturated sodium bicarbonate solution to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Regioselective N1-Methylation

Alkylation of the indazole ring can occur at either the N1 or N2 position. The regiochemical outcome is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[5]

Causality Behind Experimental Choices:

  • Thermodynamic vs. Kinetic Control: The N1-alkylated indazole is the thermodynamically more stable isomer.[5] In contrast, the N2 position is often more sterically accessible, making it the kinetically favored site under certain conditions.

  • Base and Solvent System: To achieve high selectivity for the desired N1-isomer, conditions that favor thermodynamic equilibrium are required. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method.[5][6] NaH irreversibly deprotonates the indazole to form the indazole anion. The subsequent alkylation in a polar aprotic solvent favors the formation of the more stable N1-product.

  • Alkylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent for this transformation.

Experimental Protocol: Synthesis of 6-Methoxy-1-methyl-1H-indazole

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes to remove the mineral oil, and then carefully add dry THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 6-methoxy-1H-indazole (1.0 eq) in dry THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure N1-methylated product.

Step 3: C-3 Iodination

The final step is the regioselective iodination of the electron-rich indazole ring. The C-3 position is particularly susceptible to electrophilic substitution.[7]

Causality Behind Experimental Choices:

  • Iodinating Agent and Base: The combination of molecular iodine (I₂) and a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is a highly effective and widely used method for the C-3 iodination of indazoles.[2][7][8] The base deprotonates the indazole (if N-H is present) or activates the system, facilitating the electrophilic attack by iodine. For an N-alkylated indazole, the base still plays a crucial role in promoting the reaction.

  • Solvent: DMF is an excellent solvent for this reaction as it effectively dissolves the reactants and intermediates, facilitating a homogenous reaction environment.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, dissolve 6-methoxy-1-methyl-1H-indazole (1.0 eq) in DMF.

  • Add powdered potassium hydroxide (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add molecular iodine (I₂) (1.5 eq) portion-wise to the mixture. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography to yield the final product, this compound.[9]

Data Summary and Troubleshooting

Effective synthesis relies on monitoring and troubleshooting. Below is a summary of expected outcomes and common challenges.

ParameterStep 1: Indazole FormationStep 2: N1-MethylationStep 3: C3-Iodination
Typical Yield 60-75%80-95% (N1 isomer)85-95%
Reaction Time 24-48 hours12-16 hours1-3 hours
Purification RecrystallizationColumn ChromatographyRecrystallization / Chromatography

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete diazotization; decomposition of diazonium salt.Ensure the temperature is strictly maintained at 15-20°C during NaNO₂ addition. Use a slight excess of the diazotizing agent.
Mixture of N1/N2 isomers in Step 2 Reaction conditions favored kinetic control.Ensure the use of a strong, non-nucleophilic base (NaH) and an aprotic solvent (THF). Confirm complete deprotonation before adding the alkylating agent.
Incomplete reaction in Step 3 Insufficient base or iodinating agent.Ensure reagents are anhydrous and of high purity. Increase equivalents of KOH and I₂ if necessary.
Formation of side products in Step 3 Over-iodination or degradation.Monitor the reaction closely by TLC and quench immediately upon completion. Avoid excessive reaction times or temperatures.

Conclusion

The synthesis of this compound is a strategic, multi-step process that hinges on the precise control of reaction conditions to ensure high yields and regioselectivity. The outlined pathway, proceeding from a substituted aniline through diazotization/cyclization, regioselective N-methylation under thermodynamic control, and efficient C-3 iodination, represents a robust and scalable route for producing this key building block. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this valuable intermediate for application in advanced medicinal chemistry programs.

References

  • Elguero, J. (1996). Pyrazoles and their Benzo Derivatives.
  • Stambuli, J. P., & Wray, B. C. (2010). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 12(20), 4576–4579. [Link]
  • Wang, J., et al. (2023). A one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles in very good yields. The Journal of Organic Chemistry, 88(19), 13049-13056. [Link]
  • Giraud, F., Anizon, F., & Moreau, P. (2014). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2015(3), 99-139. [Link]
  • Patents. (2006). Methods for preparing indazole compounds. (WO2006048745A1).
  • Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2556-2565. [Link]
  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6569. [Link]
  • MDPI. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

Sources

The Strategic Role of 3-Iodo-6-methoxy-1-methyl-1H-indazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful therapeutic agents. This technical guide focuses on a specific, highly functionalized derivative, 3-Iodo-6-methoxy-1-methyl-1H-indazole (CAS: 1431163-17-5). While direct, extensive literature on this particular molecule is emerging, its structural features—a reactive C3-iodo substituent, a modulating 6-methoxy group, and a stabilizing N1-methyl group—position it as a pivotal building block for the synthesis of next-generation therapeutics. This document will provide an in-depth analysis of its synthetic utility, potential applications in drug discovery with a focus on kinase inhibition, and detailed, field-proven experimental protocols based on closely related analogues.

Introduction: The Indazole Scaffold as a Privileged Structure

Indazole-containing derivatives are integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent anti-cancer properties.[1][2][3] The indazole core's unique electronic and structural characteristics, particularly its ability to act as a bioisostere for indole, allow it to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[4] This makes it a highly sought-after template for the design of targeted kinase inhibitors.

The subject of this guide, this compound, embodies the key attributes of a versatile synthetic intermediate for drug discovery programs. The strategic placement of the iodo group at the C3 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1431163-17-5[5][6]
Molecular Formula C₉H₉IN₂O[6]
Molecular Weight 288.09 g/mol [6]
Appearance Solid[6]
Purity Typically ≥97%[7]
InChI Key WPEGXAAVEVXKBA-UHFFFAOYSA-N[6]

Synthesis of this compound and its Precursors

Synthesis of the 6-methoxy-1-methyl-1H-indazole Core

The synthesis of the indazole core can be approached through various methods. One common strategy involves the cyclization of appropriately substituted anilines or hydrazones.[8][9] A potential route to the precursor, 6-methoxy-1-methyl-1H-indazole, could start from a commercially available substituted aniline.

Experimental Protocol: Synthesis of a 6-methoxy-1H-indazole derivative (Illustrative)

This protocol is adapted from the synthesis of 6-methoxy-1H-indazole-3-carboxylic acid and illustrates a general approach to forming the 6-methoxy-indazole core.[10]

Step 1: Diazotization and Cyclization

  • To a cooled (0 °C) and vigorously stirred solution of sulfuric acid in water, add a solution of 6-methoxyisatin in aqueous sodium hydroxide.

  • Slowly add a chilled solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • After stirring for 30-45 minutes, add a cold solution of tin(II) chloride in concentrated hydrochloric acid dropwise.

  • Continue stirring for approximately one hour, allowing the indazole derivative to precipitate.

  • Isolate the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 2: N-Methylation

  • Dissolve the synthesized 6-methoxy-1H-indazole derivative in a suitable polar aprotic solvent such as DMF.

  • Add a base, for instance, potassium carbonate, to the solution.

  • Introduce a methylating agent, such as methyl iodide, and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the N1-methylated indazole.

C3-Iodination of the Indazole Core

The introduction of an iodine atom at the C3 position of the indazole ring is a crucial step that renders the molecule a versatile building block for further diversification. This transformation is typically achieved through electrophilic iodination.[11]

Experimental Protocol: C3-Iodination of an N-methyl-indazole (General Procedure)

This protocol is based on well-established methods for the C3-iodination of indazole scaffolds.[12][11]

Materials:

  • 6-methoxy-1-methyl-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH) or another suitable base

  • N,N-Dimethylformamide (DMF) or another polar aprotic solvent

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the 6-methoxy-1-methyl-1H-indazole in DMF in a round-bottom flask.

  • Add powdered potassium hydroxide to the solution and stir.

  • In a separate flask, prepare a solution of iodine in DMF.

  • Add the iodine solution dropwise to the indazole solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Role in Drug Discovery: A Versatile Intermediate for Kinase Inhibitors

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of potent and selective kinase inhibitors. The C3-iodo group is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing diverse chemical libraries to probe the SAR of potential drug candidates.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom at the C3 position allows for the facile introduction of various aryl, heteroaryl, alkynyl, and amino moieties through well-established cross-coupling methodologies.

  • Suzuki-Miyaura Coupling: For the synthesis of 3-aryl or 3-heteroaryl indazoles.

  • Sonogashira Coupling: For the introduction of alkynyl groups at the C3 position.

  • Heck Coupling: For the formation of 3-alkenyl indazoles.

  • Buchwald-Hartwig Amination: For the synthesis of 3-amino-indazole derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 3-iodo-indazole with a boronic acid or ester.[4]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

To visually represent the strategic importance of this compound, the following diagrams illustrate its synthesis and subsequent functionalization.

Synthesis_and_Functionalization cluster_synthesis Synthesis cluster_functionalization Functionalization (Cross-Coupling Reactions) Precursor 6-methoxy-1-methyl-1H-indazole Iodination Iodination (I₂, KOH, DMF) Precursor->Iodination Target This compound Iodination->Target Target_F This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Target_F->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Target_F->Sonogashira Heck Heck Coupling (+ Alkene) Target_F->Heck Buchwald Buchwald-Hartwig (+ Amine) Target_F->Buchwald Derivatives Diverse Library of Drug Candidates Suzuki->Derivatives Sonogashira->Derivatives Heck->Derivatives Buchwald->Derivatives

Caption: Synthetic pathway to and functionalization of this compound.

Potential Therapeutic Targets and Future Perspectives

Given the prevalence of the indazole scaffold in approved kinase inhibitors, derivatives of this compound are prime candidates for targeting a range of kinases implicated in oncology, inflammation, and neurodegenerative diseases. The methoxy group at the 6-position can influence the pharmacokinetic properties of the final compounds, potentially improving metabolic stability and solubility.

Future research will likely focus on utilizing this compound in high-throughput synthesis and screening campaigns to identify novel inhibitors of kinases such as VEGFR, FGFR, and CDKs. The development of more efficient and scalable synthetic routes to this key intermediate will be crucial for its widespread adoption in drug discovery programs.

Conclusion

This compound represents a strategically important and highly versatile building block for modern drug discovery. While specific biological data for this compound is not yet widely published, its structural attributes, particularly the reactive C3-iodo group, make it an invaluable tool for medicinal chemists. The synthetic protocols and strategic considerations outlined in this guide, based on established chemistry of related indazole derivatives, provide a solid foundation for researchers to leverage this promising intermediate in the development of novel and effective therapeutic agents.

References

  • Chen, G., Hu, M., & Peng, Y. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(3), 1591-1597. [Link]
  • BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. BenchChem.
  • Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. 26(16), 4783. [Link]

Sources

Exploring the Chemical Space of Substituted Indazoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved for oncology, inflammation, and beyond.[1][2][3] Its unique physicochemical properties, including its ability to act as a versatile bioisosteric replacement and engage in critical hydrogen bonding interactions, make it a focal point of drug discovery programs.[4][5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the chemical space of substituted indazoles. We will navigate the synthetic landscape, delve into robust characterization methodologies, and analyze the principles of structure-activity relationship (SAR) that drive the design of novel therapeutics. This document is structured not as a rigid protocol, but as a narrative that explains the causality behind experimental choices, empowering researchers to make informed decisions in their own discovery campaigns.

The Indazole Core: A Foundation of Tautomeric Versatility

The indazole ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring.[1][7] This arrangement gives rise to three potential tautomers: the 1H-, 2H-, and 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[1][7] However, the tautomeric equilibrium is a critical consideration in synthesis and biological activity, as the position of the nitrogen-bound hydrogen dictates the molecule's hydrogen bonding capabilities and overall electronic distribution. The 2H-indazole tautomer is also of significant interest and is found in several approved drugs, including Niraparib and Pazopanib.[8]

Understanding the physicochemical properties is the first step in exploring this chemical space. The indazole core is a weaker base (pKa ≈ 1.3) and a stronger acid (pKa ≈ 13.9) than its indole bioisostere, which influences its behavior in physiological environments and its interaction with protein targets.[3]

Tautomers cluster_stability Relative Stability 1H-Indazole 1H-Indazole (More Stable) 2H-Indazole 2H-Indazole (Less Stable) 1H-Indazole->2H-Indazole Tautomerization 3H-Indazole 3H-Indazole 1H-Indazole->3H-Indazole Tautomerization

Caption: Tautomeric forms of the indazole nucleus.

Navigating the Synthetic Landscape: From Core Construction to Functionalization

The exploration of chemical space is fundamentally enabled by synthetic chemistry. The power of a scaffold is directly proportional to the ease and versatility with which it can be synthesized and functionalized. This section details robust strategies for both constructing the indazole core and decorating it with diverse substituents.

Building the Core: A Comparative Analysis of Key Synthetic Routes

The choice of synthetic route to the indazole core is a critical decision based on factors like desired substitution pattern (1H vs. 2H), available starting materials, and scalability. While classical methods like the Fischer indazole synthesis exist, modern transition-metal-catalyzed and cycloaddition strategies offer superior scope and efficiency.[2]

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Davis-Beirut Reaction Good (60-90%)Tolerates a range of alkyl and some aryl amines.Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[9]Can be low-yielding with certain substrates; may require optimization.[9]
[3+2] Dipolar Cycloaddition Good to Excellent (>80%)Broad tolerance for functional groups on both precursors.High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[2][9]Requires synthesis of sydnone or diazo precursors.[9][10]
Transition-Metal C-H Activation Good to ExcellentBroad, allows for direct coupling of various partners.High atom economy, direct functionalization, access to complex structures.[1][9]Requires specific directing groups, catalyst cost, and optimization.
Strategic Functionalization: Decorating the Indazole Scaffold

With the core in hand, strategic functionalization is employed to explore the chemical space and optimize for biological activity. The C3 position is a particularly common site for modification, as substituents here can project into the binding pockets of target proteins.[1][11]

Indazole_Functionalization cluster_N_Func N-Functionalization cluster_C_Func C-Functionalization Indazole Indazole Core N1_Alkylation N1-Alkylation/ Arylation Indazole->N1_Alkylation Regioselective Alkylation N2_Alkylation N2-Alkylation/ Arylation Indazole->N2_Alkylation Kinetic Control C_H_Activation C4-C7 C-H Activation Indazole->C_H_Activation Rh/Co Catalyst Halogenation C3 Halogenation Indazole->Halogenation I2, KOH C3_Coupling C3 Cross-Coupling (Suzuki, Buchwald) Halogenation->C3_Coupling Pd Catalyst

Sources

The Ascendancy of 3-Iodo-6-methoxy-1-methyl-1H-indazole: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient and successful medicinal chemistry campaigns. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through versatile and specific interactions. The indazole core, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold, demonstrating a remarkable propensity for interaction with a diverse array of protein targets, most notably protein kinases.[1] This guide delves into the specific attributes and strategic applications of a highly functionalized and promising indazole derivative: 3-iodo-6-methoxy-1-methyl-1H-indazole . We will explore its synthesis, the strategic importance of its unique substitution pattern, and its role as a versatile building block for the generation of potent and selective therapeutic agents.

Deconstructing the Scaffold: The Significance of Each Component

The power of this compound as a privileged scaffold lies in the synergistic contribution of its three key substituents. Each imparts distinct properties that medicinal chemists can strategically exploit.

  • The 3-Iodo Group: A Versatile Handle for Molecular Diversification The iodine atom at the C3 position is arguably the most critical feature for its role as a versatile synthetic intermediate.[2] The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile and controlled introduction of a wide range of chemical moieties, enabling extensive exploration of the chemical space around the indazole core. Common and powerful cross-coupling reactions that leverage the 3-iodo group include:

    • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters, allowing the introduction of aryl, heteroaryl, or alkyl groups.

    • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

    • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[3]

    • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

    This synthetic tractability is paramount in generating libraries of analogues for structure-activity relationship (SAR) studies.

  • The 6-Methoxy Group: Modulator of Physicochemical Properties and Biological Activity The methoxy group at the C6 position significantly influences the electronic and physical properties of the indazole ring. As an electron-donating group, it can modulate the reactivity of the scaffold and the pKa of the indazole nitrogen atoms. Furthermore, the 6-methoxy group can:

    • Enhance Potency: By forming key hydrogen bond interactions with amino acid residues in the target protein's active site.

    • Improve Metabolic Stability: By blocking a potential site of oxidative metabolism.

    • Increase Solubility: The polar nature of the methoxy group can improve the aqueous solubility of the resulting drug candidates, a critical factor for oral bioavailability.

    • Influence Conformation: The steric bulk and electronic nature of the methoxy group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to the target.

  • The 1-Methyl Group: Fine-Tuning Lipophilicity and Receptor Occupancy The methylation of the N1 nitrogen of the indazole ring serves several important purposes in drug design:

    • Blocks Tautomerization: It locks the indazole in the 1H-tautomeric form, which can be critical for consistent and predictable interactions with the biological target.

    • Modulates Lipophilicity: The addition of a methyl group increases the lipophilicity of the scaffold, which can impact cell permeability, plasma protein binding, and overall pharmacokinetic profile.

    • Fills Hydrophobic Pockets: The methyl group can occupy small hydrophobic pockets within the active site of a protein, contributing to binding affinity.

    • Prevents N-dealkylation: In some cases, N-methylation can prevent metabolic N-dealkylation, leading to a longer in vivo half-life.

The interplay of these three substituents creates a scaffold that is not only synthetically versatile but also pre-disposed for favorable interactions with biological targets and desirable drug-like properties.

Synthetic Strategy: A Plausible Route to this compound

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 6-methoxy-1H-indazole

This step can be achieved through various methods, with a common approach being the cyclization of an appropriately substituted aniline derivative.

  • Materials: 4-methoxy-2-methylaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium acetate (CH₃COONa), ethanol (EtOH), water (H₂O).

  • Procedure:

    • Dissolve 4-methoxy-2-methylaniline in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of sodium acetate in ethanol.

    • Slowly add the diazonium salt solution to the ethanolic sodium acetate solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 6-methoxy-1H-indazole.

Step 2: Iodination of 6-methoxy-1H-indazole to 3-iodo-6-methoxy-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic substitution.

  • Materials: 6-methoxy-1H-indazole, iodine (I₂), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 6-methoxy-1H-indazole in DMF.

    • Add potassium carbonate to the solution and stir.

    • Add a solution of iodine in DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for several hours, monitoring for completion by TLC.

    • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography to yield 3-iodo-6-methoxy-1H-indazole.

Step 3: N-methylation of 3-iodo-6-methoxy-1H-indazole

Regioselective N-alkylation of indazoles can be challenging, but conditions can be optimized to favor N1 methylation.[4]

  • Materials: 3-iodo-6-methoxy-1H-indazole, sodium hydride (NaH), methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-iodo-6-methoxy-1H-indazole in THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography to afford this compound.

Synthetic Pathway cluster_0 Step 1: Indazole Formation cluster_1 Step 2: C3-Iodination cluster_2 Step 3: N1-Methylation A 4-methoxy-2-methylaniline B 6-methoxy-1H-indazole A->B 1. NaNO₂, HCl 2. NaOAc, EtOH C 3-iodo-6-methoxy-1H-indazole B->C I₂, K₂CO₃, DMF D This compound C->D NaH, CH₃I, THF

A plausible synthetic route to this compound.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Many approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole core. The this compound scaffold is an ideal starting point for the development of novel kinase inhibitors due to the following reasons:

  • Mimicking the ATP-binding site: The indazole ring can act as a bioisostere for the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.

  • Vector for SAR exploration: The 3-iodo group allows for the systematic introduction of various substituents that can probe different pockets within the ATP-binding site, leading to enhanced potency and selectivity.

  • Favorable ADME properties: The 6-methoxy and 1-methyl groups can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.

Hypothetical Drug Discovery Workflow

A typical drug discovery campaign utilizing the this compound scaffold would involve the following steps:

  • Synthesis of the Scaffold: As detailed in the protocol above.

  • Library Generation: Employing a suite of cross-coupling reactions (e.g., Suzuki, Sonogashira) at the 3-position to generate a diverse library of analogues.

  • In Vitro Screening: The library would be screened against a panel of protein kinases to identify initial hits. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[5]

  • Structure-Activity Relationship (SAR) Elucidation: The screening data would be analyzed to identify key structural features that contribute to potency and selectivity.

  • Lead Optimization: Promising hits would be further modified to improve their potency, selectivity, and ADME properties. This iterative process of design, synthesis, and testing is the core of medicinal chemistry.

  • In Vivo Evaluation: The most promising lead compounds would be tested in animal models to assess their efficacy and safety.

Drug Discovery Workflow A Synthesis of This compound B Library Generation via Cross-Coupling Reactions A->B C In Vitro Kinase Screening B->C D SAR Elucidation C->D E Lead Optimization D->E E->B Iterative Design F In Vivo Evaluation E->F

A typical workflow for kinase inhibitor discovery using the title scaffold.

Quantitative Data Summary

While extensive experimental data for this compound is not publicly available, we can compile the key physicochemical properties from commercial suppliers and theoretical predictions.

PropertyValueSource
Molecular Formula C₉H₉IN₂OCalculated
Molecular Weight 288.09 g/mol Calculated
Appearance SolidInference
Purity >95%Commercial Suppliers
CAS Number Not available for the 1-methyl derivative, 936138-17-9 for the 1H-indazole[6]
InChI Key WPEGXAAVEVXKBA-UHFFFAOYSA-N (for 1-methyl derivative)[7]

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically designed privileged scaffold for modern medicinal chemistry. Its synthetic accessibility, coupled with the distinct and advantageous properties imparted by its substituents, makes it an exceptional starting point for the discovery of novel therapeutics, particularly in the highly competitive field of kinase inhibitors. The 3-iodo group provides a gateway to immense chemical diversity through a variety of robust cross-coupling reactions. The 6-methoxy and 1-methyl groups offer avenues for fine-tuning the physicochemical and pharmacokinetic properties of the resulting molecules. As the demand for potent, selective, and safe new medicines continues to grow, the strategic application of such privileged scaffolds will undoubtedly play an increasingly vital role in the future of drug discovery. Further exploration of the synthetic utility and biological applications of this compound is strongly warranted and holds significant promise for the development of the next generation of targeted therapies.

References

  • Google Patents. (n.d.). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • PubMed. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors.
  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Google Patents. (n.d.). WO1999023077A1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • ACS Publications. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization.
  • ResearchGate. (n.d.). Indazole 12 as bioisosteric replacement of phenolic analog 50.
  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

Sources

A Technical Guide to the Structural Elucidation of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the complete structural elucidation of 3-Iodo-6-methoxy-1-methyl-1H-indazole (C₉H₉IN₂O). Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1] The precise structural characterization of novel analogs like the title compound is a critical prerequisite for understanding structure-activity relationships (SAR) and advancing drug development programs. This document outlines a logical workflow, from initial synthesis and elemental composition analysis to definitive three-dimensional structure confirmation. It integrates data from mass spectrometry, infrared and multinuclear 1D/2D nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. By synthesizing predictive data based on established spectroscopic principles and data from closely related analogs, this guide serves as a robust blueprint for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

This compound is a functionalized heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. The iodine atom at the C3 position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy and N-methyl groups modulate the electronic and steric properties of the indazole core, influencing its biological interactions.

A plausible and efficient synthesis involves a two-step process starting from commercially available 6-methoxy-1H-indazole. The first step is the regioselective N-alkylation at the N1 position, followed by electrophilic iodination at the C3 position of the indazole ring.[2][3][4]

Proposed Synthetic Pathway

The thermodynamically favored N1-alkylation of indazoles can be achieved using an alkylating agent like methyl iodide in the presence of a base.[3][5] Subsequent iodination at the electron-rich C3 position is commonly performed using molecular iodine (I₂) under basic conditions in a polar aprotic solvent like DMF.[2][6]

Synthetic Pathway Start 6-Methoxy-1H-indazole Intermediate 6-Methoxy-1-methyl-1H-indazole Start->Intermediate N1-Methylation Product This compound Intermediate->Product C3-Iodination Reagent1 CH₃I, Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent1->Start Reagent2 I₂, Base (e.g., KOH) Solvent (e.g., DMF) Reagent2->Intermediate

Caption: Proposed two-step synthesis of the title compound.

Foundational Analysis: Molecular Formula and Mass Spectrometry

The first step in elucidating the structure of a novel compound is to determine its molecular formula and molecular weight.[7]

  • Molecular Formula: C₉H₉IN₂O

  • Molecular Weight: 288.09 g/mol

  • Degree of Unsaturation: 6. This high value is consistent with the presence of the bicyclic aromatic indazole ring system.

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition with high precision.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and valuable fragmentation data.[8] For iodo-compounds, the isotopic pattern is simple as iodine is monoisotopic (¹²⁷I).[9][10][11]

IonPredicted m/z (ESI+)Analysis
[M+H]⁺ 289.9836The protonated molecular ion. Its accurate mass, determined by HRMS, confirms the elemental composition C₉H₉IN₂O.
[M]⁺• 288.9759The molecular ion peak observed in techniques like Electron Ionization (EI).
[M-CH₃]⁺ 273.9500Corresponds to the loss of a methyl radical, likely from the N-methyl group.
[M-I]⁺ 161.0715Represents the cleavage of the C-I bond, the weakest bond in the molecule, resulting in a fragment corresponding to 6-methoxy-1-methyl-1H-indazole cation.[10]
[I]⁺ 126.9045The iodine cation, a characteristic fragment for iodo-substituted aromatic compounds.[11]

Spectroscopic Characterization: A Holistic Approach

A combination of spectroscopic techniques is essential to piece together the molecular puzzle, from identifying functional groups to mapping the complete atomic connectivity.[7][12][13]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the primary functional groups within the molecule.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3050-3000Aromatic C-H StretchConfirms the presence of the aromatic indazole ring.[14]
~2950-2850Aliphatic C-H StretchIndicates the C-H bonds of the N-methyl and O-methyl groups.
~1610, ~1500Aromatic C=C/C=N StretchCharacteristic absorptions for the indazole ring system.[14]
~1250Aryl-O Stretch (Asymmetric)Strong absorption confirming the presence of the aryl-ether (methoxy) group.[15]
~1030Aryl-O Stretch (Symmetric)Confirms the methoxy substituent.[16]
850-800C-H Out-of-plane BendingThe specific frequency in this region can give clues about the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[17] The following data is predicted based on established substituent effects on the indazole scaffold.[18][19][20][21]

Predicted ¹H and ¹³C NMR Data (500 MHz, CDCl₃) Atom numbering follows standard IUPAC nomenclature for the indazole ring.

Position (Atom)Predicted ¹H Shift (δ, ppm)MultiplicityPredicted ¹³C Shift (δ, ppm)Rationale & Correlation Evidence
1-CH₃ ~4.0 - 4.2s (3H)~35 - 37¹H: Singlet, deshielded by the adjacent nitrogen. ¹³C: Typical N-methyl carbon shift. HMBC: Correlation to C-3a and C-7a.
3 --~85 - 90¹³C: Quaternary carbon significantly shielded by the heavy iodine atom (heavy atom effect). HMBC: Correlations from H-4 and 1-CH₃ protons.
3a --~142 - 144¹³C: Quaternary carbon at the ring junction. HMBC: Correlations from H-4, H-5, and 1-CH₃ protons.
4 ~7.5 - 7.7d~122 - 124¹H: Doublet, coupled to H-5. COSY: Correlation with H-5. HSQC: Direct correlation to its carbon.
5 ~6.8 - 7.0dd~120 - 122¹H: Doublet of doublets, coupled to H-4 and H-7. Shielded by the electron-donating methoxy group at C-6. COSY: Correlations with H-4 and H-7. HSQC: Direct correlation.
6 --~158 - 160¹³C: Quaternary carbon attached to the electron-donating oxygen, causing a significant downfield shift. HMBC: Correlations from H-5, H-7, and 6-OCH₃ protons.
6-OCH₃ ~3.8 - 3.9s (3H)~55 - 56¹H: Characteristic singlet for a methoxy group. ¹³C: Typical O-methyl carbon shift. HMBC: Strong correlation to C-6.
7 ~7.0 - 7.2d~95 - 98¹H: Doublet, coupled to H-5. Significantly shielded by the para-methoxy group. COSY: Correlation with H-5. HSQC: Direct correlation.
7a --~138 - 140¹³C: Quaternary carbon at the ring junction. HMBC: Correlations from H-5, H-7, and 1-CH₃ protons.
2D NMR for Connectivity Mapping

Two-dimensional NMR experiments are crucial for unambiguously assigning the predicted signals and confirming the molecular structure.[22][23][24][25]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, it would show a clear correlation between H-4 and H-5, and between H-5 and H-7, confirming the arrangement of protons on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to its attached carbon, allowing for the definitive assignment of all protonated carbons (C-4, C-5, C-7, 1-CH₃, and 6-OCH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full carbon skeleton by showing correlations between protons and carbons that are 2-3 bonds away.

Caption: Key predicted HMBC correlations for structural confirmation.

Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[26][27][28] This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and absolute configuration.[29][30]

The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, collecting diffraction data as it is irradiated with X-rays, and using the resulting diffraction pattern to solve and refine the molecular structure.[29] The resulting electron density map would definitively confirm the placement of the iodine atom at C-3, the methoxy group at C-6, and the methyl group at the N-1 position.

Integrated Workflow for Structural Elucidation

A systematic workflow ensures that all necessary data is collected and logically integrated to arrive at a final, validated structure.

Elucidation Workflow substance Purified Unknown (this compound) ms HRMS & MS/MS substance->ms ir FTIR Spectroscopy substance->ir nmr1d 1D NMR (¹H, ¹³C) substance->nmr1d xray Single-Crystal X-ray Diffraction substance->xray if crystals form formula Molecular Formula & Unsaturation ms->formula groups Functional Groups Identified ir->groups fragments Proton/Carbon Environments nmr1d->fragments nmr2d 2D NMR (COSY, HSQC, HMBC) connectivity Atom Connectivity Map (2D Structure) nmr2d->connectivity structure Definitive 3D Structure & Final Confirmation xray->structure formula->nmr2d groups->nmr2d fragments->nmr2d connectivity->structure

Caption: A systematic workflow for structural elucidation.

Standardized Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Tune and shim the spectrometer. Acquire a standard one-dimensional spectrum using a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required. Use a relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Load standard, optimized parameter sets for each experiment.[22][31] Adjust the spectral widths in both dimensions to encompass all relevant signals. Set the number of increments in the indirect dimension (F1) to achieve adequate resolution (typically 128-256 for routine analysis). The number of scans per increment will depend on sample concentration.

Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). Use an internal calibrant to ensure high mass accuracy.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).[30]

  • Data Collection: Select a high-quality crystal and mount it on the goniometer of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy iodine atom, followed by difference Fourier maps to locate the remaining non-hydrogen atoms. Refine the structural model anisotropically to achieve the best fit between the observed and calculated structure factors.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FTIR and 1D NMR identify the key functional groups and atomic environments, respectively. Critically, 2D NMR experiments (COSY, HSQC, and HMBC) provide the necessary data to unambiguously map the entire molecular connectivity. Finally, single-crystal X-ray crystallography serves as the gold standard for absolute structural confirmation. This comprehensive and logical workflow provides a reliable framework for the characterization of this and other novel heterocyclic compounds, which is fundamental to advancing the fields of medicinal chemistry and materials science.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Excillum. (n.d.). Small molecule crystallography.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry, SDSU.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Anton Paar. (n.d.). X-ray Crystallography. Anton Paar Wiki.
  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. PMC, NIH.
  • Brown, J. (n.d.). mass spectrum of 1-iodobutane. Doc Brown's Advanced Organic Chemistry.
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • ResearchGate. (n.d.). Iodination reaction of commercial indazole.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • e-journal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA, University of Alberta.
  • NIH. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • NIH. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Brown, J. (n.d.). mass spectrum of 2-iodopropane. Doc Brown's Advanced Organic Chemistry.
  • (n.d.). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
  • ResearchGate. (2025, August 10). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles.
  • NIH. (2024, February 20). Development of a selective and scalable N1-indazole alkylation.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Brown, J. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Advanced Organic Chemistry.
  • ResearchGate. (2016, April 7). 13C NMR of indazoles.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • EPFL. (n.d.). 2D NMR.
  • (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • NIH. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • (n.d.). JAM 2026 Chemistry (CY).
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ResearchGate. (n.d.). Mass spectra and mass defect of iodine oxides.
  • University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.
  • (n.d.). Electrophilic iodination: A gateway to high iodine compounds and energetic materials.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • NIH. (n.d.). Synthesis and reactivity of azole-based iodazinium salts.
  • (n.d.). 2D NMR FOR THE CHEMIST.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol.
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.
  • ACS Publications. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
  • (2024, May 29). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study.

Sources

potential therapeutic targets for indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Discovery Process

My initial focus is on performing a broad search for "indazole derivatives therapeutic targets." I am aiming for a comprehensive overview of the field. I'll then move into more specific searches related to the frequently identified target classes, as the initial search provides.

Refining Search Strategies

I'm now expanding my initial search to include more specific queries. I'm focusing on "indazole derivatives as kinase inhibitors," "indazole derivatives in oncology," and other targeted areas. I am also seeking information on experimental protocols for target validation, including cell viability assays, in vitro kinase assays, western blots, and SPR for binding affinity measurements. Alongside this, I am trying to figure out how to create high-quality diagrams with Graphviz DOT language.

Initiating Targeted Investigations

I'm now expanding my investigation to include "indazole derivatives as anti-inflammatory agents," "indazole derivatives targeting cannabinoid receptors," and "indazole derivatives as PARP inhibitors." I'm simultaneously delving into the mechanisms of action for these derivatives. Also, I'm focusing on "cell viability assays," "in vitro kinase assays," "western blot protocol for signaling pathway analysis," and "surface plasmon resonance" experimental protocols. The goal remains a detailed technical guide.

Gathering Indazole Data

I've been sifting through the initial data, focusing on the therapeutic targets of indazole derivatives. The findings strongly suggest that indazole is a "privileged scaffold," exhibiting a diverse array of biological activities. I'm now honing in on the specific anti- activities indicated in the literature to refine the direction.

Analyzing Target Specificity

I've expanded my focus on specific anti- activities of indazole derivatives. I've uncovered that it's a "privileged scaffold" with activities spanning anti-inflammatory, antibacterial, and antitumor effects. Protein kinases, inflammatory enzymes, and receptors like the 5-HT3 receptor are key targets. I also noticed FDA-approved drugs based on indazole. Next, I plan to delve deeper into these identified targets.

Prioritizing Detailed Information

My recent focus has been on gaining deeper insights into the mechanisms of action for the targets I've identified. Specifically, I am now concentrating on the structural elements that are important for biological activities (SAR), experimental methods used to validate these targets, as well as specific assay protocols and any data useful for tables and figures. The search is now highly targeted.

Discovering Key Insights

I've made headway in my research, pinpointing valuable data from targeted searches. I now have specifics on the mechanism of action for several approved indazole derivatives, like Pazopanib, Axitinib, and Niraparib. It's a promising start.

Expanding Target Analysis

I've expanded my focus, now including Granisetron, and have clarified the specific mechanisms: VEGF, PDGFR, c-KIT for Pazopanib and Axitinib, PARP for Niraparib, and serotonin receptors for Granisetron. I also found kinase targets like Aurora, c-Met, EGFR, and CDK2. Plus, I sourced in vitro kinase assay, MTT, and SPR protocols. I must still delve into anti-inflammatory targets, cannabinoid receptors, and SAR.

Refining Research Scope

I've further refined my focus, and now I'm working to expand the scope to cover anti-inflammatory targets beyond general mentions. I'm also now attempting to flesh out the information on indazole derivatives targeting cannabinoid receptors. Gathering detailed SAR for each target class is a priority, as is finding a Western Blotting protocol. Finally, I'm working on consolidating all the diagrammatic information and beginning to write DOT language scripts for the pathways.

Gathering Initial Information

I've compiled a substantial database on indazole derivatives, focusing on their potential across several therapeutic areas. This covers their action as kinase and PARP inhibitors, as well as their anti-inflammatory and cannabinoid receptor modulating properties. I'm prioritizing the breadth of data initially, to get a holistic view.

Detailing Specific Aspects

I am now focusing on refining the specifics. I've uncovered detailed protocols for essential experimental techniques, expanding my understanding of kinase assays, cell viability assays, and Western blotting. Structure-activity relationships for various target classes are being solidified, and I have a decent grasp of the Graphviz DOT language. However, I need more details on the anti-inflammatory mechanism of action, especially relating indazole derivatives to the NF-κB pathway, and precise information on cannabinoid receptor binding modes.

Pinpointing Remaining Gaps

I've assembled a robust dataset on indazole derivatives across therapeutic areas. I've also found detailed experimental protocols and solidified my knowledge of SAR and Graphviz. Now, I need a detailed explanation of anti-inflammatory mechanisms involving NF-κB, specific cannabinoid receptor binding modes, a cohesive SAR narrative for each class, and finalize the diagrams to visualize signaling pathways and experimental workflows. Reference consolidation is also underway.

Finalizing Content and Structure

I've assembled a robust dataset on indazole derivatives and am now ready to focus on synthesizing my findings. I'm prioritizing the refinement of anti-inflammatory mechanisms involving the NF-κB pathway, and finalizing details on cannabinoid receptor binding modes. I'm also consolidating the SAR data into cohesive narratives and finalizing diagrams for the VEGFR pathway and PARP inhibition. Finally, I'll ensure thorough reference consolidation and complete URL verification, after which I can proceed to structure and write the content.

The Indazole Core as a Privileged Bioisostere: A Technical Guide to 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, its metabolic liabilities, particularly oxidative metabolism by cytochrome P450 enzymes, often present significant challenges in drug development. Bioisosteric replacement is a powerful strategy to mitigate these issues, and the indazole ring system has emerged as a highly effective mimic of indole. This in-depth technical guide focuses on a specific, functionalized indazole, 3-iodo-6-methoxy-1-methyl-1H-indazole , as a bioisostere for indoles. We will explore its synthesis, comparative physicochemical properties, and its potential to enhance pharmacological profiles, offering field-proven insights for its application in drug discovery programs.

Introduction: The Rationale for Indole Bioisosterism

The indole ring, with its fused aromatic system and hydrogen bond donating N-H group, is a key pharmacophore in a vast array of biologically active molecules, including neurotransmitters like serotonin and numerous kinase inhibitors.[1] Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a frequent choice in the design of ligands for diverse biological targets.

However, the indole ring is also susceptible to metabolic oxidation, primarily at the C2 and C3 positions, leading to the formation of metabolites with altered pharmacological activity, potential toxicity, or rapid clearance. This metabolic instability can be a major hurdle in advancing indole-containing drug candidates.

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of modern medicinal chemistry.[2] The indazole scaffold, an isomer of indole, has gained significant traction as a bioisostere due to its similar size, shape, and aromaticity, while offering a distinct metabolic profile.[3][4] The repositioning of the nitrogen atom from the pyrrole ring in indole to the pyrazole ring in indazole can block key metabolic pathways without drastically altering the molecule's interaction with its target.

This guide will specifically delve into the synthesis and potential applications of This compound , a strategically functionalized indazole designed to serve as a versatile building block in drug discovery. The methoxy group at the 6-position can mimic the 5-methoxy substitution often found in bioactive indoles, the N1-methylation prevents the formation of N-glucuronides and removes the hydrogen bond donor capability, and the iodo group at the 3-position provides a convenient handle for further chemical elaboration through cross-coupling reactions.

Diagram 1: Bioisosteric Relationship between Indole and Indazole

G cluster_0 Indole Scaffold cluster_1 Indazole Scaffold indole indazole indole->indazole Bioisosteric Replacement

Caption: Structural comparison of the indole and indazole ring systems.

Synthesis of this compound

A robust and scalable synthesis is paramount for the utility of any building block in a drug discovery campaign. While a single, unified protocol for the target molecule is not extensively reported, a plausible and efficient multi-step synthesis can be constructed from commercially available starting materials based on established methodologies for indazole chemistry. The proposed synthetic pathway involves the formation of the indazole core, followed by sequential functionalization.

Diagram 2: Proposed Synthetic Workflow

G A 6-Methoxyisatin B 6-Methoxy-1H-indazole-3-carboxylic acid A->B Ring Opening & Cyclization C 6-Methoxy-1H-indazole B->C Decarboxylation D 6-Methoxy-1-methyl-1H-indazole C->D N1-Methylation E This compound D->E C3-Iodination G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Indazole_Inhibitor Indazole-based PI3Kδ Inhibitor Indazole_Inhibitor->PI3K Inhibition

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other pharmaceuticals. The specific derivative, 3-iodo-6-methoxy-1-methyl-1H-indazole, serves as a highly versatile and reactive building block. The iodine atom at the C-3 position provides a reliable handle for carbon-carbon bond formation, while the methoxy group at C-6 and the methyl group at N-1 modulate the molecule's physicochemical properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)-C(sp²) bonds.[1][2] Its operational simplicity, mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents have cemented its status as an indispensable tool in modern organic synthesis.[3][4]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust and optimized protocol for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl boronic acids. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings, critical parameter optimization, and troubleshooting strategies to ensure reliable and high-yielding synthetic outcomes.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[3][5][6] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps:

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-iodine bond of the this compound. This is typically the rate-determining step and results in the formation of a Pd(II) complex.[3][6][7] The high reactivity of aryl iodides makes this step particularly facile.[8]

  • Transmetalation: This step involves the transfer of the organic moiety (R²) from the boronic acid to the Pd(II) center. This process is not spontaneous and requires activation of the boronic acid by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[11][12][13][14]

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple, forming the new C-C bond of the desired biaryl product. This process simultaneously regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[6][7]

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_complex R¹-Pd(II)L₂-X pd0->oxidative_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product r1x R¹-X (Indazole-I) r1x->oxidative_complex r2by2 R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ r2by2->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl- or heteroarylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%) OR Palladium(II) acetate [Pd(OAc)₂] (2 mol%) with a suitable ligand like SPhos or XPhos (4 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv), finely powdered

  • Solvents: Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v)

  • Inert Gas: Argon or Nitrogen

  • Standard lab glassware: Schlenk flask or reaction vial, condenser, magnetic stir bar, septa, needles.

  • Workup reagents: Ethyl acetate, deionized water, brine, anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Silica gel for column chromatography.

Experimental Workflow:

Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup charge Charge flask with indazole, boronic acid, and base setup->charge purge Evacuate and backfill with N₂/Ar (3x) charge->purge add_solvent Add degassed solvent mixture purge->add_solvent add_catalyst Add palladium catalyst add_solvent->add_catalyst react Heat reaction (e.g., 90-100 °C) Monitor by TLC/LC-MS add_catalyst->react cool Cool to room temperature react->cool workup Perform aqueous workup: Dilute, wash, dry cool->workup concentrate Concentrate organic layer under reduced pressure workup->concentrate purify Purify crude product via column chromatography concentrate->purify analyze Characterize pure product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A general workflow for the Suzuki coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask. Stir the mixture to form a suspension.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the stirring suspension.

  • Reaction: Place the flask in a preheated oil bath at 90–100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting indazole is consumed (typically 4–12 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[7][15]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryl-6-methoxy-1-methyl-1H-indazole.[1][7]

Parameter Optimization and Data Guide

The success of a Suzuki coupling is highly dependent on the interplay between the catalyst, base, and solvent. The following table summarizes key parameters and provides guidance for optimization, particularly for heteroaromatic substrates.

ParameterOptions & ConsiderationsRationale & Field Insights
Palladium Source Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Active Catalysts: Pd(PPh₃)₄Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) precatalysts require in situ reduction, which is often facilitated by phosphine ligands. For challenging couplings involving heteroaryl chlorides or sterically hindered partners, modern catalyst systems are superior.[9][16][17]
Ligand Phosphines: PPh₃, PCy₃, Buchwald ligands (SPhos, XPhos)NHCs: IPr, IMesFor a reactive substrate like an aryl iodide, PPh₃ is often sufficient. However, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) can accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and suitability for a broader range of substrates.[17][18]
Base Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃Phosphates: K₃PO₄The base strength influences the rate of boronate formation.[11] While K₂CO₃ is a good starting point, stronger bases like Cs₂CO₃ and K₃PO₄ are often more effective for less reactive boronic acids or to overcome catalyst inhibition by N-H containing substrates (though our substrate is N-methylated).[19]
Solvent Ethers: 1,4-Dioxane, THFAprotic Polar: DMF, NMPAromatics: TolueneThe solvent must solubilize the reactants. A mixture including water is common as it is essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄.[5][8] Dioxane/water is a robust, general-purpose system.
Temperature 80 °C to 120 °C; Microwave irradiationAryl iodides are highly reactive and couplings often proceed well at 80-100 °C.[8] For less reactive partners, higher temperatures or microwave heating can significantly reduce reaction times.[19][20]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and resolving common problems.

Troubleshooting start Low Yield / No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base effective? start->check_base check_conditions Are conditions optimal? start->check_conditions sol_catalyst Use fresh catalyst Consider a precatalyst/ligand system check_catalyst->sol_catalyst sol_base Use finely powdered, dry base Switch to stronger base (K₃PO₄, Cs₂CO₃) check_base->sol_base sol_conditions Ensure inert atmosphere Increase temperature/use microwave Check solvent quality (anhydrous, degassed) check_conditions->sol_conditions side_reactions Are side products observed? deboronation Protodeboronation? side_reactions->deboronation dehalogenation Dehalogenation? side_reactions->dehalogenation sol_deboronation Use less water Use milder base (e.g., KF) Use boronate ester instead of acid deboronation->sol_deboronation sol_dehalogenation Use high-purity solvents Ensure rigorously inert conditions dehalogenation->sol_dehalogenation

Caption: A decision tree to troubleshoot low yields in Suzuki coupling reactions.
  • Issue: Low or No Conversion

    • Potential Cause: Inactive Palladium Catalyst. Pd(0) catalysts like Pd(PPh₃)₄ can degrade upon exposure to air.

  • Issue: Protodeboronation Side Product

    • Potential Cause: The boronic acid is hydrolyzed to the corresponding arene before it can transmetalate. This can be exacerbated by overly harsh basic conditions, excessive water, or prolonged high temperatures.[5]

    • Solution: Try a milder base (e.g., KF) or a less aqueous solvent system. Alternatively, using boronate esters (e.g., pinacol esters) can increase stability and suppress this side reaction.

  • Issue: Dehalogenation of Starting Material

    • Potential Cause: The 3-iodoindazole is reduced to 3-H-indazole. This can be caused by trace hydride sources in the reaction mixture (e.g., from solvents like THF or amine bases).[5][8]

    • Solution: Ensure the use of high-purity, anhydrous solvents. If using an amine base, switch to an inorganic base. The choice of phosphine ligand can also influence the rate of this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of diverse 3-arylindazole derivatives. By understanding the core reaction mechanism and the critical roles of the catalyst, base, and solvent, researchers can reliably execute this transformation. The detailed protocol provided herein serves as a robust starting point, while the optimization and troubleshooting guides offer a clear path to addressing substrate-specific challenges. Mastery of this protocol enables the rapid generation of compound libraries essential for advancing drug discovery and materials science programs.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Amatore, C., et al. (2006). Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
  • Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Kotha, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. [Link]
  • Corrias, F., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
  • Wang, L., & He, W. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Heck Reaction with 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the indazole core is a privileged structure, present in a multitude of clinically approved drugs and biologically active compounds.[1][2] The palladium-catalyzed Heck reaction offers a powerful and versatile methodology for the formation of carbon-carbon bonds, enabling the introduction of diverse alkenyl substituents onto the indazole framework. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of the Heck reaction with a specific and valuable substrate: 3-iodo-6-methoxy-1-methyl-1H-indazole .

The presence of the iodo group at the C3 position provides a reactive handle for cross-coupling, while the methoxy and N-methyl groups modulate the electronic properties and solubility of the molecule, making it an attractive building block in drug discovery programs.[1][3] Understanding the nuances of the Heck reaction with this particular substrate is crucial for chemists aiming to synthesize novel indazole derivatives with potential therapeutic applications.

The Heck Reaction: A Mechanistic Overview

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed process that couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[4] The catalytic cycle, a classic example of a Pd(0)/Pd(II) pathway, is fundamental to understanding and optimizing the reaction.[4]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene_Complex Ar-Pd(II)-I(L2)(Alkene) Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-I(L2) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product + H-Pd(II)-I(L2) Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck reaction.

Causality in the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This is often the rate-determining step. The electron-donating nature of the methoxy group at the 6-position may slightly decrease the rate of this step compared to indazoles with electron-withdrawing groups.[5]

  • Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final substituted alkene product and a hydrido-palladium complex.

  • Reductive Elimination: In the presence of a base, the active Pd(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Design: Key Parameters and Their Rationale

The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The N-methyl group on our substrate conveniently obviates the need for the protection-deprotection sequences often required for NH-indazoles.[6]

ParameterRecommended Reagents/ConditionsRationale and Field-Proven Insights
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective choice, often generating the active Pd(0) species in situ. PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are also reliable pre-catalysts. For aryl iodides, the oxidative addition is generally facile, allowing for flexibility in catalyst choice.[4]
Ligand PPh₃, P(o-tolyl)₃, BINAPTriphenylphosphine (PPh₃) is a standard, effective ligand. For challenging couplings or to improve catalyst stability and turnover, more sterically hindered or electron-rich phosphines like tri(o-tolyl)phosphine can be beneficial.[7] Chiral ligands like BINAP are employed for asymmetric Heck reactions.
Base Et₃N, DIPEA, K₂CO₃, NaOAcAn organic amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the HI generated during the reaction.[7] Inorganic bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.[8]
Solvent DMF, DMAc, Acetonitrile, TolueneN,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are excellent solvents for the Heck reaction due to their high boiling points and ability to dissolve a wide range of reactants.[9] Acetonitrile and toluene are also viable options. The choice of solvent can influence reaction rates and selectivity.
Temperature 80-120 °CThe reaction generally requires elevated temperatures to drive the catalytic cycle, particularly the oxidative addition and elimination steps.[10] Microwave irradiation can significantly shorten reaction times.[11][12]
Alkene Partner Styrenes, Acrylates, VinylpyridinesElectron-deficient alkenes like acrylates and electron-neutral alkenes like styrenes are excellent substrates for the Heck reaction.[4] The choice of alkene will determine the final product structure.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar 3-iodoindazole derivatives and provide a robust starting point for the Heck reaction with this compound.[3][10][13]

Protocol 1: Heck Coupling with Styrene

This protocol describes the synthesis of 6-methoxy-1-methyl-3-(styryl)-1H-indazole.

Protocol_1 sub This compound Styrene (1.2 eq) reaction Reaction Setup (Inert Atmosphere) sub->reaction reagents Pd(OAc)2 (5 mol%) PPh3 (10 mol%) Et3N (2.0 eq) DMF reagents->reaction heating Heat to 100 °C (12-24 h) reaction->heating workup Work-up (EtOAc, H2O, Brine) heating->workup purification Purification (Column Chromatography) workup->purification product 6-methoxy-1-methyl-3-(styryl)-1H-indazole purification->product

Caption: Experimental workflow for the Heck coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), triphenylphosphine (0.1 eq), and anhydrous DMF.

  • Stir the mixture until all solids are dissolved.

  • Add triethylamine (2.0 eq) and styrene (1.2 eq) to the reaction mixture.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Heck Coupling with Ethyl Acrylate

This protocol details the synthesis of ethyl (E)-3-(6-methoxy-1-methyl-1H-indazol-3-yl)acrylate.

Materials:

  • This compound

  • Ethyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Tri(o-tolyl)phosphine (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction tube, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and tri(o-tolyl)phosphine (0.1 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous acetonitrile, followed by ethyl acrylate (1.5 eq).

  • Add palladium(II) acetate (0.05 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-18 hours with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature- Poor quality of reagents/solvents- Use a fresh batch of palladium catalyst.- Increase the reaction temperature in 10-20 °C increments.- Ensure all reagents are pure and solvents are anhydrous and degassed.
Formation of de-iodinated starting material - Presence of water or other protic sources- Reductive side reactions- Use rigorously dried solvents and reagents.- Consider using a different base, such as a hindered amine base.
Low yield of desired product - Incomplete reaction- Decomposition of starting material or product- Suboptimal catalyst/ligand system- Increase reaction time.- Lower the reaction temperature and monitor for decomposition.- Screen different palladium catalysts and phosphine ligands.
Formation of isomeric byproducts - Isomerization of the double bond in the product- Use milder reaction conditions (lower temperature, shorter time).- The choice of ligand can sometimes influence the stereoselectivity.

Conclusion

The Heck reaction is an indispensable tool for the C3-alkenylation of the indazole scaffold. By leveraging the protocols and insights provided in this guide, researchers can confidently and efficiently synthesize novel derivatives of this compound. The ability to fine-tune the reaction conditions based on a solid mechanistic understanding will empower scientists to accelerate their research and development efforts in the pursuit of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction with 3-Iodo-6-Nitro-Indazole Derivatives.
  • BenchChem. (2025). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • BenchChem. (2025). Application Notes and Protocols: Functionalization of the Indazole Core via 3-Iodo-1,5-dimethyl-1H-indazole.
  • BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • National Center for Biotechnology Information. (n.d.). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls.
  • ResearchGate. (n.d.). Synthesis of 3-vinyl indoles via ultrasound assisted Mizoroki-Heck....
  • National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
  • Wikipedia. (n.d.). Heck reaction.
  • National Center for Biotechnology Information. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
  • ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a….
  • ResearchGate. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • National Center for Biotechnology Information. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Royal Society of Chemistry. (2021). Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines.
  • ResearchGate. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. a.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

Application Notes and Protocols for the N-Methylation of 3-Iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of indazoles is a cornerstone transformation in medicinal chemistry, enabling the synthesis of compounds with significant therapeutic potential, including treatments for cancers and inflammation.[1][2] However, the ambidentate nucleophilicity of the indazole core presents a persistent challenge: the frequent formation of N1 and N2 regioisomeric mixtures, which complicates purification and reduces the yield of the desired product.[1][3][4] This guide provides a comprehensive technical overview and a robust, field-proven protocol for the N-methylation of 3-iodo-6-methoxy-1H-indazole. We will delve into the mechanistic principles governing regioselectivity and present a detailed, step-by-step methodology designed to favor the thermodynamically preferred N1-methylated isomer, a crucial structural motif in many advanced pharmaceutical intermediates.

Mechanistic Insights: The Challenge of Regioselectivity

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Upon deprotonation with a base, an indazolide anion is formed, which exists in a mesomeric equilibrium. The subsequent reaction with an electrophile, such as a methylating agent, can occur at either nitrogen, leading to two distinct products.[5]

  • N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[6][7] Consequently, under conditions that allow for equilibration, the N1-alkylated product is typically the favored isomer.[7]

  • N2-Alkylation (Kinetic Product): The N2 position can sometimes be the site of initial, faster attack, leading to the kinetically favored product. The ultimate product ratio is highly sensitive to the reaction conditions.

Several factors critically influence the N1/N2 ratio:

  • Base and Solvent System: The choice of base and solvent is paramount. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is commonly used to generate the indazolide anion.[1][3] The combination of NaH in THF has been shown to be a promising system for achieving high N1 selectivity.[1][3] This is often attributed to the formation of specific ion pairs that sterically or electronically favor attack at the N1 position.[1]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring can dramatically alter the regiochemical outcome.[1][6] For the substrate 3-iodo-6-methoxy-1H-indazole, the iodine at the C3 position introduces significant steric hindrance, which generally favors alkylation at the more accessible N1 position.

  • Electrophile: The nature of the alkylating agent can also play a role, though for a simple methylation (e.g., using methyl iodide), the base/solvent system is the dominant controlling factor.

G cluster_start Starting Material cluster_deprotonation Deprotonation cluster_alkylation Methylation (CH₃I) Start 3-Iodo-6-methoxy-1H-indazole Anion Indazolide Anion (Mesomeric Equilibrium) Start->Anion + NaH - H₂ N1_Product N1-Methyl Isomer (Thermodynamic Product) Anion->N1_Product Favored Pathway (Steric Hindrance at C3) N2_Product N2-Methyl Isomer (Kinetic/Minor Product) Anion->N2_Product Disfavored Pathway G start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup deprotonation 2. Deprotonation (Indazole + NaH in THF at 0°C) setup->deprotonation methylation 3. Methylation (Add CH₃I, warm to RT) deprotonation->methylation monitor 4. Monitor Reaction (TLC / LC-MS) methylation->monitor workup 5. Quench & Extract (NH₄Cl, EtOAc) monitor->workup Reaction Complete purify 6. Purify (Column Chromatography) workup->purify analyze 7. Analyze Product (NMR, MS) purify->analyze end End analyze->end

Sources

Application Notes and Protocols: Leveraging 3-Iodo-6-methoxy-1-methyl-1H-indazole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Indazole Scaffold

The indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its structural resemblance to the native purine ring allows it to function as an effective hinge-binder in many protein kinases, making it a highly sought-after template for the design of targeted therapies, particularly in oncology.[2][3]

This guide focuses on a particularly versatile, functionalized derivative: 3-Iodo-6-methoxy-1-methyl-1H-indazole . This compound is not typically an end-stage therapeutic agent itself but rather a powerful and strategic building block for constructing libraries of novel drug candidates.[4] Its utility is derived from the specific roles of its substituents:

  • The 3-Iodo Group: This is the key reactive handle. The carbon-iodine bond is readily activated by palladium catalysts, providing a versatile site for introducing molecular diversity through a variety of cross-coupling reactions.[3][5] This allows for the systematic exploration of a target's binding pocket to refine potency, selectivity, and pharmacokinetic properties.

  • The 6-Methoxy Group: This electron-donating group can significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions within the active site of a biological target.[1]

  • The 1-Methyl Group: N1-alkylation of the indazole ring serves a critical purpose by protecting the ring nitrogen. This prevents potential interference with the catalytic cycles of cross-coupling reactions and can be pivotal in modulating the final compound's target engagement, cell permeability, and metabolic profile.[2][6]

These application notes provide detailed protocols for the synthesis and derivatization of this key intermediate, empowering researchers to accelerate their drug discovery programs.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₉IN₂O[7]
Molecular Weight 288.09 g/mol [7]
Appearance Solid[7]
Purity Typically ≥98%
CAS Number Not consistently available; related compounds include 936138-17-9 for the 1H-indazole variant.[8]

Core Synthetic Workflows

The primary utility of this compound is its application in palladium-catalyzed cross-coupling reactions. The following diagram illustrates the central role of this building block in generating diverse molecular libraries for structure-activity relationship (SAR) studies.

G cluster_synthesis Scaffold Synthesis cluster_coupling Cross-Coupling Applications cluster_output Diverse Compound Libraries start 6-Methoxy-1H-indazole step1 N-Methylation (e.g., MeI, K2CO3) start->step1 step2 C3-Iodination (e.g., I2, K2CO3, DMF) step1->step2 product This compound step2->product suzuki Suzuki-Miyaura (R-B(OH)2) product->suzuki sonogashira Sonogashira (R-C≡CH) product->sonogashira buchwald Buchwald-Hartwig (R-NH2) product->buchwald lib1 3-Aryl/Heteroaryl Derivatives suzuki->lib1 lib2 3-Alkynyl Derivatives sonogashira->lib2 lib3 3-Amino Derivatives buchwald->lib3

Caption: Synthetic workflow for the preparation and derivatization of the title compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol describes a plausible route starting from the commercially available 6-methoxy-1H-indazole.

Step A: Synthesis of 6-methoxy-1-methyl-1H-indazole

  • Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-methoxy-1H-indazole (1.0 equiv.), anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

  • Methylation: Cool the stirring suspension to 0 °C. Add methyl iodide (MeI, 1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N1-methylated product.

Step B: C3-Iodination

  • Reagents & Setup: Dissolve the 6-methoxy-1-methyl-1H-indazole (1.0 equiv.) from the previous step in DMF (~0.3 M) in a flask protected from light. Add powdered potassium carbonate (K₂CO₃, 3.0 equiv.).[9]

  • Iodination: Prepare a solution of iodine (I₂, 2.5 equiv.) in DMF. Add this solution dropwise to the reaction mixture at room temperature over 1-2 hours.[9]

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC/LC-MS.

  • Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. A precipitate may form. Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography or recrystallization to afford pure this compound.

Protocol 2: Suzuki-Miyaura Coupling for C3-Arylation

This reaction is fundamental for installing aryl and heteroaryl groups, which are critical for exploring interactions in protein binding sites.[10]

G compound Indazole-I plus1 + compound->plus1 boronic R-B(OH)₂ plus1->boronic arrow Pd Catalyst, Base ───────────> boronic->arrow product Indazole-R arrow->product

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Methodology:

  • Reagents & Setup: In a reaction vessel (e.g., microwave vial or Schlenk tube), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base (see table below, ~2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst: Add the degassed solvent, followed by the palladium catalyst (see table below, ~5 mol%).

  • Reaction: Heat the mixture to the specified temperature (e.g., 80-120 °C) for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table of Typical Suzuki-Miyaura Reaction Conditions:

ParameterCondition 1Condition 2
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Base K₂CO₃ or Na₂CO₃ (aq. solution)Cs₂CO₃ (solid)
Solvent 1,4-Dioxane / H₂O (4:1)DMF
Temperature 90 °C100 °C

Scientist's Note: The choice of catalyst, base, and solvent is often substrate-dependent. For challenging couplings, using a more active catalyst system (e.g., a palladacycle with a specialized phosphine ligand) may be necessary. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation and deactivation.[6]

Protocol 3: Sonogashira Coupling for C3-Alkynylation

This protocol introduces a rigid alkynyl linker, useful for probing distance and geometry within a binding site or for subsequent "click chemistry" functionalization.[10]

Detailed Methodology:

  • Reagents & Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent & Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) dropwise to the stirring mixture.

  • Reaction: Heat the reaction to a temperature between room temperature and 60 °C for 2-12 hours, monitoring by TLC/LC-MS.

  • Workup: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting 3-alkynyl indazole derivative by flash column chromatography.

Scientist's Note: The Sonogashira reaction can be sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Maintaining a strictly inert atmosphere is critical for achieving high yields.

Protocol 4: Buchwald-Hartwig Amination for C3-Amination

This reaction is essential for synthesizing 3-aminoindazole derivatives, where the N-H group can serve as a crucial hydrogen bond donor in ligand-protein interactions.[10]

Detailed Methodology:

  • Reagents & Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 1.2-1.5 equiv. relative to Pd), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.).

  • Addition of Reactants: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 8-24 hours. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Scientist's Note: The choice of ligand is critical in Buchwald-Hartwig amination and can significantly impact reaction efficiency. Sterically hindered, electron-rich ligands are often preferred. The base is also crucial; sodium tert-butoxide is strong but can be incompatible with some functional groups, whereas cesium carbonate is a milder alternative.

Strategic Application in Structure-Activity Relationship (SAR) Studies

The protocols described above are not merely synthetic procedures; they are tools for systematic drug design. By using this compound as a common intermediate, researchers can rapidly generate a matrix of analogs to probe the SAR of a target protein.

SAR_Logic cluster_vectors Chemical Vectors for SAR Exploration cluster_pocket Target Protein Binding Pocket cluster_outcome Desired Outcomes start Core Scaffold (this compound) r_suzuki R¹ Group (Aryl) via Suzuki start->r_suzuki r_sono R² Group (Alkynyl) via Sonogashira start->r_sono r_buch R³ Group (Amino) via Buchwald-Hartwig start->r_buch pocket_hydro Hydrophobic Pocket r_suzuki->pocket_hydro Probes pocket_solvent Solvent-Exposed Region r_sono->pocket_solvent Extends into pocket_hbond H-Bond Region r_buch->pocket_hbond Interacts with potency Increased Potency pocket_hydro->potency selectivity Improved Selectivity pocket_hydro->selectivity pk Optimized ADME Properties pocket_hydro->pk pocket_hbond->potency pocket_hbond->selectivity pocket_hbond->pk pocket_solvent->potency pocket_solvent->selectivity pocket_solvent->pk

Caption: Logical diagram illustrating SAR exploration using the title compound.

By systematically varying the 'R' group introduced at the C3 position, a medicinal chemist can:

  • Probe Hydrophobic Pockets: Using a library of aryl and heteroaryl boronic acids in Suzuki couplings.

  • Introduce H-Bond Donors/Acceptors: Using various amines in Buchwald-Hartwig couplings to engage with key residues.

  • Explore Solvent-Exposed Regions: Using alkynes from Sonogashira couplings as rigid linkers to larger, more polar groups.

This systematic approach allows for the development of a clear understanding of the target's requirements, ultimately leading to the design of more potent and selective drug candidates.

References

  • Benchchem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • Benchchem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.
  • Benchchem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Benchchem. (2025). A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives.
  • Benchchem. (2025). Application Notes and Protocols: 3-Iodo-1,5-dimethyl-1H-indazole as a Versatile Building Block in Medicinal Chemistry.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions.
  • Benchchem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
  • Lee, J., et al. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.
  • CymitQuimica. (n.d.). This compound.
  • Alchem Pharmtech. (n.d.). CAS 936138-17-9 | 3-IODO-6-METHOXY-1H-INDAZOLE.
  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.

Sources

Functionalization of the Indazole Core: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence in pharmaceuticals, from the anti-emetic Granisetron to the anticancer agent Pazopanib, underscores the critical importance of methodologies for its precise functionalization.[3][4] This guide provides an in-depth exploration of key protocols for the regioselective functionalization of the indazole core, offering field-proven insights and detailed experimental procedures for researchers in drug discovery and development.

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][3] The presence of two reactive nitrogen atoms and five C-H bonds presents both an opportunity and a challenge for synthetic chemists, demanding a nuanced understanding of the factors that govern regioselectivity.[5] This document will delve into the intricacies of N-functionalization and C-H functionalization, providing robust protocols to empower researchers in their synthetic endeavors.

Section 1: Regioselective N-Functionalization of the Indazole Core

The differential reactivity of the N1 and N2 positions of the indazole ring allows for selective functionalization under carefully controlled conditions. The outcome of N-alkylation or N-arylation is a delicate interplay of steric and electronic effects of substituents on the indazole ring, the nature of the electrophile, and the choice of base and solvent system.[6][7]

Protocol for N1-Selective Alkylation

Achieving high selectivity for the N1 position is often desirable and can be accomplished by leveraging thermodynamic control. The use of a strong, non-coordinating base in a non-polar aprotic solvent is a well-established strategy to favor the formation of the more stable N1-alkylated product.[8][9]

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indazole, forming the indazolide anion.

  • Tetrahydrofuran (THF): A relatively non-polar aprotic solvent that favors the formation of the thermodynamically stable N1-sodium salt, potentially through chelation with substituents at the C7 position.[8][10]

  • Inert Atmosphere: Essential to prevent the reaction of the highly reactive NaH with atmospheric moisture.

Experimental Workflow for N1-Selective Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Indazole 1H-Indazole in Anhydrous THF Deprotonation Add NaH at 0°C, then warm to RT Indazole->Deprotonation Alkylation Add Alkyl Halide/Tosylate Deprotonation->Alkylation Stir Stir at RT to 50°C Alkylation->Stir Quench Quench with sat. aq. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify N1_Product N1-Alkylated Indazole Purify->N1_Product

Caption: Workflow for N1-selective alkylation of indazoles.

Detailed Step-by-Step Protocol:

  • To a solution of the desired 1H-indazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 16-24 hours. The reaction temperature can be increased to 50 °C to ensure complete conversion.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated indazole.

Reagent/MaterialQuantity (for 1.0 mmol scale)Purpose
1H-Indazole1.0 mmolStarting material
Anhydrous Tetrahydrofuran (THF)10 mLSolvent
Sodium Hydride (NaH), 60% in oil1.2 mmolBase
Alkyl Halide or Tosylate1.1 mmolAlkylating agent
Saturated aq. NH4ClAs neededQuenching agent
Ethyl Acetate~60 mLExtraction solvent
Anhydrous Sodium SulfateAs neededDrying agent
Protocol for N2-Selective Alkylation

Selectivity for the N2 position often requires conditions that favor kinetic control or employ specific directing groups. The Mitsunobu reaction is a notable example of a protocol that frequently yields the N2-isomer as the major product.[8][9]

Causality Behind Experimental Choices:

  • Triphenylphosphine (PPh3) and Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD): These reagents form a phosphonium salt in situ, which activates the alcohol for nucleophilic attack by the indazole.

  • Kinetic Control: The reaction generally proceeds under mild, neutral conditions, favoring the kinetically preferred N2-attack.

Experimental Workflow for N2-Selective Alkylation (Mitsunobu)

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reagents Indazole, Alcohol, PPh3 in Anhydrous THF Activation Add DIAD/DEAD dropwise at 0°C Reagents->Activation Stir Warm to RT and stir overnight Activation->Stir Concentrate Remove solvent in vacuo Stir->Concentrate Purify Flash Column Chromatography Concentrate->Purify N2_Product N2-Alkylated Indazole Purify->N2_Product cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Indazole 3-Iodoindazole C3_Aryl_Indazole 3-Aryl-Indazole Indazole->C3_Aryl_Indazole Boronic_Acid Arylboronic Acid Boronic_Acid->C3_Aryl_Indazole Catalyst Pd(PPh3)4 Base Na2CO3 Solvent Dioxane/Water Heat Microwave or Conventional Heating

Sources

The Strategic Application of 3-Iodo-6-methoxy-1-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to serve as a versatile scaffold in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties allow for critical interactions within the ATP-binding pocket of various kinases, making it a cornerstone in the development of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. Within this class of compounds, 3-iodo-6-methoxy-1-methyl-1H-indazole emerges as a particularly valuable building block. The strategic placement of the iodine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of pharmacological activity. The methoxy and methyl substituents on the indazole ring further influence the molecule's physicochemical properties, which can be fine-tuned to enhance potency, selectivity, and pharmacokinetic profiles.

This comprehensive guide delves into the practical application of this compound in the synthesis of kinase inhibitors, with a particular focus on the development of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors. We will provide detailed, field-proven protocols for key synthetic transformations, explain the mechanistic rationale behind experimental choices, and contextualize the therapeutic relevance by exploring the targeted signaling pathways.

The Role of this compound in Cross-Coupling Reactions

The synthetic utility of this compound is primarily harnessed through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 3-position is susceptible to oxidative addition to a palladium(0) complex, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-nitrogen bonds. This versatility is crucial in the drug discovery process, as it facilitates the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Two of the most pivotal reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the indazole core and a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing substituents that can occupy hydrophobic pockets or form key interactions with the target kinase.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the indazole and a primary or secondary amine. This is instrumental in introducing amine-containing moieties that can act as hydrogen bond donors or acceptors, or serve as attachment points for solubilizing groups.

A Case Study: Synthesis of a RIPK1 Inhibitor

To illustrate the practical application of this compound, we will outline a detailed synthetic protocol for a representative RIPK1 inhibitor. RIPK1 is a critical mediator of inflammation and cell death, and its inhibition has emerged as a promising therapeutic strategy for a range of autoimmune and neuroinflammatory diseases.[1][2]

Target Molecule:

A plausible RIPK1 inhibitor can be synthesized by coupling this compound with a suitable heterocyclic partner via a Suzuki-Miyaura reaction, followed by a Buchwald-Hartwig amination to introduce a key interacting moiety.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrazole-boronic acid ester.

Reaction Scheme:

Suzuki_Coupling Indazole This compound Product 6-Methoxy-1-methyl-3-(1H-pyrazol-4-yl)-1H-indazole Indazole->Product Suzuki Coupling BoronicEster Pyrazole-4-boronic acid pinacol ester BoronicEster->Product Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound1431163-17-5288.091.01.0
Pyrazole-4-boronic acid pinacol ester75832-13-2194.041.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
1,4-Dioxane (anhydrous)123-91-188.11--
Water (degassed)7732-18-518.02--

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 288 mg), pyrazole-4-boronic acid pinacol ester (1.2 mmol, 233 mg), Pd(dppf)Cl₂ (0.05 mmol, 37 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the subsequent Buchwald-Hartwig amination to introduce a side chain crucial for kinase interaction. For this example, we will use a protected aminopyridine.

Reaction Scheme:

Buchwald_Hartwig StartingMaterial Intermediate from Protocol 1 Product Final RIPK1 Inhibitor StartingMaterial->Product Buchwald-Hartwig Amination Amine tert-Butyl (6-aminopyridin-3-yl)carbamate Amine->Product Catalyst Pd2(dba)3, Xantphos Cs2CO3, Dioxane Catalyst->Product

Caption: Buchwald-Hartwig amination for the synthesis of the final product.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
Product from Protocol 1--1.01.0
tert-Butyl (6-aminopyridin-3-yl)carbamate149794-55-4209.251.11.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
Xantphos161265-03-8578.680.040.04
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.02.0
1,4-Dioxane (anhydrous)123-91-188.11--

Procedure:

  • In a dry Schlenk flask, combine the product from Protocol 1 (1.0 mmol), tert-butyl (6-aminopyridin-3-yl)carbamate (1.1 mmol, 230 mg), and cesium carbonate (2.0 mmol, 652 mg).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 mmol, 18 mg) and Xantphos (0.04 mmol, 23 mg) in anhydrous 1,4-dioxane (2 mL) under an inert atmosphere.

  • Add the catalyst pre-mixture to the Schlenk flask containing the reactants.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add additional anhydrous 1,4-dioxane (3 mL) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 18-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the Boc-protected final product.

  • The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final RIPK1 inhibitor.

The RIPK1 Signaling Pathway: A Therapeutic Target

RIPK1 is a multifaceted protein that plays a central role in cellular responses to various stimuli, including tumor necrosis factor (TNF).[3] It can function as both a scaffold and a kinase, mediating signaling cascades that lead to cell survival, apoptosis, or necroptosis.[4] Dysregulation of RIPK1 activity is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases.

RIPK1_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1_scaffold RIPK1 (scaffold) cIAP1_2->RIPK1_scaffold Ubiquitination LUBAC LUBAC RIPK1_scaffold->LUBAC RIPK1_kinase RIPK1 (kinase active) RIPK1_scaffold->RIPK1_kinase Deubiquitination (Transition to Complex II) IKK_complex IKK Complex LUBAC->IKK_complex NFkB NF-κB Activation IKK_complex->NFkB Activation FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Caspase8 Caspase-8 FADD->Caspase8 Caspase8->RIPK3 Inhibition Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNF TNFα TNF->TNFR1

Caption: Simplified RIPK1 signaling pathway illustrating its dual role in cell survival and cell death.

As depicted in the diagram, upon TNFα stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it acts as a scaffold to promote NF-κB activation and cell survival.[4] However, under certain conditions, RIPK1 can transition to a cytosolic complex (Complex II), where its kinase activity becomes critical for inducing apoptosis or a form of programmed necrosis called necroptosis.[3] The kinase inhibitors developed from this compound are designed to specifically block the kinase function of RIPK1, thereby inhibiting the pro-inflammatory and cell death-inducing pathways while potentially preserving its scaffolding functions that are important for cellular homeostasis.

Conclusion and Future Perspectives

This compound stands as a powerful and versatile building block in the synthesis of kinase inhibitors. Its amenability to robust and high-yielding cross-coupling reactions provides medicinal chemists with a reliable platform for the rapid diversification of the indazole scaffold. The detailed protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a practical guide for researchers in the field, enabling the efficient synthesis of targeted libraries for kinase inhibitor discovery.

The successful application of this intermediate in the context of RIPK1 inhibition underscores its potential for addressing a wide range of diseases driven by kinase dysregulation. As our understanding of kinase signaling pathways continues to evolve, the strategic use of well-designed building blocks like this compound will undoubtedly remain a critical component in the development of next-generation targeted therapies.

References

  • RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology. [Link]
  • RIPK1 signaling pathways: implications for autoimmune and neuroinflamm
  • Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
  • Receptor-interacting serine/threonine-protein kinase 1. Wikipedia. [Link]

Sources

Application Note & Protocol: A Guide to Palladium-Catalyzed C-3 Arylation of Indazoles via Direct C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry and materials science, with C-3 arylated derivatives frequently exhibiting potent biological activities.[1][2] This application note provides a comprehensive guide to the direct C-3 arylation of 1H-indazoles, a modern and efficient synthetic strategy that avoids the pre-functionalization of starting materials. We will delve into the mechanistic underpinnings of the palladium-catalyzed C–H activation, present a robust, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of C-3 Arylated Indazoles

The functionalization of heterocyclic compounds is a cornerstone of modern drug discovery. Indazoles, in particular, are bioisosteres of indoles and are present in a wide array of pharmacologically active agents.[3] The direct introduction of an aryl moiety at the C-3 position is of paramount importance, as this modification can significantly modulate a molecule's biological target affinity, selectivity, and pharmacokinetic properties. However, the C-3 C–H bond of the common 1H-indazole tautomer is notoriously unreactive towards functionalization, posing a significant synthetic challenge.[1][3]

Recent advancements in transition-metal catalysis, particularly palladium-catalyzed direct C–H arylation, have revolutionized access to these valuable compounds.[4] This approach offers a more atom-economical and environmentally benign alternative to classical cross-coupling reactions like Suzuki or Stille couplings, which require the synthesis of organometallic reagents.[4] This guide focuses on providing a practical and reliable framework for performing this powerful transformation.

Mechanistic Rationale: The Role of the Catalytic System

The direct C-3 arylation of indazoles is typically achieved through a palladium-catalyzed process. While several specific mechanisms have been proposed, a generally accepted catalytic cycle for palladium(II)-catalyzed reactions involving a bidentate ligand like 1,10-phenanthroline (Phen) provides a strong explanatory framework for the experimental choices.

Key Catalytic Steps:

  • C-H Activation/Metalation: This is often the rate-determining and selectivity-controlling step. The palladium catalyst, coordinated to the indazole, facilitates the cleavage of the inert C-3 C–H bond. This step is believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway, where the base assists in removing the proton as the palladium forms a bond with the C-3 carbon. The choice of a bidentate nitrogen ligand like 1,10-phenanthroline has been shown to be crucial for both reactivity and selectivity.[3][5]

  • Oxidative Addition: The resulting palladacyclic intermediate reacts with the aryl halide (Ar-X), causing the palladium center to be oxidized from Pd(II) to Pd(IV).

  • Reductive Elimination: The C-3 aryl group and the indazole moiety are expelled from the palladium center, forming the desired C-C bond and regenerating a Pd(II) species, which can re-enter the catalytic cycle.

The solvent plays a critical role; polar aprotic solvents like DMA can facilitate the reaction, but non-polar solvents like toluene have also been found to be crucial for selectivity and reactivity in certain systems.[1][5]

Catalytic Cycle for C-3 Arylation of Indazole Pd_II Pd(II)Ln Indazole_Complex Indazole-Pd(II) Complex Pd_II->Indazole_Complex + Indazole Palladacycle C-H Activated Palladacycle Indazole_Complex->Palladacycle C-H Activation (+ Base, - H-Base+) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Ar-X (Oxidative Addition) Pd_IV->Pd_II Reductive Elimination (C-C Bond Formation) Product 3-Aryl Indazole Pd_IV->Product Indazole Indazole (Substrate) ArylHalide Ar-X

Caption: Proposed catalytic cycle for the Pd(II)-catalyzed C-3 arylation of indazole.

Experimental Guide: A Robust Protocol

This protocol is adapted from a highly cited procedure known for its reliability and broad substrate scope, particularly the use of a Pd(OAc)₂/1,10-phenanthroline system.[1][6]

Materials and Reagents
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 1,10-Phenanthroline (Phen)

  • Base: Cesium carbonate (Cs₂CO₃)

  • Substrates: N-substituted or NH-indazole, Aryl halide (iodides and bromides are most effective)[6]

  • Solvent: Toluene (anhydrous)

  • Equipment: 35 mL screw-cap sealed tube, magnetic stir bar, heating block or oil bath, Celite®, standard glassware for workup and purification.

  • Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Protocol

The following procedure is for a 0.25 mmol scale reaction.

  • Reaction Setup:

    • To a 35 mL oven-dried sealed tube containing a magnetic stir bar, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%).

    • Add 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%).

    • Add the indazole derivative (0.25 mmol, 1.0 equiv).

    • Add the aryl halide (0.25 mmol, 1.0 equiv). Note: For less reactive halides, an excess (e.g., 1.5-2.0 equiv) may be required.[6]

    • Add Cs₂CO₃ (82 mg, 0.25 mmol, 1.0 equiv).

    • Add 1 mL of anhydrous toluene.

  • Reaction Execution:

    • Securely cap the sealed tube. Caution: Ensure the tube is designed to withstand high temperatures and pressures.

    • Place the tube in a preheated oil bath or heating block set to 160 °C.

    • Stir the reaction mixture vigorously for 48–72 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot.

  • Workup and Isolation:

    • After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (EtOAc, ~10 mL).

    • Filter the mixture through a short pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional EtOAc (~10 mL).

    • Combine the filtrates and concentrate them in vacuo using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by column chromatography on silica gel. A typical eluent system is a gradient of hexanes and ethyl acetate (e.g., starting from 10:1 Hexanes:EtOAc).[6]

    • Combine the fractions containing the pure product and concentrate in vacuo to yield the C-3 arylated indazole.

Experimental_Workflow start Start reagents 1. Add Reagents to Sealed Tube (Pd(OAc)₂, Ligand, Base, Indazole, Aryl Halide, Toluene) start->reagents react 2. Heat and Stir (160 °C, 48-72 h) reagents->react workup 3. Cool, Dilute & Filter (EtOAc, Celite®) react->workup concentrate 4. Concentrate in vacuo workup->concentrate purify 5. Column Chromatography concentrate->purify end Pure C-3 Arylated Indazole purify->end

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

3-Iodo-6-methoxy-1-methyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indazole scaffold is a "privileged structure," forming the core of numerous biologically active compounds with a wide range of pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities.[1] The specific substitution pattern of an iodo group at the C3 position, a methoxy group at C6, and a methyl group at N1 makes this molecule a versatile intermediate for further functionalization, particularly through cross-coupling reactions where the iodine atom can be replaced.[1]

Given its potential as a key building block in drug discovery and organic synthesis, unambiguous structural confirmation and purity assessment are paramount. This application note provides a detailed, multi-faceted guide to the analytical techniques required for the robust characterization of this compound. We present field-proven protocols for spectroscopic and chromatographic analyses, explaining the causality behind experimental choices to ensure self-validating and reproducible results.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is understanding the basic properties of the target molecule.

Molecular structure of this compound

Figure 1. Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1431163-17-5 [2]
Molecular Formula C₉H₉IN₂O [2]
Molecular Weight 288.09 g/mol [2]
Appearance Solid [2]
Purity Typically ≥98% [2]

| InChI Key | WPEGXAAVEVXKBA-UHFFFAOYSA-N |[2] |

Spectroscopic Characterization: Elucidating the Molecular Blueprint

Spectroscopy is the cornerstone of molecular characterization. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecule's atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It probes the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the number and types of atoms, their connectivity, and their spatial relationships. For a substituted indazole, NMR is crucial for confirming the regiochemistry of the substituents on the bicyclic ring system.[3][4]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.[5][6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for nitrogen-containing heterocycles.[5]

    • Ensure the sample is fully dissolved. Gentle sonication can be used to aid dissolution.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.[5]

  • Instrument Parameters (300-600 MHz Spectrometer):

    • ¹H NMR Acquisition:

      • Use a standard single-pulse experiment (e.g., 'zg30').[7]

      • Set the spectral width to approximately 12-16 ppm.

      • Employ a relaxation delay of 1-5 seconds and an acquisition time of 2-4 seconds.[7]

      • Acquire 8 to 64 scans depending on the sample concentration to ensure a good signal-to-noise ratio.[5]

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

      • A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[5]

      • Optionally, run Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ carbons.[5]

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to assign signals to specific protons and carbons in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale / Comments
N-CH₃ ~3.9 - 4.1 (s, 3H) ~35 - 37 Methyl group on nitrogen, singlet.[8]
O-CH₃ ~3.8 - 3.9 (s, 3H) ~55 - 57 Methoxy group on the aromatic ring, singlet.
H-4 ~7.5 - 7.7 (d) ~120 - 123 Aromatic proton ortho to the fused ring junction.
H-5 ~6.8 - 7.0 (dd) ~115 - 118 Aromatic proton between the methoxy group and the fused ring junction.
H-7 ~7.1 - 7.3 (d) ~95 - 98 Aromatic proton ortho to the methoxy group, typically upfield.
C-3 - ~85 - 90 Carbon bearing the heavy iodine atom, significantly shielded.[1]
C-3a - ~140 - 142 Bridgehead carbon adjacent to the iodine-substituted carbon.
C-6 - ~158 - 162 Aromatic carbon attached to the electron-donating methoxy group.

| C-7a | - | ~125 - 128 | Bridgehead carbon adjacent to the N-methyl group. |

Note: These are predicted values based on known substituent effects on the indazole ring. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Expertise & Causality: MS is an essential technique for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively validate the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized molecules like substituted indazoles, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7]

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 - 1 mg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.[7]

    • The solvent should be compatible with the ESI source and mobile phase if using LC-MS.

  • Instrument Parameters (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.[7]

    • Sample Introduction: Introduce the sample via direct infusion with a syringe pump (flow rate 5-20 µL/min) or through an LC system.[7][9]

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Data Acquisition: Acquire data in high-resolution mode to obtain accurate mass measurements to at least four decimal places.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • Use the accurate mass to calculate the elemental formula using the instrument's software. Compare this with the theoretical formula (C₉H₉IN₂O).

Table 3: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₉H₉IN₂O
Calculated Exact Mass 287.9759

| Expected [M+H]⁺ (m/z) | 288.9832 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique "fingerprint" spectrum. For this molecule, FTIR can confirm the presence of the aromatic ring, C-H bonds, and the C-O ether linkage.[3]

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation:

    • Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[3]

  • Instrument Parameters:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100 - 3000 C-H stretch Aromatic C-H
~2950 - 2850 C-H stretch Aliphatic C-H (CH₃)
~1620 - 1580 C=C stretch Aromatic Ring
~1500 - 1450 C=N stretch Indazole Ring
~1250 - 1200 C-O stretch Aryl-Alkyl Ether
~1100 - 1000 C-O stretch Aryl-Alkyl Ether

| Below 850 | C-H bend | Aromatic (out-of-plane) |

Chromatographic Analysis: Purity and Quantification

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical intermediates and active ingredients. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.[10] A reverse-phase C18 column is a robust choice for separating moderately polar aromatic compounds like this indazole derivative.

Protocol: Purity Assessment by Reverse-Phase HPLC

  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

    • Prepare a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

  • HPLC Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.[9]

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD), monitor at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The retention time of the main peak should be consistent across injections.

Workflow and Data Integration

A systematic approach ensures that all necessary data is collected for a comprehensive characterization. The following workflows illustrate the logical progression of analysis and data interpretation.

G cluster_0 Analytical Workflow cluster_1 Spectroscopic Techniques Sample Synthesized Sample (this compound) Purity Purity Check (HPLC) Sample->Purity Structure Structural Elucidation Sample->Structure Report Final Characterization Report (Structure & Purity Confirmed) Purity->Report NMR NMR (¹H, ¹³C, DEPT) Structure->NMR MS HRMS (ESI-TOF/Orbitrap) Structure->MS FTIR FTIR (ATR) Structure->FTIR NMR->Report MS->Report FTIR->Report

Diagram 1: Comprehensive analytical workflow for sample characterization.

G cluster_0 Data Triangulation for Structural Confirmation MW Molecular Weight & Formula Confirmed (C₉H₉IN₂O) Final Unambiguous Structure of 3-Iodo-6-methoxy- 1-methyl-1H-indazole MW->Final FG Functional Groups Identified (Aromatic, Ether, CH₃) FG->Final Connectivity Atom Connectivity & Regiochemistry Confirmed Connectivity->Final HRMS HRMS Data HRMS->MW FTIR FTIR Data FTIR->FG NMR ¹H & ¹³C NMR Data NMR->Connectivity

Diagram 2: Logical relationship of spectroscopic data for structural confirmation.

Conclusion

The structural integrity and purity of chemical intermediates are non-negotiable in research and development. By employing a synergistic combination of NMR spectroscopy, high-resolution mass spectrometry, FTIR spectroscopy, and HPLC, one can achieve an unambiguous and comprehensive characterization of this compound. The protocols and expected data outlined in this application note provide a robust framework for scientists to validate their synthesis, ensure quality control, and proceed with confidence in downstream applications.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.
  • ResearchGate (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. ResearchGate.
  • Journal of Pharmacy & Pharmaceutical Sciences (2021). Supplementary Information File. cspsCanada.org.
  • ResearchGate (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. ResearchGate.
  • ResearchGate (2006). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate.
  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed.
  • Wiley-VCH (2007). Supporting Information. Wiley Online Library.
  • Journal of Medicinal and Chemical Sciences (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Google Patents (2006). WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.

Sources

NMR spectroscopy of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Prepared by: Gemini, Senior Application Scientist

This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of this compound. For researchers, medicinal chemists, and professionals in drug development, precise structural elucidation is a foundational requirement. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular architecture.[1] This document offers a blend of theoretical predictions, field-proven experimental protocols, and data interpretation strategies, designed to empower scientists in their analytical endeavors.

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of FDA-approved drugs.[2] The specific functionalization of the indazole core, as in the title compound (Formula: C₉H₉IN₂O, Molecular Weight: 288.085 g/mol ), significantly influences its physicochemical properties and biological activity.[3][4] The presence of an iodo group at the C3 position makes this compound a versatile intermediate for further synthetic elaboration via cross-coupling reactions.[3] This guide will detail the multifaceted NMR approach required to verify its complex structure.

I. Predicted Spectroscopic Data: An Educated Framework

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the standard IUPAC numbering for the 1H-indazole ring is utilized.

Molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data Summary

The following table outlines the predicted ¹H NMR spectral data. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent such as CDCl₃ or DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
H-4~7.4 - 7.6Doublet (d)~9.0Coupled to H-5. Expected to be the most downfield of the aromatic protons on the benzene ring due to proximity to the pyrazole ring.
H-5~6.8 - 7.0Doublet of Doublets (dd)~9.0, ~2.0Coupled to H-4 (ortho-coupling) and H-7 (meta-coupling). Shift is influenced by the ortho-methoxy group at C6.
H-7~6.9 - 7.1Doublet (d)~2.0Coupled to H-5 (meta-coupling). Appears as a narrow doublet or a broad singlet. The methoxy group at C6 provides shielding.
N-CH₃~4.0 - 4.2Singlet (s)N/AThe chemical shift of N-methyl groups in indazoles is characteristic and helps distinguish between N1 and N2 isomers.[7][8]
O-CH₃~3.8 - 3.9Singlet (s)N/ATypical range for an aromatic methoxy group.
Predicted ¹³C NMR Data Summary

The predicted ¹³C NMR data are presented below. The chemical shifts are significantly influenced by the heavy atom effect of iodine and the electronic effects of the substituents.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C-3~90 - 95The iodine atom at C3 induces a significant upfield shift due to the heavy-atom effect, a key identifying feature.[3]
C-3a~140 - 142Quaternary carbon at the pyrazole-benzene ring fusion.
C-4~120 - 122Tertiary carbon (CH).
C-5~105 - 108Tertiary carbon (CH), shielded by the adjacent methoxy group.
C-6~158 - 162Quaternary carbon attached to the strongly electron-donating methoxy group, resulting in a significant downfield shift.
C-7~95 - 98Tertiary carbon (CH), strongly shielded by the ortho-methoxy group.
C-7a~138 - 140Quaternary carbon at the ring fusion, adjacent to the N-methyl group.
N-CH₃~35 - 37Typical chemical shift for an N-methyl group on an indazole ring.
O-CH₃~55 - 57Typical chemical shift for an aromatic methoxy group carbon.[9]

II. Experimental Design & Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The protocols described herein are designed to be self-validating, ensuring that the collected data is robust and sufficient for complete structural assignment.

Workflow for Structural Elucidation

The logical flow from sample preparation to final structure confirmation is a critical aspect of the analytical process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment Prep Weigh ~10 mg of Sample Solv Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3, DMSO-d6) Prep->Solv Tube Transfer to NMR Tube + TMS Standard Solv->Tube Acq_1D 1D Spectra: ¹H, ¹³C, DEPT-135 Tube->Acq_1D Acq_2D 2D Spectra: COSY, HSQC, HMBC Acq_1D->Acq_2D Assign_1H Assign ¹H Signals (Shifts, Integrals, Multiplicity) Acq_2D->Assign_1H Correlate Correlate via 2D NMR (HSQC, HMBC) Assign_1H->Correlate Assign_13C Assign ¹³C Signals (DEPT for C, CH, CH3) Assign_13C->Correlate Structure Final Structure Confirmation Correlate->Structure

Caption: Experimental workflow for NMR analysis.

Protocol 1: Sample Preparation
  • Solvent Selection : Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is suitable for most non-polar to moderately polar compounds. For compounds with lower solubility or to observe potentially exchangeable protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[10][11]

  • Concentration : Accurately weigh 5-10 mg of this compound.

  • Dissolution : Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly within a clean, dry 5 mm NMR tube.

  • Internal Standard : Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[1]

  • Homogenization : Gently vortex the tube to ensure a homogeneous solution.

Protocol 2: NMR Data Acquisition

These parameters are based on a standard 400 or 500 MHz spectrometer.

  • ¹H NMR Acquisition :

    • Experiment : Standard single-pulse ¹H acquisition.

    • Pulse Angle : 30-45° to balance signal intensity and relaxation time.

    • Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 16-64, depending on concentration.

  • ¹³C{¹H} NMR Acquisition :

    • Experiment : Proton-decoupled ¹³C acquisition.

    • Spectral Width : ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 1024 or more, as required to achieve adequate signal-to-noise, owing to the low natural abundance of ¹³C.[1]

  • DEPT-135 Acquisition :

    • Purpose : To differentiate carbon types. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

    • Run a standard DEPT-135 pulse program. Parameters are generally similar to a standard ¹³C experiment.

  • 2D NMR Acquisition :

    • COSY (¹H-¹H Correlation Spectroscopy) : Use to establish proton-proton spin coupling networks, particularly within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence) : Use to identify one-bond correlations between protons and the carbons they are attached to. This is the primary method for assigning protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Use to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is indispensable for assigning quaternary carbons and piecing together the molecular fragments.

III. Data Interpretation: Assembling the Structural Puzzle

The definitive assignment of this compound relies on the synergistic interpretation of all acquired NMR data. The 2D HMBC spectrum is particularly powerful for this purpose, as it reveals the connectivity across the entire molecular skeleton.

Key HMBC Correlations for Structural Validation

The diagram below illustrates the most crucial expected HMBC correlations that would unambiguously confirm the structure. Observing these correlations provides irrefutable evidence for the assigned connectivity.

Caption: Key expected HMBC correlations.

Interpretive Steps:

  • Methyl Group Assignments : The singlet from the N-CH₃ protons should show HMBC correlations to the two adjacent quaternary carbons, C7a and C3a . This definitively places the methyl group on N1. The singlet from the O-CH₃ protons will correlate to C6 , confirming the position of the methoxy group.

  • Aromatic Proton Assignments : The COSY spectrum will show a correlation between H4-H5 and H5-H7, establishing their connectivity.

  • Quaternary Carbon Assignments :

    • C3 : Will show no HMBC from any aromatic protons but will be correlated from the N-CH₃ protons (a 3-bond correlation). Its unique upfield shift is the primary identifier.

    • C6 : Will be assigned via its strong correlation to the O-CH₃ protons and correlations from H5 and H7.

    • C3a and C7a : These are assigned based on their correlation patterns. C3a correlates with H4 and H5. C7a correlates with H4, H5, and H7, and crucially, with the N-CH₃ protons.

  • Final Verification : Use the HSQC spectrum to confirm all direct C-H attachments. The complete and self-consistent set of 1D and 2D NMR data provides an unassailable structural proof.

IV. References

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from

  • Kim, J., et al. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Retrieved from

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from

  • BenchChem. (n.d.). Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers. Retrieved from

  • Supplementary Information File. (n.d.). Retrieved from

  • Palmer, M. H., et al. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • BenchChem. (n.d.). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from

  • CymitQuimica. (n.d.). This compound. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Retrieved from

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from

  • Semantic Scholar. (n.d.). Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols. Retrieved from

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from

Sources

purification of 3-Iodo-6-methoxy-1-methyl-1H-indazole by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Purification of 3-Iodo-6-methoxy-1-methyl-1H-indazole by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] The synthetic intermediates used to construct these molecules, such as the title compound, must be of high purity to ensure the integrity of subsequent reactions and biological assays. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol based on Thin-Layer Chromatography (TLC), and troubleshooting advice to overcome common purification challenges.

Principle of Separation: Normal-Phase Chromatography

The purification strategy detailed herein relies on normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a non-polar or moderately polar mobile phase. The separation is governed by the differential adsorption of compounds from the crude mixture onto the silica surface.

  • Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface covered in polar silanol (Si-OH) groups. These groups can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used as the eluent. By gradually increasing the proportion of the polar solvent, the mobile phase's polarity is increased, which enhances its ability to displace adsorbed compounds from the silica gel.

  • Mechanism of Separation: Components of the crude mixture are in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.

    • Non-polar impurities have weak interactions with the silica gel and spend more time in the mobile phase, causing them to travel down the column and elute quickly.

    • Moderately polar compounds , like the target this compound, will have intermediate interactions with the silica gel.

    • Highly polar impurities (e.g., baseline impurities seen on TLC) will adsorb very strongly to the silica and elute much later, or may not elute at all with the chosen solvent system.

The successful purification of this compound is achieved by optimizing the mobile phase composition to create a significant difference in the elution times between the target compound and its impurities.

Pre-Chromatography: TLC-Based Method Development

Before commencing column chromatography, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This analytical step is the cornerstone of a successful and efficient purification, allowing for the prediction of separation on the column. The goal is to find a solvent system that provides a retention factor (Rf) value for the target compound in the range of 0.20 - 0.40 .

Protocol for TLC Method Development:

  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to create a concentrated stock solution.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture onto the baseline of a silica gel TLC plate. Also, spot the starting materials if available for comparison.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of a test solvent system (e.g., 10% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Calculate Rf: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize:

    • If the target Rf is too high (>0.4), the compound will elute too quickly from the column, resulting in poor separation. Decrease the polarity of the mobile phase (i.e., decrease the percentage of ethyl acetate).

    • If the target Rf is too low (<0.2), the elution time will be excessively long, leading to band broadening and the use of large solvent volumes. Increase the polarity of the mobile phase (i.e., increase the percentage of ethyl acetate).

  • Confirm Separation: The ideal solvent system should show clear separation between the spot corresponding to this compound and any impurity spots.

Detailed Purification Protocol

This protocol assumes a crude sample size of approximately 500 mg. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Reagents
EquipmentReagents & Consumables
Glass chromatography columnSilica Gel (for flash chromatography, 230-400 mesh)
Separatory funnel / dropping funnelCrude this compound
Round bottom flasksTechnical grade hexanes
Test tubes and rack for fractionsTechnical grade ethyl acetate
TLC plates (silica gel 60 F₂₅₄)Dichloromethane (for sample loading)
TLC developing chamberAnhydrous sodium sulfate
UV Lamp (254 nm)Compressed air or nitrogen line (for flash chromatography)
Rotary evaporatorGlass wool or cotton
Experimental Workflow

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Packing (Wet Slurry Method)

  • Insert a small plug of glass wool or cotton into the bottom of the column to cover the stopcock outlet. Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or the optimized low-polarity TLC solvent). Use approximately 50-100 g of silica for every 1 g of crude product.

  • With the column stopcock open, pour the slurry into the column. Use a funnel to aid the transfer. Gently tap the side of the column to dislodge air bubbles and ensure even packing.

  • Once all the silica has been added, drain the excess solvent until it is just level with the top of the silica bed. Crucially, do not let the silica bed run dry at any point during the process.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude product (500 mg) in a minimal amount of a volatile solvent like dichloromethane.

  • Add approximately 1-2 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column. Add a small protective layer of sand on top of the sample.

Step 3: Elution and Fraction Collection

  • Carefully add the optimized mobile phase to the column using a dropping funnel.

  • Open the stopcock and begin collecting the eluent in test tubes or flasks. If using flash chromatography, apply gentle pressure with compressed air or nitrogen to achieve a flow rate of about 2 inches/minute.

  • For a 500 mg scale, start by collecting ~20 fractions of 20 mL each.

  • If a gradient elution is required (as determined by complex mixtures on TLC), start with a low polarity solvent (e.g., 5% ethyl acetate/hexanes) and gradually increase the percentage of the polar solvent (e.g., to 10%, 15%, 20%).

Step 4: Monitoring the Fractions

  • After collecting a set of fractions (e.g., every 5-10 tubes), monitor them by TLC.

  • Spot each fraction on a single TLC plate. It is helpful to spot multiple fractions per plate to track the elution profile.

  • Develop and visualize the plate. Fractions containing a single spot corresponding to the Rf of the pure product should be set aside.

  • Identify fractions containing pure product, mixed fractions, and fractions with impurities.

Step 5: Isolation of Pure Product

  • Combine all fractions that show only a single spot for the desired product on the TLC plate.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Dry the product under high vacuum to remove residual solvent and confirm its identity and purity using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Expected Results & Data Summary

The physicochemical properties of the target compound suggest it is a solid of moderate polarity.[3] Purification of similar halogenated indazoles is commonly achieved with hexane/ethyl acetate solvent systems on silica gel.[4][5][6]

ParameterRecommended Value / ObservationRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar stationary phase for normal-phase chromatography, providing high surface area and good resolving power.
Mobile Phase (TLC) Start with 10% Ethyl Acetate in Hexanes; optimize by adjusting polarity.This solvent system is effective for separating moderately polar compounds like substituted indazoles.[5]
Target Rf 0.20 - 0.40Provides the optimal balance between separation efficiency and elution time.
Elution Order 1. Non-polar byproducts2. This compound 3. Polar byproducts/unreacted starting materialsCompounds elute in order of increasing polarity. Less polar compounds interact weakly with the silica gel and elute first.
Product Appearance Expected to be a solid.[3]Many indazole derivatives are crystalline solids at room temperature.[6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Poor or No Separation 1. Inappropriate solvent system.2. Column was overloaded with crude sample.1. Re-optimize the mobile phase using TLC. Aim for a lower Rf.2. Use a larger column or reduce the amount of sample loaded.
Cracked or Channeled Silica Bed 1. The column ran dry.2. Packing was not uniform.1. Always keep the solvent level above the silica bed.2. Repack the column carefully using the wet slurry method. Ensure no air bubbles are trapped.
Product Elutes Too Quickly or Slowly Mobile phase polarity is too high or too low, respectively.Adjust the mobile phase composition based on the TLC results. If the Rf was >0.4, decrease polarity. If Rf was <0.2, increase polarity.
Streaking on TLC of Fractions 1. Sample is too concentrated on the TLC plate.2. Compound may be acidic/basic.1. Dilute the fraction before spotting.2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

References

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Iodo-6-methoxy-1-methyl-1H-indazole. This guide is designed to provide in-depth, field-proven insights to help you navigate the nuances of Suzuki-Miyaura cross-coupling reactions with this specific substrate. We will move beyond generic protocols to address the underlying chemical principles and troubleshoot the specific challenges you may encounter.

The indazole core is a privileged scaffold in medicinal chemistry, and successful C-C bond formation at the C3 position is critical for developing novel molecular entities.[1] The substrate, this compound, possesses a unique combination of features that influence its reactivity: a reactive C-I bond at the electron-deficient C3 position, an electron-donating methoxy group at C6, and a crucial N-methyl protecting group.[2] Understanding how these elements interact is key to optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Is the N-methyl group on my substrate sufficient, or do I need to consider other N-protection strategies?

A1: The N-methyl group is an excellent and highly practical feature of your substrate. The primary reason for N-protection in the Suzuki coupling of indazoles is to prevent the acidic N-H proton from interfering with the catalytic cycle.[3][4][5] Unprotected indazoles can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6][7] Since your substrate is already alkylated at the N1 position, this major pathway for catalyst poisoning is blocked, allowing for more efficient and reproducible couplings. You do not need to consider additional protection/deprotection steps, which simplifies your synthetic route.

Q2: How does the 6-methoxy substituent affect the reactivity of the C-I bond?

A2: The 6-methoxy group is an electron-donating group (EDG). In Suzuki couplings, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[8] EDGs increase the electron density on the aromatic ring system, which can slow down this oxidative addition step compared to substrates bearing electron-withdrawing groups.[8][9] While the C3-iodo bond of an indazole is inherently reactive, the presence of the methoxy group means that a highly active catalyst system, often employing bulky, electron-rich ligands, may be required to achieve efficient oxidative addition and overall high conversion.[8]

Q3: What are the most common side reactions to watch for with this substrate?

A3: The three most prevalent side reactions are hydrodehalogenation, protodeboronation, and boronic acid homocoupling.

  • Hydrodehalogenation (De-iodination): This is the replacement of the iodine atom with a hydrogen, yielding 6-methoxy-1-methyl-1H-indazole. This can be promoted by certain bases or if the solvent acts as a hydride source.[3][10]

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid coupling partner, replacing it with a hydrogen. It is often accelerated by strong bases and excess water.[8][11]

  • Homocoupling: This is the self-coupling of your boronic acid to form a biaryl byproduct. The primary cause is the presence of oxygen, which can interfere with the catalytic cycle.[11][12]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Conversion of Starting Material

You are observing a significant amount of unreacted this compound after the expected reaction time.

Potential Cause & Solution Pathway

  • A) Inactive or Inappropriate Catalyst System:

    • Why it happens: The combination of the electron-donating methoxy group and the heterocyclic nature of the substrate may render common catalysts like Pd(PPh₃)₄ less effective.[8][13] The catalyst may also be old, oxidized, or poisoned.

    • Solution:

      • Switch to a More Robust Catalyst/Ligand: For electron-rich aryl halides, catalyst systems with bulky, electron-rich phosphine ligands are the industry standard. Consider using a pre-catalyst like Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos) or employing a pre-formed complex like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], which has shown high efficacy for coupling indazoles.[13]

      • Verify Catalyst Activity: Ensure your palladium source is fresh. Handle all Pd(0) sources like Pd(PPh₃)₄ under an inert atmosphere to prevent oxidation.[12] If in doubt, test the catalyst on a known, highly reliable reaction.

  • B) Suboptimal Base Selection or Quality:

    • Why it happens: The base is critical for activating the boronic acid in the transmetalation step.[14] If the base is not strong enough, is insoluble, or is of poor quality, this step will stall.

    • Solution:

      • Use an Appropriate Inorganic Base: For N-heterocyclic substrates, inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are generally superior to organic amine bases.[8][12] K₃PO₄ is an excellent starting point for challenging couplings.[8]

      • Ensure Base Quality and Solubility: Use a finely powdered, anhydrous base. Adding a small amount of water as a co-solvent (e.g., dioxane:water 4:1) can significantly improve the solubility and effectiveness of inorganic bases.[12]

  • C) Inadequate Reaction Conditions (Solvent & Temperature):

    • Why it happens: The reaction may require more energy to overcome the activation barrier for oxidative addition. Additionally, oxygen in the solvent can rapidly deactivate the catalyst.[12]

    • Solution:

      • Thoroughly Degas Your Solvent: Oxygen is detrimental to the Pd(0) catalyst.[12] Degas your solvent (e.g., 1,4-dioxane, DME, toluene) by bubbling an inert gas (Argon or Nitrogen) through it for 15-20 minutes or by using several freeze-pump-thaw cycles.[12][15]

      • Increase Reaction Temperature: If the reaction is sluggish at 80 °C, cautiously increase the temperature to 90-110 °C.[12]

      • Consider Microwave Irradiation: Microwave heating is a highly effective method for accelerating Suzuki couplings, often reducing reaction times from hours to minutes and driving difficult reactions to completion.[15][16] A typical condition is 120 °C for 40 minutes.[3]

Issue 2: Significant Formation of the De-iodinated Byproduct

You have successfully consumed the starting material, but a major byproduct is identified as 6-methoxy-1-methyl-1H-indazole.

  • Why it happens: This side reaction, known as hydrodehalogenation, occurs when a hydride species intercepts the Pd(II)-intermediate after oxidative addition, leading to reductive elimination of the de-iodinated product.[3][10]

  • Solution:

    • Modify the Ligand: Switching to a more sterically hindered phosphine ligand can often suppress this competing pathway by making the palladium center less accessible to hydride sources.[3]

    • Change the Base: A weaker inorganic base (e.g., Na₂CO₃ instead of K₃PO₄) may reduce the rate of hydrodehalogenation.[3]

    • Use High-Purity Solvents: Ensure your solvents are not a source of hydride impurities.

Issue 3: Formation of Palladium Black

The reaction mixture turns black shortly after heating, and the reaction stalls.

  • Why it happens: The formation of a black precipitate (palladium black) indicates that the active, soluble palladium catalyst has decomposed and crashed out of solution.[6] This is often caused by exposure to oxygen, excessively high temperatures, or the absence of a sufficiently stabilizing ligand.[11]

  • Solution:

    • Improve Degassing Technique: This is the most common cause. Re-evaluate your procedure for removing oxygen from the solvent and reaction headspace. Maintain a positive pressure of an inert gas throughout the experiment.[12]

    • Use a More Stabilizing Ligand: Ligands with a larger "bite angle" or bulky biarylphosphine ligands can better stabilize the palladium center and prevent aggregation.

    • Avoid Excessive Temperatures: While heat is often necessary, temperatures above 120-130 °C can sometimes accelerate catalyst decomposition.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-I (Indazolyl-Pd Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_trans_intermediate Ar-Pd(II)L₂-R transmetalation->pd_trans_intermediate boronate R-B(OR)₂ (Boronic Acid/Ester) boronate->transmetalation base Base (e.g., K₃PO₄) base->transmetalation reductive_elimination Reductive Elimination pd_trans_intermediate->reductive_elimination product Ar-R (Coupled Product) reductive_elimination->product product->pd0 Regenerates Catalyst substrate 3-Iodo-6-methoxy- 1-methyl-1H-indazole (Ar-I) substrate->oxidative_addition

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield / Failed Reaction low_conversion Issue: Low/No Conversion start->low_conversion side_products Issue: Major Side Products start->side_products cause_catalyst Cause: Catalyst Inactivity? low_conversion->cause_catalyst cause_base Cause: Wrong Base? low_conversion->cause_base cause_conditions Cause: Poor Conditions? low_conversion->cause_conditions cause_deiodination Cause: De-iodination? side_products->cause_deiodination cause_boron Cause: Boronic Acid Decomposition? side_products->cause_boron sol_catalyst Solution: - Use Buchwald ligand / Pd(dppf)Cl₂ - Check catalyst freshness cause_catalyst->sol_catalyst sol_base Solution: - Switch to K₃PO₄ or Cs₂CO₃ - Add H₂O as co-solvent cause_base->sol_base sol_conditions Solution: - Rigorously degas solvent - Increase temperature (90-110°C) - Try microwave heating cause_conditions->sol_conditions sol_deiodination Solution: - Use sterically hindered ligand - Try a weaker base (e.g., Na₂CO₃) cause_deiodination->sol_deiodination sol_boron Solution: - Ensure thorough degassing - Use fresh boronic acid / pinacol ester cause_boron->sol_boron

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Optimized Protocol Recommendations

This section provides a robust starting point for your experiments. Remember that every coupling reaction is unique, and further optimization may be required.

Table 1: Recommended Starting Conditions
ParameterRecommendationRationale & Comments
Aryl Halide This compound1.0 equivalent
Boronic Acid Aryl- or Heteroarylboronic Acid1.2 - 1.5 equivalents. Use high-purity reagent. Pinacol esters can be used for stability.[3]
Catalyst System PdCl₂(dppf) (3-5 mol%) OR Pd₂(dba)₃ (2 mol%) + SPhos (4-5 mol%)Pd(dppf)Cl₂ is an excellent, reliable choice for many indazole couplings.[13] Buchwald systems are superior for very challenging substrates.[8]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents. Stronger bases are often needed for electron-rich systems.[8]
Solvent 1,4-Dioxane / H₂O (4:1 v/v) OR DMEMust be rigorously degassed. The water aids in dissolving the inorganic base.[12]
Temperature 90 - 110 °C (Conventional) OR 120 °C (Microwave)Higher temperatures are often required. Microwave heating is highly efficient.[12][16]
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst decomposition and side reactions.[12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from standard, reliable procedures for coupling iodo-heterocycles.[3][12][15]

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst/ligand (e.g., PdCl₂(dppf), 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe under a positive pressure of inert gas.

  • Reaction Execution:

    • Conventional Heating: Lower the flask into a pre-heated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

    • Microwave Heating: Place the sealed vial in the microwave reactor and irradiate at the set temperature (e.g., 120 °C) for the specified time (e.g., 40 minutes).[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers. Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

References

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • Cimino, P., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
  • Ternon, E., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
  • ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... [Link]
  • Wiley Online Library. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Düfert, M. A., et al. (2013).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
  • Kotha, S., et al. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • RSC Publishing. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. [Link]
  • ResearchGate. (2025).
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

Sources

Technical Support Center: Synthesis of Polysubstituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of polysubstituted indazoles. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing this privileged heterocyclic scaffold. Indazoles are critical components in medicinal chemistry, but their synthesis is often plagued by challenges in controlling regioselectivity, ensuring functional group tolerance, and minimizing side reactions. This resource provides field-proven insights and troubleshooting protocols to address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific, frequently encountered problems in a question-and-answer format. Each entry details the problem, explores the underlying chemical principles causing the issue, and provides actionable, step-by-step solutions.

Poor Regioselectivity in N-Alkylation: "My reaction yields an inseparable mixture of N1 and N2 alkylated indazoles."

This is the most common challenge in the late-stage functionalization of indazole scaffolds. The indazole anion is a mesomeric system, meaning that after deprotonation, the negative charge is delocalized across both the N1 and N2 positions, making both susceptible to electrophilic attack.[1] The resulting N1 and N2 isomers often have very similar polarities, rendering chromatographic separation difficult and inefficient.

Core Causality: The ratio of N1 (thermodynamic) to N2 (kinetic) products is highly dependent on a delicate balance of factors including the base, solvent, temperature, counter-ion, and the electronic and steric nature of both the indazole substituents and the alkylating agent.[2][3]

  • Thermodynamic Product (N1-substituted): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5][6] Reactions that allow for equilibration or are run under conditions favoring the more stable product will typically yield the N1 isomer.

  • Kinetic Product (N2-substituted): The N2 position is often more sterically accessible and can be the site of initial, faster reaction under certain conditions.

The following diagram provides a decision-making framework for selecting the appropriate reaction conditions based on your desired regioisomer.

G start Desired Regioisomer? n1_product Target: N1-Alkylated Indazole (Thermodynamic Product) start->n1_product N1 n2_product Target: N2-Alkylated Indazole (Kinetic Product) start->n2_product N2 cond_n1 Conditions: - Strong, non-coordinating base (NaH) - Non-polar aprotic solvent (THF) - May require heat to reach equilibrium n1_product->cond_n1 cond_n2 Conditions: - Mitsunobu Reaction (DEAD, PPh3) - Polar aprotic solvent (THF, Dioxane) - Generally lower temperatures n2_product->cond_n2 reason_n1 Rationale: Favors formation of the more stable 1H-indazolide anion complex, minimizing competing kinetic N2 pathway. cond_n1->reason_n1 reason_n2 Rationale: Reaction proceeds via a different mechanism (phosphonium salt intermediate) that often kinetically favors attack at the N2 position. cond_n2->reason_n2

Caption: Decision workflow for regioselective N-alkylation of indazoles.

The choice of base and solvent has a profound impact on the regiochemical outcome. The following table summarizes results for a model substrate, methyl 5-bromo-1H-indazole-3-carboxylate, demonstrating how conditions can be tuned to favor one isomer over the other.

EntryAlkylating AgentBase / ReagentSolventTemp (°C)N1:N2 RatioPredominant IsomerReference
1Isopropyl IodideNaHDMFRT45 : 55N2 (slight)[5]
2Pentyl BromideNaHTHF50>95 : 5N1 (high)[7]
3Various AlcoholsDEAD, PPh₃THF50<2 : >98N2 (high)[5]
4Isobutyl BromideK₂CO₃DMF12058 : 42N1 (poor)[1]

This protocol is optimized for achieving high N1 selectivity by leveraging thermodynamic control.[1][2]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. Using a non-coordinating solvent like THF favors the thermodynamically stable N1-anion complex.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Electrophile Addition: Cool the solution back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., 50 °C) to facilitate equilibration and ensure complete conversion to the thermodynamic N1 product. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Low Yields in Transition-Metal-Catalyzed C-H Functionalization

Problem: "My Rh(III)-catalyzed C-H activation/annulation reaction to build the indazole core is inefficient, resulting in low yields and recovery of starting material."

Transition-metal-catalyzed C-H activation is a powerful, atom-economical method for synthesizing complex indazoles.[8] However, these reactions can be sensitive to a variety of factors.

Potential Causes & Solutions:

  • Catalyst and Oxidant Choice:

    • Issue: The chosen catalyst/oxidant system may not be optimal for your specific substrate.

    • Solution: While [CpRhCl₂]₂ is a common catalyst, other metals like Palladium and Copper have also been used effectively.[8][9] The choice of oxidant (e.g., AgSbF₆, Cu(OAc)₂) is also critical and often requires screening.[8] For example, Glorius and co-workers developed a system using [CpRhCl₂]₂, Cu(OAc)₂, and AgSbF₆ with molecular oxygen as the terminal oxidant for the synthesis of 1H-indazoles.[8]

  • Harsh Reaction Conditions:

    • Issue: C-H bonds are inherently unreactive, often requiring high temperatures that can lead to substrate decomposition or unwanted side reactions.[8]

    • Solution: Screen a range of temperatures. Sometimes, a slightly lower temperature for a longer duration can improve the yield by minimizing decomposition. The addition of coordinating additives or the use of a more active catalyst system might allow for milder conditions.

  • Poor Directing Group Ability:

    • Issue: Many C-H activation strategies rely on a directing group (e.g., from an azobenzene, ketoxime) to position the metal catalyst for selective C-H cleavage. If this chelation is weak, the reaction will be inefficient.

    • Solution: Ensure your directing group is appropriate. If yields remain low, a different synthetic strategy that does not rely on C-H activation may be necessary.

Failure of the Davis-Beirut Reaction for N-Aryl Indazoles

Problem: "I am trying to synthesize an N-aryl-2H-indazole using the Davis-Beirut reaction with an o-nitrobenzyl amine and an aniline, but the reaction fails or gives minimal product."

The Davis-Beirut reaction is a robust method for forming the 2H-indazole core via an N-N bond-forming heterocyclization.[10][11] The key intermediate is a highly reactive nitroso imine.[10][11]

Core Causality: The traditional base-mediated Davis-Beirut reaction often fails for N-aryl targets because the N-N bond formation step between the N-aryl imine and the nitroso group is slow.[11] This allows for competing side reactions, particularly the addition of water or hydroxide to the nitroso imine intermediate, which leads to imine bond cleavage and prevents the desired cyclization.[11][12]

G cluster_pathways Reaction Pathways start o-Nitrobenzyl Amine intermediate Nitroso Imine Intermediate start->intermediate Base (e.g., KOH) or hv path_desired Desired Pathway: N-N Bond Formation & Cyclization intermediate->path_desired Fast (Alkyl Amines) path_side Competing Pathway: H₂O / OH⁻ Addition & Imine Cleavage intermediate->path_side Slow (Aryl Amines) product 2H-Indazole Product path_desired->product failure Reaction Failure path_side->failure

Caption: Competing pathways in the Davis-Beirut reaction.

Solutions:

  • Switch to Photochemical Conditions: A significant advance in this area is the use of photochemical methods to generate the key nitroso intermediate under milder, Brønsted acid-catalyzed conditions instead of strong base.[12] This approach avoids the incompatibility of acid-sensitive substrates with traditional basic conditions and can facilitate the reaction with less nucleophilic anilines.[12]

  • Employ an Intramolecular Strategy: If an intermolecular reaction is failing, redesign the substrate to make the cyclization an intramolecular process. An intramolecular reaction has a much more favorable entropy, which can overcome the slow kinetics of N-aryl N-N bond formation and outcompete the undesired side reactions.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary classical routes for synthesizing the indazole core?

    • A1: Besides modern transition-metal-catalyzed methods, several classical named reactions are foundational. The Jacobson Indazole Synthesis involves the decomposition of N-nitroso-o-acyl-toluidides.[13] The Davis-Beirut Reaction , as discussed above, uses o-nitrobenzyl amines to form 2H-indazoles.[14] The Cadogan-Sundberg Synthesis can produce indoles, but variations can be applied to generate the indazole core from precursors like o-nitrostyrenes via nitrene intermediates.[15][16][17]

  • Q2: How do electron-donating or -withdrawing groups on the benzene ring affect N-alkylation regioselectivity?

    • A2: Substituents significantly influence the electronic properties of the N1 and N2 positions. Electron-withdrawing groups (EWGs) at the C7 position (adjacent to N1) can sterically hinder the N1 position and electronically favor the N2 position, leading to higher N2 selectivity.[3] Conversely, substituents at C3 can create steric hindrance or chelate with the base's counter-ion, directing alkylation towards the N1 position.[7]

  • Q3: My N1 and N2 isomers are truly inseparable by silica gel chromatography. What are my options?

    • A3: This is a common and frustrating issue. First, consider alternative chromatography techniques like reverse-phase HPLC, which separates based on different principles and may provide resolution. If that fails, the most practical solution is often to revisit the synthesis to improve the regioselectivity, even if it means a lower overall yield of a single, pure isomer. Another strategy is to carry the mixture forward to the next step, as the different reactivities of the N1 and N2 substituted isomers in a subsequent reaction might allow for easier separation of the products. Finally, derivatization of the mixture (e.g., acylation) can sometimes alter the physical properties enough to enable separation, followed by removal of the directing group.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Benchchem.
  • Babu, B., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • Janardhanan, J. C., et al. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Not available.
  • Haddadin, M. J., et al. (2011). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
  • Kurth, M. J., & Haddadin, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.
  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • Mal, D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Ghosh, S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC).
  • Lu, P., et al. (2024).
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Not available.
  • Conrad, W. E., et al. (2016). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. PubMed Central.
  • Smith, A. B., et al. (2024).
  • Ellman, J. A., et al. (2013). Rhodium(III)
  • Not available.
  • Not available.
  • Not available.
  • Smith, A. B., et al. (2024).
  • Conrad, W. E., et al. (2011). The Davis-Beirut reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic addition to 3-alkoxy-2H-indazoles. PubMed.
  • Wikipedia. Davis–Beirut reaction.
  • Sundberg, R. J. (2004). Cadogan–Sundberg Indole Synthesis.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Not available.
  • SynArchive. Cadogan-Sundberg Indole Synthesis.
  • Wikipedia. Cadogan–Sundberg indole synthesis.
  • Not available.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Not available.
  • Not available.
  • Organic Syntheses. Indazole.

Sources

Technical Support Center: Synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole, a key intermediate in pharmaceutical research and development, notably in the synthesis of kinase inhibitors like Axitinib.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding synthetic route to this compound?

The most effective and commonly employed strategy involves a two-step sequence starting from commercially available 6-methoxy-1H-indazole:

  • Regioselective N-Methylation: The first step is the methylation of the indazole nitrogen. The critical challenge here is to selectively form the N1-methylated isomer over the N2-methylated isomer.

  • Electrophilic Iodination: The second step involves the iodination of the resulting 6-methoxy-1-methyl-1H-indazole at the C3 position, which is the most nucleophilic carbon on the indazole ring.[3][4]

An alternative route—iodination followed by methylation—is less favored due to potential complications in the methylation step's regioselectivity and the potential for side reactions. The N1-proton of indazoles is generally more acidic, but the reaction conditions ultimately dictate the N1/N2 product ratio.[5]

Synthetic_Pathway Start 6-Methoxy-1H-indazole Step1 Step 1: N-Methylation Start->Step1 Intermediate 6-Methoxy-1-methyl-1H-indazole (N1-isomer) Step1->Intermediate Favored Route Side_Product 6-Methoxy-2-methyl-2H-indazole (N2-isomer) Step1->Side_Product Side Product (Minimize) Step2 Step 2: C3-Iodination Intermediate->Step2 Product This compound Step2->Product

Caption: Recommended synthetic pathway for this compound.

Q2: I'm struggling with the N-methylation step and getting a mixture of N1 and N2 isomers. How can I improve N1-selectivity?

This is the most critical challenge in this synthesis. The formation of N1 and N2 isomers is governed by a delicate balance between kinetic and thermodynamic control. The N1-methylated product is generally the thermodynamically more stable isomer.[6] To favor its formation, you need conditions that allow for equilibration or are sterically directed.

Explanation of Causality:

  • Kinetic Control: Often favors the N2-isomer. This occurs under conditions where the most accessible nitrogen is alkylated quickly and the reaction is irreversible. Milder bases and polar aprotic solvents can sometimes lead to mixtures.

  • Thermodynamic Control: Favors the more stable N1-isomer. This requires conditions that allow the initially formed kinetic product (N2) to revert and eventually form the more stable thermodynamic product (N1). Strong, non-nucleophilic bases in less polar solvents typically promote this pathway.[5][6]

Strategies for High N1-Selectivity:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for directing methylation to the N1 position.[5][6] NaH is a strong, non-nucleophilic base that fully deprotonates the indazole, and THF is a relatively non-polar solvent, favoring the thermodynamic product.

  • Temperature: Running the reaction at room temperature or slightly elevated temperatures can help ensure the system reaches thermodynamic equilibrium.

Table 1: Comparison of N-Methylation Conditions

ParameterCondition for High N1-Selectivity (Thermodynamic)Condition Leading to N1/N2 Mixtures (Kinetic/Mixed)
Base Sodium Hydride (NaH)[6]Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)
Solvent Tetrahydrofuran (THF), Dioxane[5]N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)
Methylating Agent Methyl iodide (MeI), Dimethyl sulfate (DMS)Methyl iodide (MeI), Dimethyl sulfate (DMS)
Temperature 0 °C to Room Temperature (or reflux)Room Temperature

For a detailed discussion on the factors influencing regioselectivity in indazole alkylation, refer to the work by F. Giraud et al. and related studies on N-alkylation.[5][7][8]

Q3: My C3-iodination reaction is slow and gives a low yield. How can I drive it to completion?

An incomplete iodination reaction is typically due to insufficient activation of the substrate or a deactivated iodinating agent. The C3 position of the N-methylated indazole is electron-rich and readily undergoes electrophilic substitution.[3]

Explanation of Causality:

The reaction proceeds via an electrophilic aromatic substitution mechanism. A base is required to deprotonate the indazole at the C3 position (forming a more nucleophilic indazolide anion) or to neutralize the HI byproduct generated when using molecular iodine (I₂), which drives the equilibrium towards the product.

Troubleshooting & Optimization Steps:

  • Choice of Iodinating System:

    • Iodine (I₂) with a Strong Base: This is the most common and robust method. Using potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a polar aprotic solvent like DMF is highly effective.[7][9] The base is crucial for achieving high conversion.

    • N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent. It can be used in solvents like DMF or acetonitrile. While it may sometimes be slower, it can reduce the formation of certain byproducts.[3]

  • Stoichiometry: Ensure you are using a slight excess of the iodinating agent (e.g., 1.1 to 1.5 equivalents of I₂ or NIS). For the I₂/base system, at least 2.0 equivalents of the base are often used.[10]

  • Temperature and Reaction Time: While many iodinations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Solvent Purity: Ensure you are using anhydrous (dry) solvents, especially for reactions involving strong bases like KOH or NaOH, as water can interfere with the base and the reaction pathway.

Troubleshooting_Iodination Start Low Yield in C3-Iodination Check_TLC Analyze Reaction Mixture by TLC/LC-MS Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes Multiple_Spots Multiple New Spots (Side Products) Check_TLC->Multiple_Spots No Action1 Increase Reaction Time or Temperature (e.g., 50°C) SM_Present->Action1 Action2 Check Stoichiometry of Base and Iodine (Use slight excess) SM_Present->Action2 Action3 Switch to a more reactive system (e.g., I₂/KOH in DMF) SM_Present->Action3 Action4 Consider a milder agent like NIS to improve selectivity Multiple_Spots->Action4 Action5 Optimize purification (Column Chromatography) Multiple_Spots->Action5

Sources

Technical Support Center: Troubleshooting Side Reactions in the Iodination of 6-Methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting for the electrophilic iodination of 6-methoxy-1-methyl-1H-indazole. The functionalization of the indazole core is a critical step in the synthesis of numerous pharmacologically active molecules.[1] However, the inherent reactivity of the substituted indazole ring system often leads to challenges in controlling regioselectivity and preventing side reactions. This document moves beyond standard protocols to explain the causality behind these issues and offers field-proven strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the iodination of 6-methoxy-1-methyl-1H-indazole in a practical question-and-answer format.

Q1: My reaction is producing a mixture of iodo-isomers. How can I improve regioselectivity to favor substitution at the C3 position?

Answer: This is the most prevalent challenge and stems from the competing electronic effects within the molecule. While the C3 position of the indazole ring is intrinsically nucleophilic and prone to electrophilic attack, the powerful electron-donating methoxy group at the C6 position strongly activates the C5 and C7 positions (ortho and para, respectively) for electrophilic aromatic substitution.[2][3] This electronic competition is the root cause of poor regioselectivity.

Troubleshooting Steps:

  • Choice of Iodinating Agent: The reactivity of your iodinating agent is paramount.

    • High Reactivity (Lower Selectivity): Reagents like molecular iodine (I₂) activated by a strong base (e.g., KOH, NaOH) are highly reactive and often lead to a mixture of isomers.[3][4]

    • Milder Reactivity (Higher Selectivity): N-Iodosuccinimide (NIS) is a less aggressive electrophilic iodine source and generally provides superior regioselectivity.[5][6] It allows for more nuanced control over the reaction.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can significantly enhance selectivity by favoring the kinetically controlled product over thermodynamically stable side products.[5]

    • Catalytic Acid: When using NIS, adding a catalytic amount (0.1 eq) of an acid like trifluoroacetic acid (TFA) can activate the NIS, promoting a controlled and efficient reaction at the desired C3 position without being harsh enough to cause degradation.[5][7]

  • Solvent Choice: The choice of solvent can influence reagent solubility and reactivity. Aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are often preferred for NIS-based iodinations.[6]

Q2: My mass spectrometry analysis shows a significant peak corresponding to a di-iodinated product. How can I prevent this over-iodination?

Answer: Over-iodination occurs because the mono-iodinated product is still sufficiently activated to react with a second equivalent of the iodinating agent. This is especially common when using a stoichiometric excess of the iodinating reagent or under harsh reaction conditions.[2][8]

Troubleshooting Steps:

  • Control Stoichiometry: This is the most critical factor. Use a precise amount of your iodinating agent, typically between 1.0 and 1.1 equivalents relative to your starting material. Avoid large excesses.[5]

  • Slow Addition: Instead of adding the iodinating agent all at once, add it portion-wise or as a dilute solution via a syringe pump over a period of time. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material has been consumed to prevent the product from reacting further.[2]

Q3: The reaction is very slow or does not go to completion. What can I do to improve the conversion rate safely?

Answer: Low reactivity can be frustrating, but indiscriminately increasing the temperature or reagent amounts can lead to the side reactions discussed above.[2]

Troubleshooting Steps:

  • Reagent Purity and Activity: Ensure your starting material is pure and that your iodinating agent has not decomposed. NIS, for example, is light-sensitive and should be stored properly.[2][6]

  • Controlled Activation: If using NIS, the addition of catalytic TFA is the recommended first step to increase reactivity.[7] This provides a more controlled boost in electrophilicity compared to switching to a harsher reagent.

  • Gentle Heating: If activation is insufficient, you may gently heat the reaction (e.g., to 40-50 °C), but this must be done with diligent monitoring by TLC or LC-MS to watch for the appearance of isomer or di-iodination impurities.[2]

Q4: I'm observing an unexpected side product. Could it be N-iodination or demethylation of the methoxy group?

Answer: While less common than issues with regioselectivity, these side reactions are possible under certain conditions.

  • N-Iodination: The formation of an N-I bond is a possibility, though these intermediates are often unstable or reversible.[2] This would be readily apparent in your mass spectrum data. This side reaction is generally not persistent if standard workup procedures are followed.

  • O-Demethylation: The cleavage of the methyl group from the 6-methoxy ether is a potential side reaction if strong Lewis acids or certain Brønsted acids are used at elevated temperatures. This would result in a product with a mass 14 units lower than the expected product. To avoid this, use only catalytic amounts of a suitable acid like TFA and avoid high temperatures.

Q5: What is the most effective method for purifying the desired 3-iodo-6-methoxy-1-methyl-1H-indazole from its regioisomers?

Answer: The similar polarity of regioisomers makes purification a significant challenge.[8]

  • Column Chromatography: This is the most reliable method. A high-resolution silica gel column is recommended.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. The separation of closely-eluting isomers may require testing different solvent systems, such as Dichloromethane/Methanol.

  • Recrystallization: If you can isolate a crude product that is rich in the desired isomer, recrystallization can be a highly effective and scalable purification technique.[8] This requires screening various solvents to find one in which the desired isomer has significantly lower solubility than the impurities, especially upon cooling.

Recommended Experimental Protocols

Protocol 1: Regioselective C3-Iodination using N-Iodosuccinimide (NIS)

This protocol is optimized for selectivity to minimize the formation of regioisomers and di-iodinated byproducts.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 6-methoxy-1-methyl-1H-indazole (1.0 eq) in anhydrous acetonitrile (MeCN, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the stirred solution. Follow this with the dropwise addition of trifluoroacetic acid (TFA) (0.1 eq).

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS every 30-60 minutes.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes until the orange/brown color dissipates.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]

  • Purification: Purify the crude residue via column chromatography as described in the following protocol.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with a starting eluent of 5% ethyl acetate in hexanes.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Begin elution with 5% ethyl acetate/hexanes. Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the products. The desired 3-iodo isomer is typically less polar than the starting material but may have similar polarity to other regioisomers.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the fractions containing the pure desired product.

  • Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the final product.

Data & Visual Guides

Table 1: Comparison of Common Iodination Conditions
ParameterMethod A: I₂ / Base (e.g., KOH)Method B: N-Iodosuccinimide / cat. TFA
Iodinating Agent Iodine (I₂)N-Iodosuccinimide (NIS)
Activator Strong Base (e.g., KOH, K₂CO₃)Catalytic Brønsted Acid (e.g., TFA)
Typical Solvent DMF, DioxaneAcetonitrile, DCM
Pros Inexpensive reagents.Milder conditions, higher regioselectivity, better functional group tolerance.[6]
Cons Often produces isomer mixtures, harsh conditions can cause degradation.[3]More expensive reagent, requires anhydrous conditions for best results.
Best For Highly activated substrates where selectivity is not the primary concern.Complex molecules, substrates prone to side reactions, when high regioselectivity is critical.[7]
Diagrams

Troubleshooting_Workflow cluster_start Analysis of Reaction Outcome cluster_issues Problem Identification cluster_solutions Corrective Actions Start Unsatisfactory Reaction Outcome Low_Conversion Low Conversion / Stalled Reaction Start->Low_Conversion Isomer_Mix Mixture of Regioisomers Start->Isomer_Mix Over_Iodination Di-iodination Product Observed Start->Over_Iodination Sol_Conversion 1. Check reagent activity. 2. Add cat. TFA to activate NIS. 3. Gently warm (40-50°C) with careful monitoring. Low_Conversion->Sol_Conversion Cause: Low Reactivity Sol_Isomers 1. Switch to milder agent (NIS). 2. Lower reaction temperature (0°C). 3. Use cat. TFA instead of strong base. Isomer_Mix->Sol_Isomers Cause: Competing Electronic Effects Sol_Over 1. Use 1.0-1.1 eq of NIS. 2. Add NIS portion-wise or as a solution. 3. Monitor closely via TLC/LC-MS and quench upon completion. Over_Iodination->Sol_Over Cause: Excess Reagent / High Reactivity

Caption: A decision tree for troubleshooting common iodination issues.

Experimental_Workflow A 1. Reagent Prep (Substrate in MeCN) B 2. Reaction Setup (Cool to 0°C, add NIS & cat. TFA) A->B C 3. Monitoring (TLC / LC-MS) B->C D 4. Quench & Workup (Na₂S₂O₃, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS) E->F

Caption: A standard workflow for selective iodination experiments.

References

  • Technical Support Center: Managing Regioselectivity in the Iodination of Imidazole. Benchchem.
  • Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances.
  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). Beilstein Journal of Organic Chemistry.
  • Technical Support Center: identifying side reactions in the synthesis of iodinated pyrazoles. Benchchem.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (2021). ARKIVOC.
  • 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. Benchchem.
  • Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers. Benchchem.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances.
  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • Iodination - Common Conditions.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. Benchchem.

Sources

Technical Support Center: Navigating the Purification of Iodinated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common and complex purification challenges encountered when working with iodinated indazole derivatives. The unique electronic properties and reactivity of the indazole core, combined with the lability of the carbon-iodine bond, can present significant hurdles in achieving high purity. This resource offers in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing iodinated indazoles?

A1: The impurity profile of your iodinated indazole will largely depend on the synthetic route, particularly the iodination step. The most prevalent impurities include:

  • Regioisomers: Direct iodination of an indazole ring can lead to a mixture of isomers (e.g., 5-iodo, 6-iodo, 7-iodo derivatives) due to the complex electronics of the bicyclic system. The exact ratio of these isomers is influenced by reaction conditions such as the iodinating agent, solvent, and temperature.[1]

  • Di-iodinated Products: Over-iodination can occur, especially with highly activated indazole rings or if an excess of the iodinating agent is used, resulting in the formation of di-iodo-indazole species.[1]

  • Unreacted Starting Material: Incomplete reactions will leave residual starting indazole in your crude product.

  • N-Alkylated/N-Acylated Impurities: If your synthesis involves N-alkylation or N-acylation, you may find a mixture of N-1 and N-2 isomers, which can be challenging to separate.[2]

  • Deiodinated Byproducts: The carbon-iodine bond can be labile, and deiodination can occur during the reaction or subsequent work-up and purification steps, leading to the parent indazole as an impurity.[3]

Q2: My iodinated indazole derivative appears to be degrading during purification. What are the likely causes?

A2: Iodinated indazoles can be sensitive to several factors during purification:

  • Acidic or Basic Conditions: The indazole ring is amphoteric, meaning it can be protonated or deprotonated.[4] Harsh acidic or basic conditions during aqueous work-up or chromatography can lead to degradation.[1]

  • Light and Heat: Aryl iodides can be sensitive to light and heat, which can promote homolytic cleavage of the C-I bond, leading to radical-mediated deiodination.[3] It is advisable to protect your compound from light and avoid excessive heat during purification.

  • Stationary Phase Interaction: Standard silica gel is acidic and can cause streaking of basic indazole derivatives or even degradation of sensitive compounds.[5]

Q3: How do I choose the best purification technique for my iodinated indazole derivative?

A3: The choice of purification method depends on the nature of the impurities, the scale of your purification, and the required final purity. Here is a general guide:

  • Column Chromatography: This is the most common and versatile technique for separating regioisomers and other byproducts.[1] Both normal-phase (silica or alumina) and reverse-phase chromatography can be effective.

  • Recrystallization: If your desired product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be a highly effective and scalable method.[6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations of closely related isomers or for achieving very high purity on a smaller scale, prep-HPLC is often the method of choice.[6][7]

  • Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to normal-phase HPLC that often provides excellent separation of isomers and is particularly well-suited for chiral separations.[8][9]

Below is a decision tree to help guide your choice of purification technique.

Purification Method Selection Decision Tree for Purification Method Selection start Crude Iodinated Indazole is_solid Is the product a solid? start->is_solid solubility_diff Significant solubility difference from impurities? is_solid->solubility_diff Yes isomers Are regioisomers the main impurity? is_solid->isomers No recrystallization Attempt Recrystallization solubility_diff->recrystallization Yes solubility_diff->isomers No high_purity High purity (>99%) required? recrystallization->high_purity tlc_sep Good separation on TLC? isomers->tlc_sep column_chrom Column Chromatography tlc_sep->column_chrom Yes tlc_sep->high_purity No column_chrom->high_purity prep_hplc Preparative HPLC or SFC high_purity->prep_hplc Yes end Pure Product high_purity->end No prep_hplc->end

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Issue 1: Poor Separation of Regioisomers by Column Chromatography

The separation of regioisomers of iodinated indazoles is a common and significant challenge due to their often very similar polarities.[10]

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the isomers.

    • Expert Tip: Systematically screen solvent systems using Thin Layer Chromatography (TLC). Start with a standard system like hexane/ethyl acetate and gradually increase polarity. If separation is still poor, try solvent systems with different selectivities, such as dichloromethane/methanol or toluene/acetone. The position of the iodine atom can subtly influence the molecule's dipole moment and its interaction with different solvents and stationary phases.

  • Column Overloading: Loading too much crude product onto the column will lead to broad, overlapping peaks.

    • Expert Tip: As a rule of thumb, the amount of crude material loaded should be 1-2% of the mass of the silica gel for difficult separations.

  • Incorrect Stationary Phase: Standard silica gel may not be the best choice.

    • Expert Tip:

      • Alumina: For basic indazole derivatives that may interact strongly with acidic silica, neutral or basic alumina can be a good alternative.

      • Reverse-Phase Silica: If the compounds are sufficiently non-polar, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can provide a different separation selectivity and may resolve closely eluting isomers.

      • PFP or Cyano Phases: Columns with pentafluorophenyl (PFP) or cyano stationary phases can offer unique pi-pi and dipole-dipole interactions, which can be highly effective for separating aromatic isomers.

  • Product Streaking: Basic indazole derivatives can streak on acidic silica gel.

    • Expert Tip: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in the eluent, to suppress the interaction with silica and improve peak shape.

Here is a workflow for troubleshooting poor separation in column chromatography:

Column Chromatography Troubleshooting Troubleshooting Poor Separation in Column Chromatography start Poor Separation of Isomers check_tlc Re-evaluate TLC start->check_tlc optimize_solvent Optimize Solvent System (Hex/EtOAc, DCM/MeOH, Toluene/Acetone) check_tlc->optimize_solvent Poor spot separation check_loading Check Column Loading (<2% of silica mass) check_tlc->check_loading Good spot separation optimize_solvent->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Overloaded check_streaking Is there peak streaking? check_loading->check_streaking Not overloaded reduce_load->check_streaking add_base Add Basic Modifier (e.g., 1% TEA) check_streaking->add_base Yes change_stationary Change Stationary Phase (Alumina, C18, PFP) check_streaking->change_stationary No add_base->change_stationary consider_hplc Consider Prep-HPLC/SFC change_stationary->consider_hplc Still poor separation end Improved Separation change_stationary->end Separation achieved consider_hplc->end

Caption: Workflow for troubleshooting poor chromatographic separation.

Issue 2: Low Yield After Recrystallization

Recrystallization can be a powerful purification technique, but achieving good recovery requires careful optimization.

Potential Causes & Solutions:

  • Suboptimal Solvent System: The chosen solvent may be too good a solvent for your product, even when cold, leading to significant loss in the mother liquor.

    • Expert Tip: A good recrystallization solvent should dissolve the compound when hot but have very low solubility when cold. Experiment with mixed solvent systems. For example, dissolving the compound in a good solvent (like ethanol or acetone) and then slowly adding a poor solvent (like water or hexane) until the solution becomes turbid, followed by gentle heating to redissolve and slow cooling, can be very effective. A patent suggests that mixed solvents of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water can be effective for separating indazole isomers.[11]

  • Precipitation of Impurities: Impurities may be co-precipitating with your desired product.

    • Expert Tip: Try a different recrystallization solvent that may have different solubility properties for your product versus the impurities. Sometimes, a preliminary purification step, such as passing the crude material through a short plug of silica gel, can remove baseline impurities and improve the success of recrystallization.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice and lead to smaller, less pure crystals.

    • Expert Tip: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.

  • Oiling Out: The compound may separate from the solution as an oil rather than crystals.

    • Expert Tip: This often happens when the solution is too concentrated or cooled too quickly. Try adding a small amount of hot solvent to dissolve the oil and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the meniscus can provide nucleation sites and induce crystallization.

Issue 3: Deiodination During Purification

The C-I bond in aryl iodides can be cleaved under certain conditions, leading to the formation of the corresponding deiodinated indazole.

Potential Causes & Solutions:

  • Exposure to Light: Photochemical degradation can occur.

    • Expert Tip: Protect your compound from direct light by wrapping flasks in aluminum foil and minimizing exposure time.

  • Excessive Heat: Thermal decomposition can lead to deiodination.

    • Expert Tip: Avoid high temperatures during solvent removal (use a rotary evaporator with a water bath at a moderate temperature) and when running column chromatography.

  • Basic Conditions: Some aryl iodides can undergo radical-induced deiodination in the presence of a base and a radical initiator. For example, deiodination has been observed in alkaline methanol.[12][13]

    • Expert Tip: If you suspect base-catalyzed deiodination, use milder bases during work-up (e.g., sodium bicarbonate instead of sodium hydroxide) and consider using a neutral purification technique like chromatography on neutral alumina.

Advanced Purification Technique: Supercritical Fluid Chromatography (SFC)

For particularly challenging separations of iodinated indazole isomers, Supercritical Fluid Chromatography (SFC) is an excellent and increasingly popular alternative to traditional HPLC.[8]

Why Consider SFC?

  • Enhanced Selectivity: SFC, which typically uses supercritical CO2 as the main mobile phase, is a form of normal-phase chromatography. It often provides different and superior selectivity for isomers compared to reverse-phase HPLC.[8]

  • "Green" Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[8]

  • Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a loss of resolution.[14]

  • Ideal for Halogenated Compounds: SFC has been shown to be particularly effective for the separation of halogenated isomers.[9]

Practical Considerations for SFC:

  • Co-solvents: Methanol or ethanol are common co-solvents used to modify the polarity of the mobile phase.

  • Additives: Small amounts of additives, such as amines (for basic compounds) or acids, can be used to improve peak shape.

  • Column Choice: A wide range of stationary phases are available for SFC, including those used in normal-phase HPLC (e.g., silica, diol) and chiral stationary phases.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Iodinated Indazoles
  • TLC Method Development:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane).

    • Identify a solvent system that gives good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often necessary for optimal separation.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Recrystallization of Iodinated Indazoles
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.

Data Summary

PropertyValueSignificance for Purification
Indazole pKa (acidic) ~13.86[4]The N-H proton is weakly acidic and can be removed with a strong base.
Indazole pKa (basic) ~1.04-1.31[4][15]The pyrazole nitrogen is weakly basic and can be protonated by strong acids. This allows for acid-base extraction.
C-I Bond Energy ~220 kJ/molRelatively weak bond, susceptible to cleavage by heat, light, or radical processes.[3]

References

  • Bunnett, J. F., & Cormack, D. A. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712-6718.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Agilent Technologies. (2014).
  • Wikipedia. (2024). Indazole.
  • International Journal of Scientific Development and Research. (2025).
  • Organic Syntheses. Indazole.
  • Cimino, G., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Journal of Organic Chemistry.
  • Li, C. J., & Mi, Z. (2016). Photo-induced iodination of aryl halides under very mild conditions.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2039-2051.
  • Kolehmainen, E., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15957-15965.
  • ResearchGate. (2014).
  • Wirth, T., et al. (2021). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 17, 1939-1948.
  • Reddit. (2024).
  • Scribd.
  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Zhang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5025.
  • Reddy, T. S., et al. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(16), 4945.
  • ResearchGate. (2010). Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection.
  • Waters Corporation.
  • ResearchGate. Iodine as Polarity-Reversal Catalyst: Synthesis of a Fused Heterocycle with Contiguous Stereocenters.
  • Regalado, E. L., et al. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC North America, 34(4), 282-291.
  • De, S. K. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(9), 7523-7531.
  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(i), 99-158.
  • Wirth, T., et al. (2021). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 17, 1939-1948.
  • Reddit. (2024).
  • ResearchGate. Iodination of heterocycles using HIO 4 /silica gel/H 2 SO 4 in aqueous media.
  • University of California, Los Angeles. Liquid/liquid Extraction.
  • YouTube. (2020). Acid-Base Extractions.
  • R Discovery. Radical-induced deiodination of aryl iodides in alkaline methanol.
  • ResearchGate.
  • YouTube. (2025).
  • Beilstein Journals. (2021).
  • National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • ACS Publications. (2026).
  • Cureus. (2023).

Sources

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and overcome challenges in palladium-catalyzed cross-coupling reactions. This guide is structured in a question-and-answer format to directly address common issues, particularly low conversion, and provide actionable solutions grounded in mechanistic principles.

I. Frequently Asked Questions (FAQs) & Initial Checks

Before delving into complex troubleshooting, it's essential to address the most common culprits for low conversion. These foundational checks can often resolve issues without extensive re-optimization.

Q1: My cross-coupling reaction shows little to no product formation. What are the first things I should verify?

A1: When a reaction fails, a systematic review of the basics is the most efficient starting point. Low or no yield can often be traced back to the quality of the reagents and the reaction setup itself.[1]

  • Reagent Purity and Integrity:

    • Solvents: Ensure solvents are anhydrous and free of peroxides, especially ethers like THF and dioxane, which can poison the catalyst.[2] It is critical to thoroughly degas all solvents to remove dissolved oxygen, a known catalyst deactivator.[2]

    • Starting Materials: Verify the purity of your electrophile (aryl/vinyl halide/triflate) and your organometallic coupling partner (e.g., boronic acid, organotin, organozinc). Impurities can interfere with the catalytic cycle.

    • Base: The choice and quality of the base are crucial. Ensure it is anhydrous and has not degraded. The base's strength can significantly impact the reaction outcome.[3][4]

  • Inert Atmosphere: Palladium(0) catalysts, the active species in most cross-coupling reactions, are sensitive to oxygen.[2] Confirm that your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.[1][5]

  • Catalyst and Ligand Activity:

    • Palladium Source: Ensure your palladium precatalyst has not decomposed. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.[1][6] Consider using a pre-activated Pd(0) source if you suspect issues with the reduction step.[1]

    • Ligand Integrity: Phosphine-based ligands are susceptible to oxidation.[2] Use fresh ligands or those that have been stored properly under an inert atmosphere.

Q2: I'm observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black, which is aggregated, insoluble palladium metal, is a common sign of catalyst deactivation.[2] This occurs when the active, soluble Pd(0) species falls out of the catalytic cycle and agglomerates. This is often a result of an unstable catalytic complex.

  • Ligand Dissociation: If the ligand concentration is too low or the ligand itself is not sufficiently bulky or electron-donating to stabilize the Pd(0) center, the catalyst can decompose.[7]

  • Reaction Conditions: High temperatures can sometimes accelerate catalyst decomposition.

  • Solutions:

    • Increase Ligand Loading: Adding a slight excess of the ligand relative to the palladium source can help maintain a stable catalytic complex.[8]

    • Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to provide greater stability to the palladium center.[7][9]

    • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature may mitigate catalyst decomposition.[10]

II. In-Depth Troubleshooting Guide

If the initial checks do not resolve the low conversion issue, a more detailed investigation into the specific components of your reaction is necessary. This section breaks down troubleshooting by reaction parameter.

Issue 1: Problems Related to the Catalyst System (Palladium & Ligand)

The heart of any cross-coupling reaction is the catalyst system. Its proper function is paramount for achieving high conversion.

Q3: How do I know if my Pd(II) precatalyst is being effectively reduced to the active Pd(0) species?

A3: The reduction of Pd(II) to Pd(0) is a critical initiation step that can be influenced by several factors.[6][11] Inefficient reduction is a common but often overlooked cause of reaction failure.[6]

  • Causality: Many common precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require a reducing agent to enter the catalytic cycle. This can be an amine, a phosphine ligand, or even one of the coupling partners. If the chosen reducing agent is not effective under the reaction conditions, the concentration of the active Pd(0) catalyst will be too low.

  • Troubleshooting Protocol:

    • Switch to a Pd(0) Source: The most direct way to bypass issues with in situ reduction is to use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Use a Modern Precatalyst: Many modern, commercially available precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are designed for rapid and efficient activation to the Pd(0) species.[7]

    • Add a Reducing Agent: In some cases, the addition of a mild reducing agent can facilitate the generation of Pd(0).

Q4: My reaction is still sluggish even with an active catalyst. Could the ligand be the problem?

A4: Absolutely. The ligand is not just a spectator; it plays a crucial role in modulating the catalyst's stability and reactivity.[6][12] The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[6]

  • Expertise & Experience: For challenging substrates, such as electron-rich aryl halides or sterically hindered partners, a simple ligand like triphenylphosphine (PPh₃) may not be sufficient.[13] More electron-rich and bulky ligands are often required to promote the difficult oxidative addition step.[9][13]

  • Ligand Selection Guide:

Ligand ClassKey FeaturesBest Suited For
Triphenylphosphine (PPh₃) Standard, widely usedSimple, activated substrates
Bulky Alkylphosphines (e.g., P(t-Bu)₃, SPhos, XPhos) Electron-rich, sterically demandingChallenging oxidative additions (e.g., aryl chlorides), sterically hindered substrates.[13]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, thermally stableHigh-temperature reactions, robust catalytic systems
Bidentate Phosphines (e.g., dppf, Xantphos) Defined bite angle, stable complexesCan be beneficial for reductive elimination, but can also slow down other steps.[6]
  • Troubleshooting Workflow:

    G Start Low Conversion (Ligand Suspected) Check_Basics Is the ligand oxidized or impure? Start->Check_Basics Use_Standard Using a standard ligand (e.g., PPh3)? Check_Basics->Use_Standard No Failure Still Low Conversion (Re-evaluate other parameters) Check_Basics->Failure Yes Screen_Ligands Screen a panel of bulky, electron-rich ligands (e.g., Buchwald type). Use_Standard->Screen_Ligands Yes Optimize_Ratio Optimize Pd:Ligand ratio (try 1:1, 1:2, 1:4). Use_Standard->Optimize_Ratio No Consider_NHC Consider an NHC ligand for high-temperature stability. Screen_Ligands->Consider_NHC Success Improved Conversion Screen_Ligands->Success Consider_NHC->Success Optimize_Ratio->Success Optimize_Ratio->Failure

    Caption: Logical workflow for troubleshooting ligand-related issues.

Issue 2: Problems Related to Substrates and Reagents

The nature of your coupling partners and the choice of base and solvent can dramatically affect the reaction's success.

Q5: I'm using an aryl chloride, and the reaction is not working. Why is this so difficult, and what can I do?

A5: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts.[5] This is due to the strong C-Cl bond, which makes the oxidative addition step of the catalytic cycle significantly slower and more energetically demanding.[5]

  • Causality: The rate-limiting step for many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center. The bond dissociation energy of C-Cl is higher than that of C-Br and C-I, making it a higher barrier to overcome.

  • Solutions for Aryl Chlorides:

    • Employ a Specialized Catalyst System: Success with aryl chlorides almost always requires the use of bulky, electron-rich ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or certain N-heterocyclic carbenes (NHCs).[9] These ligands promote the difficult oxidative addition step.

    • Increase Reaction Temperature: Higher temperatures are often necessary to provide the energy needed to cleave the C-Cl bond.

    • Use a More Active Precatalyst: Modern precatalysts are generally more effective for these challenging substrates.[7]

Q6: My boronic acid seems to be decomposing during the reaction. How can I prevent this?

A6: Boronic acids are prone to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[2] This is especially problematic under basic, aqueous conditions.[14]

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: If possible, use rigorously dried solvents and reagents to minimize the presence of water.

    • Switch to a More Stable Boron Reagent: Potassium trifluoroborate salts (ArBF₃K) or boronate esters (like pinacol or MIDA esters) are often more stable alternatives to boronic acids and are less susceptible to protodeboronation.[2]

    • Choose the Right Base: A weaker base like K₃PO₄ or Cs₂CO₃ may be less likely to promote protodeboronation compared to strong bases like NaOH or KOH, especially in the presence of water.[14]

Q7: How critical are the solvent and base choices?

A7: The solvent and base are not just passive components; they actively influence the catalytic cycle.[4][11][15] Their selection can be the difference between a high-yielding reaction and a complete failure.[4][16]

  • Solvent Effects: The solvent's polarity and coordinating ability can affect catalyst stability, reagent solubility, and the rate of key steps like transmetalation.[4][11] For example, in Suzuki couplings, a mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic substrates and the inorganic base. The ratio of these solvents can be a critical parameter to optimize.[4][16]

  • Base Effects: The base plays multiple roles, including activating the organometallic reagent (especially in Suzuki reactions) and neutralizing the halide salt formed during the reaction.[4]

    • A base that is too weak may not facilitate the transmetalation step effectively.[3]

    • A base that is too strong might cause degradation of sensitive functional groups on your substrates or promote side reactions.[3][17]

  • Optimization Table:

ParameterCommon ChoicesConsiderations
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent)[18]Polarity, boiling point, coordinating ability, potential for peroxide formation (e.g., THF, dioxane).[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu, Et₃NStrength, solubility, compatibility with functional groups.[3][17]

III. Advanced Troubleshooting for Specific Coupling Reactions

Different named reactions have their own unique challenges and failure modes.

Q8: My Buchwald-Hartwig amination is failing, especially with a pyridine-containing substrate. What's the issue?

A8: The Buchwald-Hartwig amination is susceptible to catalyst poisoning by the nitrogen atoms of the amine coupling partner or certain substrates, such as pyridines.[3] The lone pair on the nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[3]

  • Causality: The pyridine nitrogen acts as a competing ligand, binding to the palladium and preventing the desired catalytic cycle from proceeding.[3]

  • Solutions:

    • Use a Bulky Ligand: Sterically hindered ligands (e.g., Josiphos, XPhos) can create a crowded environment around the palladium center, which disfavors the binding of the pyridine nitrogen.[3]

    • Increase Ligand-to-Palladium Ratio: Using a higher ratio of the desired phosphine ligand can help outcompete the pyridine for coordination sites on the palladium.[8]

    • Careful Base Selection: A strong, non-coordinating base like NaOtBu or LHMDS is often preferred.[17]

Q9: I'm seeing a lot of homocoupling of my organometallic reagent in my Stille or Suzuki reaction. How can I minimize this?

A9: Homocoupling is a common side reaction where two molecules of the organometallic reagent couple with each other. This is often promoted by the presence of oxygen or an inefficient transmetalation step.

  • Troubleshooting Protocol:

    • Ensure Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids and organostannanes.[4] Ensure the reaction is set up under a strictly inert atmosphere.

    • Optimize the Transmetalation Step: If the transmetalation from the organometallic reagent to the palladium complex is slow, it provides an opportunity for side reactions like homocoupling to occur.

      • For Suzuki: Ensure the base and solvent system are optimal for activating the boronic acid. The addition of water is often crucial.[13]

      • For Stille: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step.

    • Lower the Reaction Temperature: High temperatures can sometimes favor homocoupling.[10]

Q10: My Negishi coupling stalls at partial conversion. What could be the cause?

A10: A common issue in Negishi couplings is the inhibitory effect of the zinc halide byproduct (ZnX₂) that accumulates as the reaction progresses.[19][20] This byproduct can coordinate to the palladium catalyst, forming less active or inactive palladate complexes, thereby slowing down or stopping the reaction.[19][20]

  • Causality: The buildup of Lewis acidic ZnX₂ can sequester the active palladium catalyst, removing it from the catalytic cycle.[20]

  • Solutions:

    • Add a Salt Additive: The addition of lithium halides (e.g., LiCl or LiBr) can counteract the inhibitory effect of the zinc salts, possibly by forming less inhibitory zincate species or by preventing the formation of detrimental Pd-Zn complexes.[19]

    • Use a More Robust Catalyst: Catalyst systems that are less susceptible to inhibition by zinc salts, such as those employing highly active phosphine ligands, may be beneficial.

    • Slow Addition of the Organozinc Reagent: In some cases, slow addition of the organozinc reagent can help to keep its instantaneous concentration low, potentially mitigating catalyst deactivation pathways.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
  • ACS Nano. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Publications.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • ACS Publications. (2026). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. ACS Publications.
  • Benchchem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Tesi.cab.unipd.it. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi.cab.unipd.it.
  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
  • ACS Publications. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling Reactions. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Reduce Byproduct Formation in Heck Reactions. Benchchem.
  • RSC Publishing. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. RSC Publishing.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

Sources

Navigating the Synthesis of 3-Iodo-Indazoles: A Technical Support Guide to N-Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 7, 2026 – To empower researchers, scientists, and drug development professionals in their synthetic endeavors, this technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the N-protection of 3-iodo-indazoles. The strategic protection of the indazole nitrogen is a critical step in the multi-step synthesis of numerous pharmacologically active molecules, influencing regioselectivity, yield, and the stability of key intermediates. This guide, structured in a user-friendly question-and-answer format, directly addresses common experimental challenges.

The Critical Role of N-Protection in 3-Iodo-Indazole Chemistry

The 3-iodo-indazole scaffold is a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions like Suzuki-Miyaura and Sonogashira to introduce molecular diversity. However, the acidic proton on the indazole nitrogen can interfere with these reactions by reacting with organometallic reagents or bases. N-protection is therefore essential to mask this reactivity and ensure the desired transformation at the 3-position. The choice of protecting group is paramount, as it must be stable to the subsequent reaction conditions and selectively removable without cleaving the sensitive carbon-iodine bond.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for 3-iodo-indazoles?

The selection of an N-protecting group for 3-iodo-indazoles depends on the desired regioselectivity (N-1 vs. N-2), stability towards subsequent reaction steps, and the conditions for its eventual removal. Commonly employed protecting groups include tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), trityl (Trt), benzyl (Bn), and various sulfonyl groups (e.g., tosyl, Ts).[1]

Q2: How do I control N-1 versus N-2 protection of 3-iodo-indazole?

Regioselectivity in the N-protection of indazoles is influenced by both steric and electronic factors. Generally, the 1H-indazole tautomer is thermodynamically more stable.[2]

  • For N-1 selectivity: Conditions that favor thermodynamic control, such as using sodium hydride (NaH) in tetrahydrofuran (THF), often lead to the N-1 protected product.[3][4][5] This is particularly true for indazoles with smaller substituents at the C-7 position.

  • For N-2 selectivity: Kinetically controlled conditions or the presence of sterically demanding groups at the C-7 position can favor N-2 protection.[6] Additionally, specific protecting groups and conditions have been developed for high N-2 selectivity. For instance, using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) with dicyclohexylmethylamine in THF has been shown to be N-2 selective.[1]

Q3: Can the 3-iodo substituent influence the regioselectivity of N-protection?

Yes, the 3-iodo substituent can exert an electronic effect that may influence the N-1/N-2 ratio. Computational studies have suggested that for 3-iodo-indazole, the energy difference between the N-1 and N-2 transition states for alkylation can be significant, favoring N-2 alkylation under certain conditions.[7]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the N-protection of 3-iodo-indazoles.

Problem 1: Low yield during N-protection.

  • Possible Cause 1: Incomplete deprotonation. The indazole nitrogen is weakly acidic, and incomplete deprotonation before the addition of the protecting group electrophile can lead to low yields.

    • Solution: Ensure the use of a sufficiently strong base and allow adequate time for deprotonation. For bases like sodium hydride, ensure it is fresh and reactive.

  • Possible Cause 2: Steric hindrance. The 3-iodo substituent, while not excessively large, can contribute to steric hindrance, especially if the protecting group is bulky.

    • Solution: Consider using a less sterically demanding protecting group or optimizing the reaction temperature and time to overcome the activation barrier.

  • Possible Cause 3: Competing side reactions. The unprotected 3-iodo-indazole can be sensitive to the reaction conditions.

    • Solution: Carefully control the reaction temperature and stoichiometry of reagents. Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts.[8]

Problem 2: Deiodination (loss of the iodo group) during protection or deprotection.

  • Possible Cause 1: Harsh basic conditions. Strong bases, especially at elevated temperatures, can potentially lead to deiodination through various mechanisms.

    • Solution: Employ milder bases such as potassium carbonate or triethylamine when possible. If a strong base is necessary, perform the reaction at the lowest effective temperature and for the shortest possible time.

  • Possible Cause 2: Reductive cleavage during deprotection. Certain deprotection methods, particularly those involving reductive conditions (e.g., hydrogenolysis for a benzyl group), can cleave the C-I bond.

    • Solution: Choose a protecting group that can be removed under non-reductive conditions. For example, Boc is removed with acid, and SEM is cleaved by fluoride ions.

  • Possible Cause 3: Nucleophilic attack. Some deprotection reagents or byproducts could act as nucleophiles, displacing the iodide.

    • Solution: Select deprotection conditions where the reagent is specific for the protecting group and unreactive towards the C-I bond.

Problem 3: Unexpected deprotection during a subsequent reaction.

  • Scenario: You have successfully protected your 3-iodo-indazole, but the protecting group is cleaved during a subsequent cross-coupling reaction.

  • Observation: It has been reported that N-Boc protected 3-iodo-5-nitroindazole undergoes deprotection during Suzuki coupling reactions.[3] This is likely due to the electronic effect of the nitro group making the Boc group more labile.

    • Solution 1: Choose a more robust protecting group. If you observe lability of the Boc group, consider switching to a more stable group like a sulfonyl or a benzyl group, provided their deprotection conditions are compatible with your overall synthetic route.

    • Solution 2: Modify the cross-coupling conditions. Sometimes, adjusting the base, solvent, or temperature of the subsequent reaction can prevent premature deprotection.

    • Solution 3: Proceed without protection. In some instances, it is possible to perform cross-coupling reactions on unprotected 3-iodo-indazoles, although this may require careful optimization to avoid side reactions.[3][4]

Summary of Common N-Protecting Groups for 3-Iodo-Indazole

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsKey Features & Considerations for 3-Iodo-Indazole
tert-ButyloxycarbonylBoc(Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOHWidely used but can be labile under certain cross-coupling conditions, especially with electron-withdrawing groups on the indazole ring.[1][3]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or dicyclohexylmethylamineTBAF in THF; HCl in EtOHOffers good stability and can direct C-3 lithiation if introduced before iodination. Deprotection with fluoride is generally mild and compatible with the C-I bond.[1][9]
TritylTrtTrCl, Et₃N or DIPEAMild acid (e.g., TFA, 80% aq. acetic acid)Bulky group that can influence regioselectivity. Acidic deprotection should be monitored to avoid side reactions.
BenzylBnBnBr or BnCl, NaH or K₂CO₃Hydrogenolysis (Pd/C, H₂)Very stable protecting group. However, deprotection via hydrogenolysis may lead to deiodination. Alternative deprotection methods may be required.
Sulfonyl (e.g., Tosyl)TsTsCl, pyridine or Et₃NReductive cleavage (e.g., Mg/MeOH)Very stable to both acidic and basic conditions. Deprotection can be challenging and may not be compatible with the iodo-substituent.[1]

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Iodo-1H-indazole [10]

  • To a solution of 3-iodo-1H-indazole (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), triethylamine (1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected 3-iodo-indazole.

Protocol 2: N-THP Protection of 3-Iodo-6-nitroindazole [11]

  • To a solution of 3-iodo-6-nitroindazole in a suitable solvent (e.g., DMF, THF, or CH₂Cl₂), add 3,4-dihydro-2H-pyran and a catalytic amount of methanesulfonic acid.

  • Stir the reaction at an appropriate temperature (ranging from -20 °C to 100 °C depending on the solvent and substrate).

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Logical Flow for Selecting an N-Protection Strategy

Caption: A decision-making workflow for selecting a suitable N-protecting group for 3-iodo-indazole based on the planned synthetic route.

Concluding Remarks

The successful N-protection of 3-iodo-indazoles is a crucial enabler for the synthesis of complex molecules in drug discovery and development. By understanding the interplay between the choice of protecting group, reaction conditions, and the inherent reactivity of the 3-iodo-indazole core, researchers can navigate the challenges of low yields, undesired regioselectivity, and unwanted side reactions. This guide serves as a foundational resource for troubleshooting common issues and making informed decisions to streamline synthetic workflows.

References

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (URL: [Link])
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (URL: [Link])
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (URL: [Link])
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (URL: [Link])
  • WO2006048745A1 - Methods for preparing indazole compounds - Google P
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed. (URL: [Link])
  • N1-protection of 3-iodoindazole derivatives using ultrasound irradiation.
  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles - ResearchG

Sources

Technical Support Center: Troubleshooting the Chromatographic Purification of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purifying Halogenated Indazoles

3-Iodo-6-methoxy-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring an indazole core, a labile iodine atom, and basic nitrogen centers, makes it particularly susceptible to degradation during purification. Researchers frequently report low recovery, the appearance of new impurities, and complete product loss when using standard silica gel chromatography protocols.

This technical support guide provides a structured, in-depth approach to diagnosing and preventing the decomposition of this and similar sensitive halogenated heterocycles during chromatographic purification. By understanding the underlying chemical instability, you can select the appropriate stationary and mobile phases to ensure the integrity of your compound.

Part 1: Understanding the Root Cause of Decomposition

Q1: Why is my this compound decomposing on a standard silica gel column?

A1: The decomposition is primarily caused by a combination of three factors related to the inherent properties of your molecule and the stationary phase:

  • Acidity of Silica Gel: Standard silica gel is characterized by the presence of surface silanol groups (Si-OH), which make its surface acidic (pH ≈ 4-5).[1][2] These acidic sites can catalyze the degradation of acid-sensitive molecules.[3][4]

  • Lability of the Carbon-Iodine Bond: The C-I bond on the electron-rich indazole ring is the weakest of the carbon-halogen bonds. It is susceptible to cleavage, a process known as deiodination, which can be promoted by acidic conditions, light, or heat.[5][6] The electron-donating methoxy group can further activate the ring, potentially increasing the lability of the C-I bond.

  • Basicity of the Indazole Nitrogens: The nitrogen atoms in the indazole ring are basic and can interact strongly with the acidic silanol groups of silica. This strong adsorption leads to poor peak shape (tailing) and increases the residence time of the molecule on the column, prolonging its exposure to the acidic environment and thereby increasing the likelihood of decomposition.[7][8]

These factors can lead to the formation of the deiodinated analog (6-methoxy-1-methyl-1H-indazole) and other degradation byproducts.

cluster_0 Decomposition on Silica Gel cluster_1 Degradation Products parent This compound silica Acidic Silica Surface (Si-OH) parent->silica Strong Adsorption & Acid Catalysis deiodinated Deiodinated Product (6-methoxy-1-methyl-1H-indazole) silica->deiodinated Catalyzes Deiodination other Other Byproducts silica->other Catalyzes Decomposition

Caption: Potential decomposition pathways on an acidic silica surface.

Part 2: A Step-by-Step Troubleshooting Workflow

This workflow provides a logical progression from diagnosis to solution, starting with the simplest and most common fixes.

start Problem: Decomposition or Low Recovery during Chromatography q1 Step 1: Confirm Instability (2D TLC Test) start->q1 q2 Step 2: Deactivate Silica (Add Basic Modifier to Eluent) q1->q2 Instability Confirmed q3 Step 3: Change Stationary Phase (Switch to Alumina) q2->q3 Decomposition Persists success Successful Purification q2->success Problem Solved q3->success Problem Solved

Caption: A logical troubleshooting workflow for purifying sensitive compounds.

Q2: I suspect decomposition is occurring. How can I quickly confirm my compound's stability on silica gel before running a column?

A2: Use a 2D Thin Layer Chromatography (TLC) stability test. This simple diagnostic tool will reveal if the compound degrades upon contact with the silica plate, mimicking the conditions of a column.

Experimental Protocol: 2D TLC Stability Test

  • Spotting: Dissolve your crude or purified product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). On a standard silica TLC plate, carefully spot the solution in the bottom-left corner, about 1 cm from each edge.

  • First Elution: Develop the plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). After elution, remove the plate and mark the solvent front. Dry the plate completely with a stream of nitrogen or air, ensuring all solvent is evaporated.

  • Rotation: Rotate the plate 90 degrees counter-clockwise, so the separated spot(s) from the first elution are now on the "baseline" at the bottom.

  • Second Elution: Place the rotated plate back into the same TLC chamber and develop it again in the same solvent system.

  • Visualization: After the second elution, dry the plate and visualize the spots under UV light and/or with a chemical stain.

Interpreting the Results:

  • Stable Compound: You will see all spots aligned on a 45-degree diagonal line from the origin.

  • Unstable Compound: You will see new spots that are off the 45-degree diagonal. These represent degradation products formed during the time the compound was adsorbed on the silica plate between the two elutions.

Q3: My 2D TLC test confirms instability. What is the simplest modification to my existing silica gel protocol?

A3: The most direct approach is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[3][9] Triethylamine (TEA) is the most common and effective choice for this purpose.

Experimental Protocol: Mobile Phase Modification with Triethylamine (TEA)

  • Solvent Preparation: Prepare your chosen eluent system (e.g., Ethyl Acetate/Hexane). To this mixture, add TEA to a final concentration of 0.5% to 2% by volume. For example, for 1 liter of eluent, add 5 to 20 mL of TEA.

  • Column Equilibration: Pack your silica gel column as usual. Before loading your sample, flush the column with at least 2-3 column volumes of the TEA-containing mobile phase. This ensures the entire silica bed is neutralized.

  • Chromatography: Load your sample and run the chromatography using the TEA-containing eluent.

  • Workup: Be aware that TEA is high-boiling and will remain with your product after rotary evaporation. It can typically be removed under high vacuum or by a simple acid-base extraction if your compound is stable to it.

Table 1: Recommended Starting Solvent Systems with Basic Modifier

Base Solvent System Modifier Concentration Target Compounds
Ethyl Acetate / Hexanes Triethylamine (TEA) 0.5 - 2.0% General purpose for moderately polar compounds.
Dichloromethane / Methanol Triethylamine (TEA) 0.5 - 1.0% For more polar compounds.

| Dichloromethane / Methanol | Ammonium Hydroxide | 0.5 - 1.0% | An alternative to TEA, can be easier to remove. |

Q4: Adding a modifier is insufficient or complicates my workup. What is the best alternative stationary phase?

A4: If mobile phase modification fails, you must change the stationary phase. For compounds sensitive to acidic silica, basic or neutral alumina (Aluminum Oxide, Al₂O₃) is the most robust and reliable alternative.[1][2][10][11] Specifically for nitrogen-containing heterocycles, basic alumina often provides excellent separation without causing degradation.[8][12]

Experimental Protocol: Purification using Basic Alumina

  • Choose Alumina Type: Select Basic Alumina (pH ≈ 9-10) as the first choice for your nitrogen-containing indazole.[10] If your compound is also base-sensitive, Neutral Alumina (pH ≈ 7) is a safer option.[11]

  • Activity Level: Alumina is graded by its "activity" (Brockmann activity), which relates to its water content. For most applications, a moderately deactivated grade (Activity II or III) is a good starting point. Highly active (Activity I) alumina can sometimes cause different types of degradation.

  • Solvent System Selection: Note that the polarity of solvents on alumina is different from silica. You will need to re-screen for an appropriate solvent system using TLC (alumina-coated TLC plates are commercially available). Generally, you will need a less polar solvent system on alumina than on silica to achieve the same Rf.

  • Column Packing and Elution: Pack and run the column as you would for silica gel, using the new solvent system determined by your TLC screen. No basic modifier is needed in the eluent.

Part 3: Frequently Asked Questions (FAQs)

  • Q: Can I pre-treat my silica gel instead of adding a modifier to the eluent?

    • A: Yes. You can make a slurry of your silica gel in a solvent containing ~1-2% TEA, then evaporate the solvent to dryness before packing the column. Alternatively, you can flush the packed column with a TEA/solvent mixture and then with pure solvent before loading the sample.[9] However, adding the modifier directly to the mobile phase is generally more effective as it continuously neutralizes active sites during the entire separation process.

  • Q: My compound is still showing some degradation even with these methods. What else should I consider?

    • A: Consider these factors:

      • Solvent Purity: Use high-purity, freshly opened solvents. Dichloromethane can form acidic HCl over time. Ethers can form explosive peroxides which are also reactive.

      • Light Sensitivity: Aryl iodides can be light-sensitive.[6] Protect your column from direct light by wrapping it in aluminum foil.

      • Temperature: Heat accelerates decomposition.[6] Ensure your column does not heat up during elution, which can happen with high flow rates.

      • Speed: Minimize the compound's contact time with the stationary phase. Use flash chromatography with optimal pressure rather than slow gravity chromatography.

  • Q: How do I choose between Neutral and Basic Alumina?

    • A: The choice depends on your compound's stability. Basic alumina is excellent for purifying basic compounds like amines and nitrogen heterocycles as it prevents tailing.[8] However, if your molecule has a base-sensitive functional group (e.g., a sensitive ester), neutral alumina is a milder and safer choice.[10][11] Always test stability on the corresponding TLC plate first.

References

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD.
  • TROUBLESHOOTING GUIDE. Restek.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Improving Silica Gel's Performance Through Additives. (2025).
  • Application of silica gel to immobilise iodine waste by low-temperature sintering.
  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit r/Chempros.
  • Alumina sample cleanups and how can you implement in your workflow? (2023). Biotage.
  • Product decomposed on silica gel. (2017).
  • Troubleshooting: Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels.
  • Column Chromatography Notes. University of Rochester, Department of Chemistry.
  • FAQ: What are the possible applications for alumina in chrom
  • Technical Support Center: Managing Reductive De-iodination of Arom
  • Halogen
  • RediSep basic alumina column Purification of high pKa compounds. (2012). Teledyne ISCO.
  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. (2014). Journal of Visualized Experiments.
  • Spontaneous aryl iodide deiodination upon he
  • ALUMINA For column chrom

Sources

Technical Support Center: Troubleshooting Palladium Black Formation in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet frustrating issue of palladium black formation. The precipitation of palladium black is a primary indicator of catalyst deactivation, leading to reduced yields and inconsistent results.

This resource provides in-depth, field-proven insights and actionable troubleshooting strategies to help you maintain a stable and active catalytic system. We will delve into the causality behind experimental choices, offering a self-validating framework for robust reaction development.

Frequently Asked Questions (FAQs)

Q1: What is palladium black, and why is it a problem in my Suzuki reaction?

A1: Palladium black is a finely divided, amorphous form of elemental palladium that precipitates from the reaction mixture. Its appearance, a black or dark brown solid, signifies the agglomeration of catalytically active Pd(0) species into inactive nanoparticles and larger aggregates.[1][2] This process removes the catalyst from the soluble, active catalytic cycle, leading to a significant drop in reaction rate and incomplete conversion of starting materials.[2][3]

Q2: I noticed the reaction mixture turning black shortly after adding all the reagents. What is the most likely cause?

A2: The rapid formation of palladium black at the beginning of a reaction is often due to the presence of oxygen. The active Pd(0) catalyst is sensitive to oxidation and can be quickly converted to inactive Pd(II) species or aggregate in the presence of dissolved oxygen.[4] It is crucial to ensure that all solvents and the reaction headspace are thoroughly deoxygenated.

Q3: Can the choice of palladium precursor influence the formation of palladium black?

A3: Yes. While Pd(II) precursors like Pd(OAc)₂ are common and bench-stable, they require in-situ reduction to the active Pd(0) species. This reduction process, if not efficient, can sometimes lead to the formation of palladium nanoparticles that aggregate.[3][5] Pd(0) precursors like Pd₂(dba)₃ can also decompose over time, especially if not stored properly, leading to the formation of palladium black even before the reaction starts.[3]

Q4: My reaction was proceeding well, and then it stalled, and I observed palladium black. What could have happened?

A4: This scenario often points to catalyst instability under the reaction conditions. The chosen ligand may not be robust enough to stabilize the Pd(0) intermediate throughout the entire reaction, especially at elevated temperatures.[4] Additionally, certain substrates or impurities can coordinate too strongly to the palladium center, leading to catalyst deactivation and precipitation over time.

In-Depth Troubleshooting Guides

Issue 1: Rapid Formation of Palladium Black at the Start of the Reaction

Symptoms:

  • The reaction mixture turns black or dark brown immediately or within minutes of adding the palladium catalyst.

  • Minimal to no product formation is observed.

Root Cause Analysis: This is a classic sign of oxygen contamination. The catalytically active Pd(0) species is readily oxidized, leading to its aggregation and precipitation.[4] Phosphine ligands themselves can also be oxidized to phosphine oxides, which can inhibit the reaction.[4]

Solutions:

  • Rigorous Degassing of Solvents: Solvents, including any water used in the reaction, must be thoroughly deoxygenated.

    • Protocol: The most effective method is to perform at least three freeze-pump-thaw cycles. A simpler, though less effective, method is to sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes.[4]

  • Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas.

    • Protocol: Assemble your glassware while hot after oven-drying to minimize adsorbed moisture and air. Once assembled, evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times.[6]

  • Order of Addition: Add the palladium catalyst and ligand last, after the reaction vessel has been made inert and the degassed solvent has been added.

Issue 2: Palladium Black Formation During the Reaction

Symptoms:

  • The reaction proceeds initially but then slows down or stops completely.

  • A black precipitate forms gradually over the course of the reaction.

Root Cause Analysis: This indicates that the palladium catalyst is not stable under the reaction conditions. The primary factors influencing catalyst stability are the ligand, temperature, and the specific substrates and base used.

The ligand plays a crucial role in stabilizing the palladium catalyst, preventing its aggregation, and promoting the key steps of the catalytic cycle.[7][8]

Causality: Bulky and electron-rich ligands are generally more effective at preventing palladium black formation. The steric bulk of the ligand creates a protective sphere around the palladium atom, hindering the close approach and aggregation of multiple palladium centers.[9][10] The electron-donating nature of the ligand increases the electron density on the palladium, which can enhance the rate of oxidative addition and stabilize the Pd(0) state.[9]

Ligand ClassKey CharacteristicsWhen to Use
Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich biaryl phosphines.Excellent for challenging substrates, including aryl chlorides, and are very effective at preventing catalyst decomposition.[6][9]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors with good steric bulk.Offer high stability and are particularly useful at elevated temperatures. The strong Pd-NHC bond resists dissociation.[7]
Bidentate Phosphines (e.g., Xantphos, dppf) Form stable chelate complexes with palladium.Provide good catalyst stability, although sometimes with lower reactivity than monodentate ligands for certain substrates.[4]

Troubleshooting Steps:

  • Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can help to ensure that the palladium center remains coordinated and stabilized. A common starting point is a 1.1:1 to 2:1 ligand-to-palladium ratio.

  • Switch to a More Robust Ligand: If using a simple phosphine ligand like PPh₃, consider switching to a Buchwald-type ligand or an NHC ligand, especially if higher temperatures are required.[6][7]

Causality: While higher temperatures can increase the reaction rate, they also accelerate catalyst decomposition pathways.[2] Finding the optimal temperature that balances reaction kinetics with catalyst stability is crucial.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you are observing palladium black at a high temperature (e.g., >100 °C), try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.[11]

  • Screen a Range of Temperatures: Systematically evaluate a range of temperatures to identify the optimal balance for your specific substrate combination.

Causality: The choice of solvent and base can influence the solubility of the catalyst and reagents, as well as the overall rate of the catalytic cycle. Poor solubility of the catalyst can lead to aggregation.[12][13][14] The strength and nature of the base can also impact catalyst stability.[2]

Troubleshooting Steps:

  • Solvent Screening: If the catalyst appears to be crashing out of solution, consider a solvent in which the palladium complex is more soluble. Common solvents for Suzuki reactions include toluene, dioxane, and THF.[3]

  • Base Selection: Weaker bases like K₂CO₃ are often milder on the catalyst than stronger bases like K₃PO₄ or hydroxides. However, the choice of base is highly substrate-dependent. If you suspect the base is contributing to catalyst decomposition, consider screening a panel of bases.[6]

Experimental Protocols

Standard Protocol for an Oxygen-Free Suzuki Reaction
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at 120 °C for at least 4 hours and allow to cool in a desiccator.

  • Reagent Preparation:

    • Weigh the aryl halide, boronic acid, and base into the reaction flask.

    • Add a magnetic stir bar.

  • Inerting the System:

    • Seal the flask with a rubber septum.

    • Insert a needle connected to a nitrogen or argon line and another needle to act as an outlet.

    • Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this process three times.

  • Solvent Addition:

    • Degas the chosen solvent by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.

    • Add the degassed solvent to the reaction flask via a syringe.

  • Catalyst Addition:

    • In a separate vial, weigh the palladium precursor and the ligand.

    • Briefly flush the reaction flask with inert gas to create a positive pressure.

    • Quickly remove the septum, add the catalyst and ligand, and immediately reseal the flask.

    • Alternatively, if the catalyst and ligand are air-sensitive, they can be added in a glovebox or as a solution in degassed solvent.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature.

    • Stir the reaction mixture vigorously for the specified time.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

Visualizing the Process

The Suzuki Catalytic Cycle and Catalyst Decomposition

The following diagram illustrates the key steps in the Suzuki catalytic cycle and the off-cycle pathway that leads to the formation of inactive palladium black.

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_decomp Decomposition Pathway Pd0 L-Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Pd_black Palladium Black (Inactive) Pd0->Pd_black Aggregation Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' caption Suzuki cycle vs. catalyst decomposition.

Caption: The desired catalytic cycle versus the off-cycle aggregation leading to palladium black.

This diagram shows that the active L-Pd(0)-L species can either enter the productive catalytic cycle or be diverted to an irreversible aggregation pathway, forming inactive palladium black. The goal of optimization is to maximize the rate of the catalytic cycle while minimizing the rate of aggregation.

References

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit
  • Formation of palladium black during Suzuki coupling : r/Chempros - Reddit
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem
  • Solvent Effects on the Selectivity of Palladium-C
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
  • Solvent Effects on the Selectivity of Palladium-C
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid - Benchchem
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH
  • Suzuki reaction - Wikipedia
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • Understanding the mechanism of the Pd (II) to Pd (0)
  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchG
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis Featuring the 3-Iodo-6-methoxy-1-methyl-1H-indazole Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become prime targets for therapeutic intervention, particularly in oncology. The development of small-molecule protein kinase inhibitors (PKIs) has revolutionized cancer treatment, with numerous approved drugs transforming patient outcomes.[1] At the heart of every PKI is a core chemical structure, or "scaffold," which dictates how the molecule anchors within the ATP-binding site of the kinase.[2][3] This foundational interaction is critical for inhibitor potency and selectivity.

Among the myriad of heterocyclic systems explored, the indazole scaffold has emerged as a "privileged" structure in medicinal chemistry.[4][5] Its ability to mimic the hydrogen bonding interactions of adenine, the core of ATP, makes it a versatile and effective starting point for inhibitor design.[6]

This guide provides an in-depth comparison of the indazole scaffold against other prominent kinase inhibitor cores. We will use 3-Iodo-6-methoxy-1-methyl-1H-indazole as a focal point—not as an active inhibitor itself, but as a strategically designed synthetic intermediate. Publicly available data on its direct biological activity is limited, as its primary role is a versatile building block for creating more complex, potent, and selective final compounds.[4][7] We will explore how its specific functional groups enable the synthesis of advanced inhibitors and compare the resulting scaffold class to alternatives targeting the TAM family of receptor tyrosine kinases, a critical group of targets in cancer and immunology.[8][9][10]

Section 1: The Indazole Scaffold and the Strategic Importance of the this compound Intermediate

The indazole core is a bicyclic aromatic heterocycle that serves as an excellent bioisostere for the purine ring of ATP. This structural mimicry allows indazole-based inhibitors to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a fundamental requirement for potent inhibition.

The compound this compound represents a highly functionalized and strategically valuable version of this scaffold. Each modification is deliberate:

  • The Indazole Core: Provides the fundamental anchoring element for kinase binding.

  • 3-Iodo Group: This is the most critical feature for synthetic elaboration. The iodine atom serves as a versatile "handle" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows medicinal chemists to systematically introduce a wide variety of substituents at this position to explore structure-activity relationships (SAR), enhance potency, and fine-tune selectivity against off-target kinases.

  • 6-Methoxy Group: The methoxy substituent can influence the molecule's electronic properties, solubility, and metabolic stability. It can also form additional interactions within the binding pocket of specific kinases.

  • 1-Methyl Group: N-methylation prevents the formation of different regioisomers during synthesis and can block a potential site of metabolism, improving the compound's pharmacokinetic profile.

The following diagram illustrates a conceptual workflow for how this intermediate can be utilized to generate a diverse library of potential kinase inhibitors.

G cluster_0 Synthesis of Core Intermediate cluster_1 Diversification via Cross-Coupling cluster_2 Final Products Start 6-Methoxy-1H-indazole Step1 N-Methylation Start->Step1 Intermediate1 6-Methoxy-1-methyl-1H-indazole Step1->Intermediate1 Step2 C3-Iodination Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Coupling Suzuki / Sonogashira / Heck Coupling Intermediate2->Coupling Library Library of Diverse Kinase Inhibitor Candidates Coupling->Library R_Groups Boronic Acids Alkynes Alkenes R_Groups->Coupling

Caption: Synthetic utility of this compound.

Section 2: The TAM Kinase Family: A Critical Target in Oncology

To effectively compare kinase inhibitor scaffolds, we must consider their intended targets. The TAM family of receptor tyrosine kinases—comprising Tyro3 , Axl , and Mer —is a trio of regulators implicated in cancer progression, metastasis, and therapy resistance.[8][9]

  • Axl is perhaps the most studied member. Its overexpression is linked to poor prognosis in numerous cancers, including lung, breast, and pancreatic cancer.[11][12] Axl signaling promotes cell survival, invasion, and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[12][13] Crucially, Axl is a key driver of resistance to both targeted therapies and chemotherapies.[11]

  • Mer plays a significant role in oncogenesis and the regulation of the immune response.[14] Elevated Mer activation is associated with various cancers.[14] It also has a role in platelet aggregation, making it a potential target for anti-thrombotic therapies.[14]

  • Tyro3 is the least understood member, but emerging research highlights its role in promoting tumor cell survival, metastasis, and chemoresistance.[15]

These kinases activate several key downstream signaling pathways that drive malignant phenotypes.[11][12] Targeting the TAM family is therefore a compelling strategy to directly inhibit tumor growth and overcome drug resistance.[8]

G TAM TAM Kinases (Tyro3, Axl, Mer) PI3K PI3K TAM->PI3K MAPK RAS/MEK/ERK TAM->MAPK STAT JAK/STAT TAM->STAT NFkB NF-κB TAM->NFkB Immune Immune Evasion TAM->Immune AKT AKT PI3K->AKT Metastasis Metastasis & Invasion (EMT) PI3K->Metastasis mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival MAPK->Survival MAPK->Metastasis STAT->Survival Resistance Drug Resistance NFkB->Resistance

Caption: Downstream signaling pathways of the TAM kinase family.

Section 3: A Comparative Analysis of Prominent Kinase Inhibitor Scaffolds

The choice of a core scaffold is a defining moment in the drug discovery process. Below, we compare the indazole scaffold with another highly successful scaffold, the pyrazolo[3,4-d]pyrimidine, in the context of TAM kinase inhibition.

FeatureIndazole ScaffoldPyrazolo[3,4-d]pyrimidine Scaffold
Core Structure Bicyclic aromatic heterocycleFused pyrazole and pyrimidine rings
Mechanism ATP-competitive; mimics adenine to bind the kinase hinge region.[4]ATP-competitive; designed as a direct bioisostere of adenine.[6]
Key Advantages Highly versatile for synthetic modification at multiple positions. Well-established in numerous approved drugs, providing a wealth of medicinal chemistry knowledge.Strong and predictable hinge-binding interactions. The scaffold itself has been optimized over many years for kinase inhibition.
Potential Challenges Can sometimes suffer from off-target effects if not appropriately substituted. Requires careful synthetic strategy to control regioselectivity.The core is relatively rigid, which can sometimes limit the exploration of diverse conformational spaces within the kinase.
Representative TAM Inhibitor BMS-777607: A potent inhibitor of Axl and Tyro3 (as well as c-Met and Ron).[16][17]While specific pyrazolo[3,4-d]pyrimidines targeting TAM are less prominent in initial screens, this scaffold is widely used for other tyrosine kinases like RET and JAK.[6]
Quantitative Performance of Representative Inhibitors

To provide a clear performance benchmark, the following table summarizes the inhibitory activity (IC50) of selected compounds that target TAM kinases. Note that these inhibitors may utilize different scaffolds but serve to illustrate the potency that can be achieved against these targets.

Compound NamePrimary Target(s)Scaffold Class (if known)IC50 Value (nM)Reference
Bemcentinib (BGB324) AxlN/A~14[18]
TP-0903 AxlN/A27[13]
BMS-777607 Axl, Tyro3, c-MetIndazole-relatedAxl: 1.1 nM, Tyro3: 4.3 nM[16]
UNC2881 MerSubstituted Pyrimidine4.3[19]
UNC9426 Tyro3N/A2.1[16][17]
LDC1267 Pan-TAMN/AMer: <5 nM, Tyro3: 8 nM, Axl: 29 nM[17][19]

IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50% in a biochemical assay. Lower values indicate higher potency.

Section 4: Essential Experimental Protocols for Kinase Inhibitor Evaluation

Validating a novel kinase inhibitor requires a multi-step process that moves from a simple biochemical context to a complex cellular environment. This workflow ensures that an observed effect is truly due to the on-target inhibition of the kinase in a physiologically relevant system.

G Biochem Biochemical Kinase Assay (e.g., ADP-Glo) Biochem_Out Determine IC50 (Potency) Biochem->Biochem_Out Cellular Cellular Target Engagement (Western Blot for p-Kinase) Biochem_Out->Cellular Step 2: Target Validation Cellular_Out Confirm On-Target Effect (Potency in Cells) Cellular->Cellular_Out Functional Functional Cellular Assay (e.g., Cell Proliferation) Cellular_Out->Functional Step 3: Efficacy Functional_Out Assess Phenotypic Effect (Efficacy) Functional->Functional_Out End Lead Candidate Functional_Out->End

Caption: Standard workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

Principle: This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent terminates the kinase reaction and depletes the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.

Causality: Measuring ADP production is a direct and universal method for assessing the activity of any kinase, as it is the common product alongside the phosphorylated substrate. This makes the assay broadly applicable.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, recombinant human Axl/Mer/Tyro3 enzyme, the appropriate substrate (e.g., a poly-GT peptide), and ATP solution. Serially dilute the test inhibitor (e.g., from 10 µM to 0.1 nM) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test inhibitor at various concentrations. Add 2.5 µL of the enzyme/substrate mix.

  • Initiation: Start the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL. Include "no enzyme" and "vehicle (DMSO) only" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Causality: This allows the kinase reaction to proceed to a point where differences in inhibition can be clearly measured without depleting the substrate entirely.

  • Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. Causality: This step is crucial to stop the reaction and eliminate the unused ATP, which would otherwise create a high background signal.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

Principle: This assay determines if the inhibitor can block the kinase's activity inside a living cell. This is achieved by measuring the phosphorylation level of the target kinase (autophosphorylation) or its direct downstream substrate.

Causality: A potent biochemical inhibitor may fail in a cellular context due to poor cell permeability or rapid efflux. This assay validates that the compound can reach its target and exert its inhibitory effect in a physiological environment.[20][21]

Step-by-Step Methodology:

  • Cell Culture: Plate a cancer cell line known to overexpress the target kinase (e.g., A549 for Axl) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours. Causality: This synchronizes the cells and lowers background phosphorylation, making the effect of ligand-induced stimulation and its inhibition clearer.

  • Inhibitor Treatment: Treat cells with increasing concentrations of the kinase inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., Gas6 for TAM kinases) for 15-30 minutes to induce robust kinase phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins after cell lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-Axl). Subsequently, strip the membrane and re-probe with an antibody for the total kinase protein as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Quantify band intensity using densitometry software.

  • Analysis: Normalize the phospho-protein signal to the total protein signal to determine the degree of inhibition at each concentration.

Conclusion

The development of effective kinase inhibitors is a complex, multi-faceted process where the initial choice of a chemical scaffold has profound implications. While the indazole core represents a highly validated and synthetically versatile platform, the ultimate success of an inhibitor depends on meticulous optimization of its substituents to achieve high potency and a clean selectivity profile.

This compound stands as a testament to strategic synthetic design. It is not merely a compound but a tool—a purpose-built intermediate engineered for the efficient generation and exploration of novel chemical entities based on the privileged indazole scaffold. By comparing this scaffold class to others, such as the pyrazolo[3,4-d]pyrimidines, and by rigorously evaluating the resulting compounds through a systematic workflow of biochemical and cellular assays, researchers can continue to develop next-generation kinase inhibitors that overcome the challenges of cancer and other diseases. The journey from scaffold to drug is arduous, but it is paved by the principles of rational design, synthetic ingenuity, and rigorous biological validation.

References

  • Wikipedia. AXL receptor tyrosine kinase. [Link]
  • Cui, W., et al. (2018). Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. Journal of Medicinal Chemistry. [Link]
  • Balaji, K., et al. (2021). AXL Inhibitors: Status of Clinical Development. Cancers. [Link]
  • Hu, Y., et al. (2015). Exploring the scaffold universe of kinase inhibitors.
  • Kim, H., et al. (2022). The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. Cancers. [Link]
  • Patsnap. (2024). What are AXL inhibitors and how do they work?
  • Verma, A., et al. (2017). TAM Receptor Tyrosine Kinases in Cancer Drug Resistance. Cancer Research. [Link]
  • Torka, D., et al. (2020). TAM kinase inhibition and immune checkpoint blockade- a winning combination in cancer treatment? Expert Opinion on Therapeutic Targets. [Link]
  • Linger, R. M., et al. (2011). Targeting Axl and Mer Kinases in Cancer. Cancer Research. [Link]
  • Zhou, J., et al. (2020). TYRO3: A potential therapeutic target in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
  • He, Y., et al. (2008). Structural insights into the inhibited states of the Mer receptor tyrosine kinase. Journal of Structural Biology. [Link]
  • Daval, M., et al. (2016). Inhibitors of the TAM subfamily of tyrosine kinases: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
  • Miao, Y. R., et al. (2023). Therapeutic targeting of the functionally elusive TAM receptor family.
  • Patsnap. (2024). What are MerTK inhibitors and how do they work?
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • Paolino, M., et al. (2021). TAM Receptor Inhibition–Implications for Cancer and the Immune System. Cancers. [Link]
  • Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • Davra, V., et al. (2021). The Emerging Role of TYRO3 as a Therapeutic Target in Cancer. Cancers. [Link]
  • Reaction Biology. (2024). Leveraging Cell-Based Assays for Kinase Inhibitor Development. [Link]
  • Roskoski, R. Jr. (2025).
  • Moody, C. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

Sources

The Theoretical Foundation: Bond Dissociation Energy and the Rate-Determining Step

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3-Iodo vs. 3-Bromoindazoles in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone of modern medicinal chemistry, featuring prominently in a multitude of clinically significant molecules, including the potent kinase inhibitor Axitinib. The functionalization of this privileged heterocycle, particularly at the C3-position, is a critical step in the drug discovery pipeline, enabling the exploration of structure-activity relationships.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for this purpose, offering unparalleled efficiency in forging new carbon-carbon and carbon-heteroatom bonds.[3][4]

A crucial decision in the synthetic design is the choice of the halide on the indazole substrate. This guide provides a detailed, evidence-based comparison of the reactivity of 3-iodoindazoles versus 3-bromoindazoles in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. By understanding the fundamental principles and reviewing supporting experimental data, researchers can make more informed decisions to optimize their synthetic routes, improve yields, and accelerate the discovery process.

The enhanced reactivity of aryl iodides compared to aryl bromides in palladium-catalyzed cross-coupling is a well-established principle rooted in the mechanism of the catalytic cycle. For the majority of these transformations, the initial oxidative addition of the aryl halide to the low-valent palladium(0) catalyst is the rate-determining step.[5][6]

This step involves the cleavage of the carbon-halogen (C-X) bond. The energy required for this cleavage is known as the Bond Dissociation Energy (BDE). The C-I bond is significantly weaker than the C-Br bond, possessing a lower BDE (approx. 213-228 kJ/mol for C-I vs. ~285 kJ/mol for C-Br).[7][8][9] This translates to a lower activation energy for the oxidative addition step, resulting in a faster reaction rate. Consequently, the general order of reactivity for aryl halides is:

C-I > C-Br > C-Cl > C-F

This fundamental difference dictates that 3-iodoindazoles will almost invariably react under milder conditions—such as lower temperatures, reduced catalyst loadings, or shorter reaction times—compared to their 3-bromo counterparts.[6] The C3-position of the indazole ring is also generally considered to be electron-deficient, which further facilitates the oxidative addition step.[10]

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd (Rate-Determining Step) PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)(R')L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX Indazole-X R_Nu R'-[M]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Reactivity in Key Transformations

The theoretical superiority of the C-I bond translates directly into practical advantages across the most common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is arguably the most widely used cross-coupling reaction in drug discovery.[11] Studies consistently show that 3-iodoindazoles are excellent substrates, often providing high yields where bromo-analogues might be sluggish.[12][13]

For instance, a study on the C3-vinylation of unprotected 3-iodoindazoles demonstrated that even electron-rich substrates, such as 5-methoxy-3-iodoindazole, which were previously reported to be unreactive in arylation reactions under conventional heating, could be successfully coupled under microwave irradiation.[14] This highlights that the inherent reactivity of the C-I bond can overcome challenging electronic factors with appropriate energy input.

Feature3-Iodoindazole3-BromoindazoleRationale & Citation
Typical Temperature Room Temp to 80 °C80 °C to 120 °CLower activation energy for C-I bond cleavage allows for milder conditions.[6][14]
Catalyst Loading 1-5 mol%3-10 mol%Higher reactivity often permits lower catalyst concentrations, reducing cost and metal contamination.
Reaction Time 1-6 hours6-24 hoursFaster oxidative addition leads to shorter overall reaction times.
Substrate Scope Broader; effective for both electron-rich and electron-poor systems.May be less effective for electron-rich or sterically hindered substrates.The higher reactivity of the C-I bond is more forgiving for challenging coupling partners.[14]
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is critical for synthesizing analogues of numerous bioactive compounds.[15][16] In this reaction, the reactivity difference between iodo- and bromo-substrates is not only beneficial but can also be exploited for regioselective synthesis.

In syntheses involving di-halogenated indazoles, researchers have leveraged the significantly greater reactivity of the C-I bond (I >> Br) to achieve selective amination at the iodinated position while leaving the C-Br bond intact for subsequent, different coupling reactions.[17] This orthogonal reactivity is a powerful tool in complex molecule synthesis.

Feature3-Iodoindazole3-BromoindazoleRationale & Citation
Typical Temperature 60-100 °C90-130 °CThe C-I bond's lability facilitates catalyst activation at lower temperatures.[18]
Ligand Choice Tolerates a wider range of phosphine ligands.Often requires more electron-rich, bulky "designer" ligands to promote oxidative addition.The inherent reactivity of the iodide reduces the demand on the ligand to facilitate the rate-limiting step.[15]
Base Sensitivity Can often proceed with weaker bases (e.g., K₃PO₄, Cs₂CO₃).Frequently requires strong bases (e.g., NaOtBu, LHMDS).Milder conditions are more compatible with base-sensitive functional groups.[19]
Selectivity Highly preferred for selective coupling on poly-halogenated systems.Can be used as the less reactive partner in sequential couplings.[17]
Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted olefins. While effective for both substrates, the use of 3-bromoindazoles can be complicated by a significant side reaction: dehalogenation . In a study focused on the Heck reaction of 3-bromoindazoles, researchers observed considerable formation of the debrominated indazole as a byproduct.[20] This occurs when the arylpalladium intermediate undergoes reduction instead of proceeding through the desired coupling pathway. This side reaction is far less prevalent with the more reactive 3-iodoindazoles, which rapidly proceed to the product-forming steps of the catalytic cycle.

Feature3-Iodoindazole3-BromoindazoleRationale & Citation
Yield & Selectivity Generally higher yields with minimal side products.Prone to debromination, leading to lower yields of the desired product.[20]The faster rate of the productive catalytic cycle for the iodo-substrate outcompetes undesired side reactions.
Reaction Conditions Standard Heck conditions are typically effective.May require additives (e.g., bromide salts) to suppress dehalogenation.[20]The need for additives adds complexity and cost to the reaction setup.
Compatibility More reliable for a broad range of olefin coupling partners.The success can be more substrate- and condition-dependent due to competing pathways.

Practical Considerations and Strategic Selection

The choice between a 3-iodo- and a 3-bromoindazole is not merely about reactivity but involves a strategic balance of multiple factors.

Decision_Making Start Select Halogen for C3-Indazole Coupling Question1 Is the coupling partner sterically hindered or electronically deactivated? Start->Question1 Question2 Are there sensitive functional groups requiring mild conditions? Question1->Question2 No Iodo Choose 3-Iodoindazole Question1->Iodo Yes Question3 Is cost or large-scale availability a primary constraint? Question2->Question3 No Question2->Iodo Yes Question4 Is this part of a sequential coupling strategy? Question3->Question4 No Bromo Choose 3-Bromoindazole Question3->Bromo Yes Question4->Iodo No (Default for Reactivity) Question4->Bromo Yes

Caption: Decision workflow for selecting the optimal C3-haloindazole.

  • Choose 3-Iodoindazole for:

    • Maximum Reactivity: When coupling challenging substrates or when speed is essential.

    • Mild Conditions: To protect sensitive functional groups elsewhere in the molecule.

    • High Yields: To minimize byproduct formation, especially debromination in Heck-type reactions.

  • Choose 3-Bromoindazole for:

    • Cost-Effectiveness: Aryl bromides and their precursors are often significantly cheaper and more readily available than the corresponding iodides, a critical factor for scale-up.

    • Orthogonal Reactivity: In complex syntheses, the less reactive C-Br bond can be preserved while a more labile group (iodide, triflate) is functionalized first.

    • Process Robustness: In some cases, the higher stability of the starting material may be advantageous for storage and handling in a process chemistry environment.

Representative Experimental Protocols

The following protocols are generalized examples derived from literature procedures and should be optimized for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Vinylation of an Unprotected 3-Iodoindazole

Adapted from Vera, G. et al., Molecules (2018).[14][21]

  • To a 10 mL microwave vial, add 5-substituted-3-iodoindazole (1.0 equiv), pinacol vinyl boronate (1.5 equiv), PdCl₂(PPh₃)₂ (5 mol%), and K₂CO₃ (3.0 equiv).

  • Add 1,4-dioxane and water to create a 4:1 mixture (concentration of indazole ~0.1 M).

  • Seal the vial with a cap and crimp securely.

  • Place the vial in the microwave reactor and irradiate at 100 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-vinylindazole.

Protocol 2: Buchwald-Hartwig Amination of a 3-Iodoindazole

This is a representative protocol based on established methods.[17][19]

  • To an oven-dried Schlenk flask, add 3-iodo-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a base such as Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture at 80-110 °C with stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the 3-aminoindazole product.

Conclusion

For the functionalization of the indazole C3-position via palladium-catalyzed cross-coupling, 3-iodoindazoles are demonstrably the more reactive substrates compared to their 3-bromo counterparts . This superior reactivity, stemming from the weaker C-I bond, consistently allows for milder reaction conditions, faster transformations, and often cleaner reaction profiles with higher yields. While 3-bromoindazoles remain a viable and cost-effective option, particularly for large-scale synthesis and in strategies requiring sequential couplings, 3-iodoindazoles represent the substrate of choice for maximizing efficiency, overcoming challenging couplings, and preserving molecular complexity. A thorough understanding of this reactivity differential is paramount for the strategic design of efficient and robust synthetic routes in modern drug discovery.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H acylation. Tetrahedron, 134918.
  • (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate.
  • (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • (2025). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. ResearchGate.
  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Schoenebeck, F., et al. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC.
  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules.
  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. PubMed.
  • (n.d.). Common Bond Energies (D). Wired Chemist.
  • (n.d.). Bond dissociation energy. Wikipedia.
  • (n.d.). Heterolytic bond dissociation energy of C-Br bond is minimum for. Allen.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Wang, Y., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals.
  • (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.
  • (2020). Advances in Cross-Coupling Reactions. PMC.
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Scott, J.S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • (n.d.). Heck Reaction. Organic Chemistry Portal.

Sources

A Comparative Guide to the Spectroscopic Analysis of 3-Iodo-6-methoxy-1-methyl-1H-indazole and Its N-Methyl Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Isomeric Purity in Drug Discovery

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its utility stems from its versatile biological activity, which can be finely tuned by substitution on the bicyclic ring system. The introduction of functional groups such as iodo, methoxy, and methyl moieties creates a diverse chemical space, but it also introduces the critical challenge of isomerism. For a compound like 3-Iodo-6-methoxy-1-methyl-1H-indazole, a seemingly minor shift in the methyl group's position from the N1 to the N2 nitrogen results in a distinct constitutional isomer (3-Iodo-6-methoxy-2-methyl-2H-indazole) with potentially different physicochemical properties, biological activities, and toxicological profiles.

Therefore, unambiguous structural confirmation is not merely an academic exercise; it is a cornerstone of regulatory compliance and successful drug development. This guide provides an in-depth, objective comparison of the key spectroscopic techniques used to differentiate these N-methyl isomers, grounded in experimental principles and field-proven insights. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy, explaining the causal relationships between molecular structure and spectral output.

The Structural Challenge: N1 vs. N2 Isomerism

The core analytical task is to distinguish between the two regioisomers that arise from the methylation of the 3-iodo-6-methoxy-1H-indazole precursor. The position of the methyl group fundamentally alters the electronic environment and spatial orientation of the molecule's atoms.

Caption: Key structural difference between the N1 and N2 methyl isomers.

These structural differences give rise to distinct spectroscopic signatures, which we can harness for definitive identification.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for irrefutable characterization. While each method provides valuable data, NMR spectroscopy, in particular, offers the most decisive evidence for distinguishing N1 and N2 indazole isomers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for isomer elucidation because it provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.[2][3] The differences in the electronic distribution between the N1 and N2 isomers lead to predictable and diagnostic variations in chemical shifts.[1]

¹H NMR Analysis: Unraveling the Aromatic Region and N-Methyl Signal

The key diagnostic signals in the ¹H NMR spectrum are the N-methyl singlet and the aromatic protons, particularly the H7 proton.

  • Causality of Spectral Differences: In the N2-isomer, the lone pair of electrons on the N1 nitrogen exerts a significant deshielding effect on the spatially proximate H7 proton. This anisotropic effect causes the H7 signal to appear at a considerably higher frequency (further downfield) compared to the same proton in the N1-isomer.[1][4] Conversely, the protons at positions H4 and H5 tend to be more shielded (upfield) in the N2 isomer. The N-methyl signal also shows a characteristic shift, typically appearing slightly downfield in the N1 isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Isomers

Proton This compound (N1) 3-Iodo-6-methoxy-2-methyl-2H-indazole (N2) Key Differentiator
N-CH₃ ~4.10 ~4.00 N1 isomer is typically downfield
O-CH₃ ~3.85 ~3.85 Little diagnostic value
H4 ~7.50 ~7.40 Shielded in N2 isomer
H5 ~6.80 ~6.70 Shielded in N2 isomer

| H7 | ~7.20 | ~7.70 | Strongly deshielded in N2 isomer |

Note: These are predicted values based on known trends for substituted indazoles. Actual values may vary depending on the solvent and instrument.

¹³C NMR Analysis: Probing the Carbon Skeleton

¹³C NMR provides complementary and confirmatory evidence. The chemical shifts of the N-methyl carbon and the carbons of the pyrazole ring (C3, C3a, and C7a) are particularly sensitive to the substitution pattern.

  • Causality of Spectral Differences: The C3 carbon in N2 isomers is consistently found at a significantly lower frequency (more shielded) by approximately 10 ppm compared to its counterpart in N1 isomers.[4] The N-methyl carbon signal also provides a clear distinction.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Isomers

Carbon This compound (N1) 3-Iodo-6-methoxy-2-methyl-2H-indazole (N2) Key Differentiator
N-CH₃ ~35.5 ~42.5 Distinct, non-overlapping regions
C3 ~95.0 ~85.0 Strongly shielded in N2 isomer
C7a ~140.0 ~148.0 Deshielded in N2 isomer

| O-CH₃ | ~55.8 | ~55.8 | Little diagnostic value |

Mass Spectrometry (MS): Confirmation of Composition and Fragmentation Clues

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of the synthesized compound. For the target molecule, C₉H₉IN₂O, the expected exact mass is 287.9760.[5]

  • Molecular Ion (M⁺): Both isomers will exhibit the same molecular ion peak at m/z ≈ 288, confirming they are indeed isomers. High-resolution mass spectrometry (HRMS) should be used to verify the elemental formula to within a few parts per million (ppm).

  • Fragmentation Analysis: While the isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) may show subtle, reproducible differences in the relative intensities of fragment ions.[6] Common fragmentation pathways for indazoles include the loss of the N-methyl group (M-15), the iodine atom (M-127), and potentially rearrangements involving the methoxy group. While not as definitive as NMR, these differences can serve as a secondary validation point. The presence of a single iodine atom means no characteristic M+2 isotopic peak will be observed, unlike with chlorine or bromine.[7]

UV-Vis Spectroscopy: A Rapid Check of the Chromophore System

UV-Vis spectroscopy measures the absorption of light by the molecule's electronic system. The N1 and N2 indazole systems represent different chromophores, and thus they typically exhibit distinct absorption spectra.

  • Causality of Spectral Differences: The N1-substituted indazoles (benzenoid form) and N2-substituted indazoles (quinonoid-like form) have different distributions of their π-electrons. This leads to different energy gaps between their molecular orbitals, resulting in absorption maxima (λmax) at different wavelengths.[8][9] Generally, the 2-methyl-2H-indazole chromophore absorbs more strongly and sometimes at a longer wavelength than the 1-methyl-1H-indazole counterpart.[8] This technique provides a quick, qualitative check that can strongly suggest the presence of one isomer over the other or indicate a mixture.

Experimental Protocols and Workflow

Adherence to standardized protocols is critical for generating reproducible and reliable data.

G start Sample Received (Presumed Isomer Mixture or Pure Compound) ms Mass Spectrometry (LC-MS) - Confirm MW (288 g/mol) - Assess Purity start->ms uv UV-Vis Spectroscopy - Rapid Chromophore Check - Compare λmax to standards ms->uv nmr NMR Spectroscopy (¹H & ¹³C) - Dissolve in CDCl₃ or DMSO-d₆ - Acquire ¹H, ¹³C, DEPT, COSY, HSQC uv->nmr analysis Data Analysis & Interpretation - Analyze δ and J couplings - Compare to reference data (Tables 1 & 2) nmr->analysis report Structure Confirmation - Assign N1 or N2 Isomer - Report Spectroscopic Data analysis->report

Caption: Recommended workflow for spectroscopic isomer identification.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the indazole sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is sufficient. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A DEPT-135 experiment can be run to differentiate CH/CH₃ and CH₂ signals.

  • 2D NMR (Optional but Recommended): For complete assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm proton-proton connectivities and assign protons to their directly attached carbons.

Protocol 2: Mass Spectrometry Analysis (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Methodology: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields a strong protonated molecular ion peak [M+H]⁺ at m/z ≈ 289.

  • Data Acquisition: Acquire data in full scan mode to detect the molecular ion. If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Conclusion: An Integrated Approach to Certainty

The differentiation of this compound and its N2 isomer is a critical task that demands a rigorous and multi-faceted analytical approach. While mass spectrometry confirms the elemental composition and UV-Vis spectroscopy offers a rapid preliminary assessment, NMR spectroscopy stands as the definitive arbiter . The predictable and significant shifts in the ¹H NMR spectrum (particularly the H7 proton) and the ¹³C NMR spectrum (notably the C3 and N-CH₃ carbons) provide a self-validating system for unambiguous isomer assignment. By understanding the fundamental principles behind these spectroscopic differences and adhering to robust experimental protocols, researchers can ensure the structural integrity of their compounds, a prerequisite for advancing any research or drug development program.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Supporting Information.
  • Zhang, D., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 15(18), 4786-4789.
  • Elguero, J., et al. (1976). 13C NMR of indazoles. Journal of Magnetic Resonance, 23(2), 307-310.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5861.
  • ResearchGate. (2006). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. In Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Request PDF. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies.
  • PubMed. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules.
  • ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Diagram]. In Phototransposition of Indazoles to Benzimidazoles.
  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047-3051.
  • PubMed. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • NIST WebBook. (n.d.). 2-Methyl-2H-indazole.
  • Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File.
  • University of Groningen Research Portal. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Molecules.
  • PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • ResearchGate. (2015). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

Sources

A Comparative Guide to the Synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Iodo-6-methoxy-1-methyl-1H-indazole is a crucial building block in the synthesis of a variety of pharmacologically active compounds, owing to the versatile reactivity of the C3-iodo substituent which readily participates in cross-coupling reactions. This guide provides an in-depth, objective comparison of validated synthesis routes for this important intermediate, supported by experimental data and mechanistic insights to empower you in your experimental design.

Introduction to the Strategic Importance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound, featuring an iodine atom at the C3 position, a methoxy group at the C6 position, and a methyl group on the indazole nitrogen, offers a unique combination of electronic and steric properties. The C3-iodine is the key functional handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity and pharmacokinetic properties.

This guide will dissect two primary synthetic strategies for the preparation of this compound, focusing on the critical iodination step of the common precursor, 6-methoxy-1-methyl-1H-indazole.

Synthesis of the Precursor: 6-methoxy-1-methyl-1H-indazole

Before delving into the comparative analysis of the iodination routes, it is essential to have a reliable source of the starting material, 6-methoxy-1-methyl-1H-indazole. A common and effective method for its synthesis involves the diazotization of a substituted aniline followed by cyclization. For instance, starting from 2-methyl-4-methoxyaniline, diazotization with a reagent like sodium nitrite in an acidic medium, followed by an intramolecular cyclization, can yield the desired indazole core.[1] The subsequent N-methylation can be achieved using a variety of methylating agents, with careful consideration of regioselectivity, as N-alkylation can occur at both N1 and N2 positions of the indazole ring.[2][3]

Route 1: Direct C3-Iodination using Molecular Iodine and Base

This classical and widely employed method for the iodination of indazoles relies on the electrophilic substitution of molecular iodine at the electron-rich C3 position. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Mechanistic Rationale

The C3 position of the indazole ring is known to be susceptible to electrophilic attack. The base plays a crucial role in deprotonating the indazole at the N1 position (if not already alkylated) or in facilitating the elimination of a proton from the sigma complex intermediate, driving the reaction towards the formation of the C3-iodinated product. In the case of an N1-substituted indazole like our precursor, the base still plays a key role in the reaction mechanism, likely by activating the iodine or facilitating the final deprotonation step. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical for solubilizing the reagents and facilitating the ionic reaction pathway.

Experimental Protocol

The following protocol is a representative procedure adapted from the iodination of structurally similar indazoles.[4][5]

Materials:

  • 6-methoxy-1-methyl-1H-indazole

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃), powdered

  • N,N-Dimethylformamide (DMF)

  • Aqueous solution of sodium thiosulfate (Na₂S₂O₄)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 6-methoxy-1-methyl-1H-indazole (1.0 equivalent) in DMF.

  • Add powdered potassium carbonate (2.0 equivalents) to the solution and stir the suspension.

  • In a separate flask, dissolve iodine (1.5 equivalents) in a minimal amount of DMF.

  • Add the iodine solution dropwise to the stirred suspension of the indazole and potassium carbonate at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Route 2: C3-Iodination using N-Iodosuccinimide (NIS)

An alternative and often milder approach to direct iodination utilizes N-iodosuccinimide (NIS) as the electrophilic iodine source. NIS is a convenient and easy-to-handle crystalline solid, making it an attractive alternative to molecular iodine.

Mechanistic Rationale

N-Iodosuccinimide serves as a source of an electrophilic iodine species (I⁺). The reaction proceeds via an electrophilic aromatic substitution mechanism, similar to that with molecular iodine. The reactivity of NIS can be modulated by the addition of an acid catalyst, which can protonate the succinimide nitrogen, further polarizing the N-I bond and increasing the electrophilicity of the iodine. For electron-rich heterocycles like N-alkylated indazoles, the reaction can often proceed efficiently without the need for a strong acid catalyst.

Experimental Protocol

The following is a general protocol for the iodination of activated aromatic compounds using NIS, which can be adapted for the target molecule.

Materials:

  • 6-methoxy-1-methyl-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Aqueous solution of sodium thiosulfate (Na₂S₂O₄)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve 6-methoxy-1-methyl-1H-indazole (1.0 equivalent) in acetonitrile in a round-bottom flask.

  • Add N-iodosuccinimide (1.2 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with an aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Performance Comparison: A Head-to-Head Analysis

To facilitate an objective evaluation, the two synthetic routes are compared based on key performance indicators. The data presented below is a composite of reported yields and conditions for structurally related indazoles and serves as a predictive guide.

ParameterRoute 1: I₂ / K₂CO₃Route 2: NIS
Iodinating Agent Molecular Iodine (I₂)N-Iodosuccinimide (NIS)
Base/Catalyst Potassium Carbonate (K₂CO₃)Typically none required for activated substrates
Solvent N,N-Dimethylformamide (DMF)Acetonitrile (ACN) or Dichloromethane (DCM)
Typical Reaction Temp. Room TemperatureRoom Temperature
Typical Reaction Time 3 - 6 hours4 - 16 hours
Reported Yields (for analogs) Good to Excellent (often >80%)Good to Excellent (often >80%)
Work-up Complexity Requires quenching with thiosulfate and extraction from a polar solvent (DMF).Simpler work-up; solvent is more volatile.
Reagent Handling Iodine is corrosive and volatile.NIS is a stable, non-volatile solid, easier to handle.
Byproducts Primarily iodide salts.Succinimide.

Visualizing the Synthetic Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the synthetic workflows for both routes.

G cluster_0 Route 1: Molecular Iodine Start1 6-methoxy-1-methyl-1H-indazole Reagents1 I₂, K₂CO₃ DMF, RT Start1->Reagents1 Reaction Workup1 Quench (Na₂S₂O₄) Aqueous Work-up Reagents1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 This compound Purification1->Product1

Caption: Workflow for the synthesis of this compound via Route 1.

G cluster_1 Route 2: N-Iodosuccinimide Start2 6-methoxy-1-methyl-1H-indazole Reagents2 NIS ACN, RT Start2->Reagents2 Reaction Workup2 Aqueous Wash (Na₂S₂O₄, NaHCO₃) Reagents2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: Workflow for the synthesis of this compound via Route 2.

Conclusion and Recommendations

Both presented routes offer effective and high-yielding pathways to this compound.

  • Route 1 (I₂/K₂CO₃) is a well-established, robust, and cost-effective method. It is particularly suitable for large-scale synthesis where the cost of reagents is a significant factor. However, the work-up procedure can be more cumbersome due to the use of the high-boiling point solvent DMF.

  • Route 2 (NIS) provides a milder and more convenient alternative, especially for smaller-scale laboratory synthesis. The ease of handling of NIS and the simpler work-up procedure are significant advantages. The byproduct, succinimide, is also generally easier to remove than the inorganic salts from Route 1.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, available resources, and considerations for downstream purification. It is always recommended to perform a small-scale trial to optimize the reaction conditions for your specific setup. This guide provides a solid foundation for making an informed decision and for the successful synthesis of this valuable pharmaceutical intermediate.

References

  • ACS Organic Letters. (2012). Synthesis of 1H-Indazoles via Silver(I)
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]
  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Google Patents. (2021).
  • Caribbean Journal of Science and Technology. (2013). Molecular Iodine as an efficient catalyst for the synthesis of indazole. [Link]
  • Autechaux. (n.d.).
  • Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. [Link]
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
  • Google Patents. (1976).
  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
  • Molecules. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]
  • VNU Journal of Science: Medical and Pharmaceutical Sciences. (2023).
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • ResearchGate. (2012). (PDF)
  • Chemical Communications. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

Sources

A Comparative Guide to the Biological Activities of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its versatility allows for diverse substitutions, leading to a wide array of biological activities. This guide provides a comparative analysis of indazole derivatives across key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indazole derivatives have emerged as potent anticancer agents, with several compounds, such as pazopanib and axitinib, already receiving FDA approval.[1][3] These compounds exert their effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A predominant mechanism of action for many anticancer indazole derivatives is the inhibition of protein kinases.[4] These enzymes play a critical role in cell signaling, and their dysregulation is a common feature of cancer.[4] Indazole derivatives have been designed to target a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and the PI3K/AKT/mTOR pathway components.[4][5]

Beyond kinase inhibition, some indazole derivatives induce apoptosis, or programmed cell death. For instance, studies have shown that certain derivatives can upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[3] This dual mechanism of kinase inhibition and apoptosis induction makes indazole derivatives a highly attractive class of anticancer compounds.

Signaling Pathway of Apoptosis Induction by an Indazole Derivative

Indazole Indazole Derivative (e.g., 2f) ROS Increased ROS Levels Indazole->ROS Mito Decreased Mitochondrial Membrane Potential Indazole->Mito Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Indazole->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Indazole->Bax ROS->Mito Caspase Cleaved Caspase-3 Upregulation Mito->Caspase Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction pathway by an indazole derivative.

Comparative Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of selected indazole derivatives against various human cancer cell lines.

CompoundA549 (Lung)MCF7 (Breast)4T1 (Breast)HT-29 (Colon)K562 (Leukemia)Reference
2f 0.881.150.23--[3]
13a 0.11±0.040.010±0.0042-0.091±0.011-[6]
13b 0.08±0.010.012±0.0051-0.083±0.009-[6]
6o >40---5.15[7]
Combretastatin-A4 0.11±0.020.93±0.034-0.15±0.01-[6]
Pazopanib -----[3]

Data presented as IC50 (µM). Lower values indicate higher potency.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of indazole derivatives on cancer cell lines using the MTT assay.[8][9][10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.

Experimental Workflow for In Vitro Cytotoxicity Screening

Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Indazole Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Solution Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12]

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antibacterial action of some indazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[12] DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. This mechanism is distinct from many existing antibiotics, suggesting that indazole derivatives could be effective against resistant strains.

Comparative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC in µg/mL) of selected indazole derivatives against various bacterial strains.

CompoundS. aureusS. epidermidisE. faecalisReference
Indazole Derivative 2 >256>256128-256[12]
Indazole Derivative 3 >256>256128->256[12]
Indazole Derivative 5 64-12864>256[12]
Ciprofloxacin 0.25-10.25-10.5-2[13]
Gentamicin 0.5-20.25-14-16[13]

Data presented as MIC (µg/mL). Lower values indicate higher potency.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of indazole derivatives using the broth microdilution method.[14][15][16]

Principle: The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the indazole derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, offering a potential therapeutic avenue for these conditions.[17][18][19]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators.[17] This includes the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins.[18] Additionally, some derivatives have been shown to suppress the release of cytokines such as TNF-α and IL-1.[17]

Comparative Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity (IC50 in µM) of selected indazole derivatives against COX-2 and their effect on TNF-α release.

CompoundCOX-2 Inhibition (IC50, µM)TNF-α Inhibition (% at 250 µM)Reference
Indazole 18.2562%[18]
5-Aminoindazole 12.3258%[18]
6-Nitroindazole 23.4229%[18]
Diclofenac --[18]
Dexamethasone -IC50 = 31.67 µM[18]

For COX-2, lower IC50 values indicate higher potency. For TNF-α, higher percentage inhibition indicates greater activity.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of indazole derivatives on COX-2 activity.[20][21]

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and the test compounds.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Then, add the indazole derivatives at various concentrations.

  • Initiate Reaction: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 5 minutes).

  • Colorimetric Detection: Add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

Indazole derivatives represent a remarkably versatile scaffold with demonstrated efficacy across multiple therapeutic areas. Their diverse mechanisms of action, including kinase inhibition, apoptosis induction, and modulation of inflammatory pathways, underscore their potential for the development of novel therapeutics. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important class of compounds. Future research should focus on elucidating the structure-activity relationships of novel derivatives to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic potential.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (n.d.).
  • Antibiotic sensitivity testing - Wikipedia. (n.d.).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. (n.d.).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13).
  • Cytotoxic assays for screening anticancer agents - PubMed. (n.d.).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (n.d.).
  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025, January 15).
  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers. (2021, October 1).
  • Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13).
  • The anti-inflammatory activity of N-substituted indazolones in mice - PubMed. (n.d.).
  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023, May 12).
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. (2023, March 10).
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.).
  • The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate. (2025, August 7).
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - ResearchGate. (2023, March 3).
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF - ResearchGate. (2025, October 10).
  • 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025, August 4).
  • Can anyone suggest a protocol for a kinase assay? - ResearchGate. (2015, March 25).
  • Synthesis and antiinflammatory activity of novel indazolones - Ovid. (n.d.).
  • In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC - NIH. (n.d.).
  • [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed. (n.d.).

Sources

A Comparative Guide to the Definitive Structural Elucidation of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. This is particularly true for "privileged scaffolds" like the indazole ring system, a cornerstone in the development of kinase inhibitors and other therapeutics.[1][2] The introduction of substituents, such as in 3-iodo-6-methoxy-1-methyl-1H-indazole, creates regioisomers where incorrect assignment can derail a research program.

While a public crystal structure for this compound is not currently available in crystallographic databases such as the Cambridge Structural Database (CSD)[3][4], this guide provides a comprehensive, field-proven methodology for its definitive structural elucidation. We will focus on single-crystal X-ray diffraction (SC-XRD) as the gold standard and objectively compare its output with data from essential complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document serves as a blueprint for achieving unequivocal structural proof.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For absolute structural assignment, SC-XRD is unparalleled. It moves beyond the connectivity information provided by NMR to deliver a precise 3D map of electron density, revealing exact atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.[5][6] For a molecule like this compound, where ambiguity in the substitution pattern on the benzene ring or the position of the N-methyl group could arise, SC-XRD provides the final, definitive answer.[7]

Causality Behind the Choice: Why XRD is Essential Here

The primary challenge in characterizing substituted indazoles is confirming the exact position of each substituent. While advanced NMR techniques are powerful, they can sometimes be inconclusive, especially when dealing with novel compounds or complex isomer mixtures. For instance, distinguishing between N-1 and N-2 methylation can be challenging and relies on interpreting subtle, long-range NMR correlations.[8] SC-XRD bypasses this entirely by directly visualizing the molecule's structure, leaving no room for doubt.

Experimental Protocol for SC-XRD Analysis

The journey from a powdered sample to a refined crystal structure is a multi-step process where meticulous execution is key.

Step 1: Growing High-Quality Single Crystals This is the most critical and often trial-and-error phase. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. The purity of the compound is paramount.

  • Methodology: Slow Evaporation

    • Prepare a nearly saturated solution of this compound in a suitable solvent. Given its structure, solvents like ethyl acetate, dichloromethane, or a mixture containing a more polar component like methanol should be effective.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust or particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, pierced with a needle, or with paraffin film containing a few pinholes.

    • Place the vial in a vibration-free location at a constant, controlled temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. The slower the process, the larger and higher-quality the crystals are likely to be.[9]

  • Alternative Method: Liquid Diffusion If slow evaporation fails, layering a poor solvent (in which the compound is insoluble, e.g., hexane) on top of a solution of the compound in a good solvent (e.g., dichloromethane) can yield excellent crystals at the interface.[9]

Step 2: Data Collection A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges) is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibration of the atoms.

  • Instrumentation: Data is collected using a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).

  • X-ray Source: A microfocus sealed tube generating Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.

  • Data Acquisition: The crystal is rotated through a series of angles, and a diffraction pattern is collected at each orientation. This process captures the unique pattern of scattered X-rays, which contains the information about the crystal's internal structure.[10]

Step 3: Structure Solution and Refinement The collected diffraction intensities are processed to solve the "phase problem" and generate an initial model of the electron density.[11]

  • Structure Solution: For small organic molecules, "direct methods" are typically used to calculate initial phases, leading to a preliminary electron density map from which atom positions can be identified.

  • Refinement: This iterative process refines the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

Anticipated Crystallographic Data

The table below summarizes the type of data obtained from a successful SC-XRD experiment. The values presented are hypothetical but are based on published structures of similar halogenated indazole derivatives to provide a realistic benchmark.[12][13][14]

ParameterExpected Value / InformationSignificance
Chemical FormulaC₉H₉IN₂OConfirms elemental composition.
Molecular Weight288.09 g/mol Consistent with the chemical formula.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Precise dimensions of the repeating lattice unit.
Z4 (Typical)Number of molecules in one unit cell.
Bond LengthsC3-I: ~2.10 Å; N1-CH₃: ~1.47 ÅConfirms connectivity and provides insight into bond character.
Bond AnglesC(7a)-N1-C(CH₃): ~125°Defines the precise molecular geometry.
Final R-factors (R1, wR2)< 0.05, < 0.10Key indicators of the quality and reliability of the final structure.

This definitive data allows for the unambiguous assignment of the iodo group at the C3 position, the methoxy group at C6, and the methyl group on the N1 nitrogen.

Part 2: A Comparative Analysis with Complementary Techniques

While SC-XRD is definitive, it is not performed in isolation. NMR and MS are faster, consume less material, and provide crucial information that guides the entire characterization process. A robust structural elucidation relies on the convergence of data from all three techniques.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR is the workhorse for organic chemists, providing detailed information about the chemical environment and connectivity of atoms in solution.[16][17]

Key Experiments & Their Insights:

  • ¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and coupling patterns (neighboring protons). For our target molecule, one would expect distinct signals for the N-methyl group, the methoxy group, and the aromatic protons.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Identifies which protons are spin-coupled (typically on adjacent carbons), helping to map out the proton framework of the aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, assigning carbon signals based on known proton signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this specific molecule. It shows correlations between protons and carbons over two to three bonds. The key correlation to watch for is between the N-methyl protons (~3.8-4.0 ppm) and the indazole ring carbons. A correlation to C7a (~140 ppm) but not to C3 (~90-100 ppm, due to the iodo-substituent) would strongly support N-1 methylation.[18]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space proximity. A NOESY correlation between the N-methyl protons and the proton at the C7 position would provide further strong evidence for N-1 substitution.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula.

  • High-Resolution MS (HRMS): This is essential. It measures the mass-to-charge ratio (m/z) with very high precision, allowing for the calculation of a unique elemental formula (C₉H₉IN₂O), confirming that no unexpected additions or substitutions have occurred during synthesis.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it will not produce a characteristic M+2 peak like chlorine or bromine.[19][20] The molecular ion peak will be a single, sharp signal at the expected m/z.

  • Fragmentation Analysis: The fragmentation pattern can provide clues about the structure. Cleavage of the N-methyl or methoxy groups are common fragmentation pathways that can be observed.[21]

Comparison Table: XRD vs. NMR vs. MS
FeatureSingle-Crystal X-ray Diffraction (XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Output 3D atomic coordinates, bond lengths/angles[5]Chemical shifts, coupling constants, correlations[22]Mass-to-charge ratio (m/z), fragmentation pattern[20]
Sample State Solid (single crystal)SolutionGas phase (after ionization)
Key Strength Unambiguous 3D structure, absolute stereochemistry[7]Detailed connectivity & solution-state conformationPrecise molecular weight & elemental formula (HRMS)
Key Limitation Requires high-quality single crystals, which can be difficult to grow[23]Can be ambiguous for complex isomers; provides an averaged solution structureProvides no direct connectivity or 3D information
Material Required ~1-10 mg (for crystal screening)~1-5 mg< 1 mg
Analysis Time Days to weeks (including crystal growth)HoursMinutes

Part 3: An Integrated Strategy for Unambiguous Elucidation

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_conclusion Final Confirmation Synthesis Chemical Synthesis (e.g., Iodination & N-methylation) Purification Purification (Column Chromatography) Synthesis->Purification MS HRMS Analysis Purification->MS NMR NMR Spectroscopy (1D & 2D Experiments) MS->NMR Confirms Formula Final Unambiguous Structure of 3-Iodo-6-methoxy- 1-methyl-1H-indazole MS->Final Corroborates XRD_Screen Crystal Growth Screening NMR->XRD_Screen Suggests Structure, Warrants Confirmation NMR->Final Corroborates XRD_Data SC-XRD Data Collection & Refinement XRD_Screen->XRD_Data Good Crystals Obtained XRD_Data->Final

Caption: Integrated workflow for the structural elucidation of a novel compound.

This workflow demonstrates a logical progression. Synthesis and purification provide the necessary material. HRMS confirms the correct mass and formula. Extensive NMR analysis builds a strong hypothesis of the structure. Finally, SC-XRD provides the definitive, irrefutable proof, with the NMR and MS data serving as essential, corroborating evidence.

The Role of Computational Chemistry

As a supplementary tool, computational methods like Density Functional Theory (DFT) can be used to predict the geometric and spectroscopic properties of all possible isomers.[24][25][26] By calculating the theoretical ¹H and ¹³C NMR chemical shifts for each potential isomer, one can compare them to the experimental data. The isomer whose calculated spectrum best matches the experimental one is likely the correct structure, providing an additional layer of confidence before embarking on the more time-consuming process of crystallization.

Conclusion

The structural elucidation of this compound, a molecule with significant potential in drug discovery, demands a rigorous, multi-faceted analytical approach. While NMR and high-resolution mass spectrometry are indispensable for initial characterization and confirmation of the molecular formula, they can leave residual ambiguity regarding the precise isomeric form. Single-crystal X-ray crystallography stands alone as the only technique capable of providing a direct, unambiguous, and high-resolution visualization of the molecular structure in the solid state. By integrating these powerful techniques, researchers can proceed with absolute confidence that the molecule in their vial is the molecule they designed, ensuring the integrity and success of their scientific endeavors.

References

  • MDPI Online. (n.d.). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. MDPI.
  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination? Stack Exchange Inc.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. AZoNetwork.
  • Biosciences Biotechnology Research Asia. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. NIH.
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • SlidePlayer. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer.
  • ResearchGate. (n.d.). (PDF) Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester.
  • Stanford University. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Iowa State University.
  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar.
  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate.
  • International Research Journal of Multidisciplinary Technovation. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. IRJMT.
  • University of Groningen. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal.
  • National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. NIH.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • MDPI Online. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing compounds. ResearchGate.
  • National Center for Biotechnology Information (PMC). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. LibreTexts.
  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen... Pearson.
  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. CCDC.
  • Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. JCHPS.
  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. LibreTexts.
  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. CCDC.
  • ResearchGate. (2025). Crystal structure of (3-(dimethoxymethyl)-5-methoxy-1H-indol-1-yl) (2-iodo-5-methoxyphenyl)methanone, C20H20INO5. ResearchGate.
  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
  • MDPI Online. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • ResearchGate. (n.d.). (a) X-ray crystal structure of 3-iodo-2-(4-methoxyphenyl)-1-methyl-sulfonyl-2,3-dihydroquinolin-4(1H)-one 2e.... ResearchGate.

Sources

A Senior Application Scientist's Guide to N-Protecting Groups for Indazoles: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic protection and deprotection of nitrogen atoms within the indazole ring is a critical consideration.[1] The indazole nucleus is a prevalent scaffold in medicinal chemistry, found in a variety of pharmacologically active compounds.[2][3] The choice of an N-protecting group significantly influences regioselectivity (N-1 vs. N-2), stability towards subsequent reaction conditions, and the overall efficiency of a synthetic route.[1] This guide provides an in-depth, objective comparison of commonly employed N-protecting groups for indazoles, supported by experimental data and detailed protocols to aid in the rational selection of the most suitable protecting group for your specific synthetic challenge.

The Critical Role of N-Protection in Indazole Chemistry

Indazoles possess two nitrogen atoms, N-1 and N-2, which can be protected. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole.[2][3] Consequently, reactions often yield a mixture of N-1 and N-2 protected products, with the ratio being dependent on the reaction conditions.[4][5] Achieving regioselective protection is paramount for controlling the outcome of subsequent functionalization steps. For instance, N-2 protection is often a prerequisite for directing lithiation and subsequent electrophilic quenching at the C-3 position.[4][6][7]

This guide will focus on a comparative analysis of five widely used N-protecting groups: tert-Butyloxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Trityl (Tr), Benzyl (Bn), and Tosyl (Ts). We will delve into the nuances of their introduction, stability under various conditions, and methods for their removal, providing you with the necessary information to make an informed decision.

Comparative Analysis of N-Protecting Groups for Indazoles

The selection of an appropriate N-protecting group is a balancing act between stability and ease of removal. The ideal protecting group should be robust enough to withstand the planned synthetic transformations yet be cleaved under mild conditions that do not compromise the integrity of the target molecule.[8]

Data Presentation: A Head-to-Head Comparison
Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsStabilityKey Features & Considerations
tert-ButyloxycarbonylBoc(Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOH; Na₂CO₃ in DME[1][9]Stable to hydrogenolysis and mild base. Labile to strong acid and specific basic conditions.[1][10]Widely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[1]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or dicyclohexylmethylamineTBAF in THF; aq. HCl in EtOH[6][7]Stable to a wide range of conditions, including organolithium reagents.Excellent directing group for C-3 lithiation of indazoles.[4][6][7] Removal with fluoride sources is a key advantage.
TritylTrTrCl, Et₃N or DIPEATFA; 80% aq. AcOH[1][11]Labile to acid. Stable to basic and nucleophilic conditions.The bulky nature of the trityl group can influence regioselectivity and reactivity.[12]
BenzylBnBnBr or BnCl, NaH or K₂CO₃Catalytic hydrogenolysis (H₂, Pd/C)[1]Stable to acidic and basic conditions, and many organometallic reagents.[1]A robust protecting group suitable for a wide range of synthetic transformations. Its removal by hydrogenolysis is generally clean and efficient.[1]
TosylTsTsCl, pyridine or Et₃NReductive cleavage (e.g., Mg/MeOH); Thiolate for Ns[1]Very stable to both acidic and basic conditions.[1]Reduces the nucleophilicity and basicity of the indazole nitrogen. Deprotection can be challenging.[1]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific indazole substrate.

Workflow for N-Protection and Deprotection of Indazoles

G cluster_protection Protection cluster_deprotection Deprotection Indazole Indazole Reaction_Mixture_P Reaction Indazole->Reaction_Mixture_P Protecting_Group_Reagent Protecting Group Reagent (e.g., (Boc)₂O, SEM-Cl, etc.) Protecting_Group_Reagent->Reaction_Mixture_P Base Base (e.g., TEA, NaH, etc.) Base->Reaction_Mixture_P Solvent Solvent (e.g., DCM, THF, etc.) Solvent->Reaction_Mixture_P Protected_Indazole N-Protected Indazole Protected_Indazole_D N-Protected Indazole Workup_P Workup & Purification Reaction_Mixture_P->Workup_P Stir at RT Workup_P->Protected_Indazole Reaction_Mixture_D Reaction Protected_Indazole_D->Reaction_Mixture_D Deprotection_Reagent Deprotection Reagent (e.g., TFA, TBAF, Pd/C) Deprotection_Reagent->Reaction_Mixture_D Solvent_D Solvent (e.g., DCM, THF, MeOH) Solvent_D->Reaction_Mixture_D Deprotected_Indazole Deprotected Indazole Workup_D Workup & Purification Reaction_Mixture_D->Workup_D Specific Conditions (e.g., H₂, heat) Workup_D->Deprotected_Indazole

Caption: General workflow for the N-protection and deprotection of indazoles.

tert-Butyloxycarbonyl (Boc) Group

Protection of Indazole: [1]

  • Reagents: Indazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP).

  • Procedure:

    • Dissolve indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add TEA (1.5 equiv) and a catalytic amount of DMAP.

    • Add (Boc)₂O (1.2 equiv) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Deprotection of N-Boc Indazole (Acidic Conditions):

  • Reagents: N-Boc indazole, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

  • Procedure:

    • Dissolve the N-Boc protected indazole in DCM.

    • Add an excess of TFA (e.g., 20-50% in DCM) or a solution of HCl in dioxane or methanol.

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

    • Dry the organic layer and concentrate to afford the deprotected indazole.

Deprotection of N-Boc Indazole (Basic Conditions): [1][9]

  • Reagents: N-Boc indazole, sodium methoxide (NaOMe) in methanol (MeOH).

  • Procedure:

    • Dissolve the N-Boc protected indazole in dry methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the reaction at room temperature for 1-3 hours (monitored by TLC).

    • Neutralize the reaction with a mild acid (e.g., ammonium chloride solution).

    • Extract with an organic solvent, dry, and concentrate.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

Protection of Indazole (N-2 Selective): [1][6][7]

  • Reagents: Indazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), dicyclohexylmethylamine, tetrahydrofuran (THF).

  • Procedure:

    • To a solution of indazole (1.0 equiv) in THF, add dicyclohexylmethylamine (1.2 equiv).

    • Add SEM-Cl (1.2 equiv) via syringe and stir the mixture at room temperature for 3 hours.[1][7]

    • Dilute with ethyl acetate and quench with 0.5 N NaOH.

    • Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.

    • The product can be purified by chromatography.

Deprotection of N-SEM Indazole: [1][6][7]

  • Reagents: N-SEM indazole, tetrabutylammonium fluoride (TBAF) in THF or aqueous HCl in ethanol (EtOH).

  • Procedure with TBAF:

    • Dissolve the N-SEM protected indazole in THF and add a 1M solution of TBAF in THF.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash, dry, and concentrate the organic layer to obtain the deprotected indazole.

Trityl (Tr) Group

Protection of Indazole: [1]

  • Reagents: Indazole, trityl chloride (TrCl), triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Procedure:

    • Dissolve indazole (1.0 equiv) in anhydrous DCM or DMF.

    • Add Et₃N or DIPEA (1.5 equiv).

    • Add TrCl (1.1 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify by chromatography.

Deprotection of N-Trityl Indazole (Acidic Conditions): [1][11]

  • Reagents: N-trityl indazole, trifluoroacetic acid (TFA) or 80% aqueous acetic acid, dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-trityl indazole in DCM.

    • Add TFA (e.g., 10-20% in DCM) or 80% aqueous acetic acid and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, neutralize the acid, extract with an organic solvent, dry, and concentrate.

Benzyl (Bn) Group

Protection of Indazole: [1]

  • Reagents: Indazole, benzyl bromide (BnBr) or benzyl chloride (BnCl), sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Procedure with NaH:

    • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of indazole (1.0 equiv) in THF dropwise.

    • Stir for 30 minutes, then add BnBr (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with water, extract with an organic solvent, wash, dry, and concentrate. Purify as needed.

Deprotection of N-Benzyl Indazole: [1]

  • Reagents: N-benzyl indazole, palladium on carbon (Pd/C), hydrogen gas (H₂), methanol (MeOH) or ethanol (EtOH).

  • Procedure:

    • Dissolve the N-benzyl indazole in MeOH or EtOH.

    • Add a catalytic amount of 10% Pd/C.

    • Place the reaction mixture under an atmosphere of hydrogen (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Tosyl (Ts) Group

Protection of Indazole: [1]

  • Reagents: Indazole, p-toluenesulfonyl chloride (TsCl), pyridine or triethylamine (Et₃N).

  • Procedure:

    • Dissolve indazole (1.0 equiv) in pyridine or a solvent containing Et₃N (1.5 equiv).

    • Cool the solution to 0 °C and add TsCl (1.1 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench with water and extract with an organic solvent.

    • Wash the organic layer with dilute aqueous acid (to remove pyridine/Et₃N), water, and brine.

    • Dry and concentrate to obtain the N-tosyl indazole.

Deprotection of N-Tosyl Indazole: [1]

  • Reagents: N-tosyl indazole, magnesium (Mg) turnings, methanol (MeOH).

  • Procedure:

    • To a solution of the N-tosyl indazole in anhydrous MeOH, add an excess of magnesium turnings.

    • Stir the suspension at room temperature or with gentle heating.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

    • The crude product can be purified by chromatography.

Orthogonal Protection Strategies

In the synthesis of complex molecules with multiple reactive sites, the ability to selectively deprotect one group while others remain intact is crucial.[8] This concept, known as orthogonal protection, allows for sequential modifications at different positions. For indazole chemistry, a combination of the protecting groups discussed can be employed to achieve this.

G cluster_n1 N-1 Protection cluster_n2 N-2 Protection cluster_c3 C-3 Functionalization cluster_deprotection Selective Deprotection Indazole Indazole N1_Protect Protect N-1 (e.g., Boc) Indazole->N1_Protect N2_Protect Protect N-2 (e.g., SEM) N1_Protect->N2_Protect C3_Func C-3 Functionalization (e.g., Lithiation/Electrophile) N2_Protect->C3_Func Deprotect_N2 Deprotect N-2 (e.g., Fluoride) C3_Func->Deprotect_N2 Deprotect_N1 Deprotect N-1 (e.g., Acid) Final_Product Final_Product Deprotect_N1->Final_Product Final Product Deprotect_N2->Deprotect_N1

Caption: A conceptual workflow for an orthogonal protection strategy in indazole synthesis.

For example, an indazole could be protected at N-1 with a Boc group and at another functional group with a benzyl ether. The benzyl group would be stable to the acidic conditions used to remove the Boc group, allowing for selective deprotection and subsequent functionalization at the N-1 position. Conversely, the Boc group is stable to hydrogenolysis conditions used to cleave the benzyl ether.

Conclusion

The choice of an N-protecting group for indazoles is a critical decision that can significantly impact the success of a synthetic campaign. This guide has provided a comparative overview of five common protecting groups, highlighting their respective strengths and weaknesses. The Boc group offers a versatile option with multiple deprotection pathways. The SEM group is particularly valuable for its ability to direct C-3 lithiation. The Trityl group provides steric bulk and is readily cleaved with acid. The Benzyl group is a robust and reliable choice for many applications, while the Tosyl group offers high stability at the cost of more challenging deprotection.

By carefully considering the stability requirements of the planned synthetic route and the orthogonality needed for selective manipulations, researchers can confidently select the optimal N-protecting group to achieve their synthetic goals in an efficient and controlled manner.

References

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Regioselective protection at N-2 and derivatization
  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ACS Public
  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles - ResearchG
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc.
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchG
  • 1-Boc-5-amino-indazole - Chem-Impex.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis Online.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • Protecting group - Wikipedia.
  • 6-Bromo-1H-indazole, N1-BOC protected | CAS 877264-77-2 | SCBT.
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich.
  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • VI Protecting Groups and Orthogonal Protection Str
  • Trityl Protection - Common Organic Chemistry.
  • Protection and Deprotection of Common Functional Groups | Request PDF - ResearchG
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts.
  • Protective Groups - Organic Chemistry Portal.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis.
  • An Unusual N Boc Deprotection of Benzamides under Basic Conditions - ResearchG
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal.
  • Photochemical Conversion of Indazoles into Benzimidazoles - ResearchG

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Elemental Composition Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of chemical analysis. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, offering unparalleled precision in mass measurement. This guide provides an in-depth comparison of leading HRMS platforms, supported by experimental data and detailed protocols, to empower you in selecting and implementing the optimal solution for your analytical challenges.

The Foundational Pillars of Elemental Composition Confirmation

The ability of HRMS to elucidate elemental composition rests on three key principles:

  • Mass Accuracy: This is the closeness of the measured mass-to-charge ratio (m/z) to the theoretical exact mass.[1] Expressed in parts-per-million (ppm), higher mass accuracy significantly narrows the list of possible elemental formulas for an unknown compound.[1]

  • Resolving Power: Resolution is the measure of an instrument's ability to distinguish between two ions of very similar m/z.[2] High resolving power is crucial to ensure that the measured m/z is from a single chemical entity and not an isobaric interference, which would lead to an incorrect mass measurement.[1]

  • Isotopic Pattern Analysis: Most elements exist as multiple isotopes, each with a specific natural abundance. An HRMS instrument can resolve the isotopic peaks of a molecule, and the resulting pattern of masses and their relative intensities serves as a powerful confirmation of its elemental composition. For molecules containing elements like chlorine or bromine with distinctive isotopic signatures, this analysis is particularly informative. Furthermore, at very high resolutions, the "isotopic fine structure" can be observed, where subtle mass differences between isotopes of different elements (e.g., ¹³C vs. ¹⁵N) can be resolved, providing an additional layer of confirmation.[3][4][5]

Comparative Analysis of Leading HRMS Platforms

The choice of an HRMS instrument is a critical decision that impacts analytical capabilities, throughput, and experimental design. The three most prominent high-resolution mass analyzers are the Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a different physical principle, offering a unique combination of strengths and limitations.

Performance Specifications of Current HRMS Instruments

The following table summarizes the key performance specifications of the latest generation of commercially available HRMS instruments, providing a quantitative basis for comparison.

Instrument Mass Analyzer Type Mass Accuracy (Internal Calibration) Resolution (at m/z 200) Scan Rate Key Strengths
Thermo Scientific™ Orbitrap Exploris™ 240 Orbitrap< 1 ppm RMS[6]Up to 240,000[6]Up to 22 Hz[6]High resolution and mass accuracy, excellent for complex mixtures, robust and easy to use.[6][7]
SCIEX ZenoTOF™ 7600 Quadrupole Time-of-Flight (Q-TOF)< 1 ppm RMS[8]> 42,000 at m/z 956[8][9]Up to 133 Hz (MS/MS)[8]High sensitivity with Zeno trap for MS/MS, fast acquisition speeds ideal for UHPLC.[10][11]
Bruker solariX™ 2xR FT-ICR-MS Fourier Transform Ion Cyclotron Resonance (FT-ICR)< 300 ppb (12T)[12]> 10,000,000[12][13]Dependent on resolutionUnsurpassed resolution and mass accuracy, ideal for resolving isotopic fine structure and analyzing highly complex samples.[12][14]
Agilent 6545XT AdvanceBio Q-TOF Quadrupole Time-of-Flight (Q-TOF)< 10 ppm (for large molecules)[15][16]50,000[17]Up to 50 spectra/sRobust performance for both small and large molecules, well-suited for routine analyses.[17][18][19]
In-Depth Comparison: Orbitrap vs. Q-TOF vs. FT-ICR

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368"];

// Nodes for each instrument type Orbitrap [label="Orbitrap", fillcolor="#4285F4", pos="0,1.5!"]; QTOF [label="Q-TOF", fillcolor="#34A853", pos="-2,-1!"]; FTICR [label="FT-ICR", fillcolor="#EA4335", pos="2,-1!"];

// Edges with comparison points Orbitrap -- QTOF [label="Resolution & Mass Accuracy:\nOrbitrap generally higher"]; Orbitrap -- FTICR [label="Resolution & Mass Accuracy:\nFT-ICR is superior"]; QTOF -- FTICR [label="Speed vs. Resolution:\nQ-TOF is faster, FT-ICR has higher resolution"]; Orbitrap -- QTOF [label="Cost & Ease of Use:\nComparable, both are benchtop systems"]; Orbitrap -- FTICR [label="Cost & Maintenance:\nFT-ICR is significantly more expensive and requires specialized maintenance (superconducting magnet)"]; QTOF -- FTICR [label="Footprint:\nQ-TOF and Orbitrap are smaller benchtop instruments, FT-ICR requires a larger lab space"]; } A comparative overview of Orbitrap, Q-TOF, and FT-ICR mass analyzers.

Orbitrap Mass Analyzers: These instruments trap ions in an electrostatic field and their axial oscillation frequency is measured and converted to an m/z value. Orbitraps are renowned for their high resolution and mass accuracy, making them exceptionally well-suited for the analysis of small molecules in complex matrices.[6][7] The latest generation of Orbitrap instruments, such as the Thermo Scientific™ Orbitrap Exploris™ series, offer a combination of high performance and user-friendly operation, making them a popular choice for a wide range of applications, from metabolomics to drug discovery.[6][20][21][22]

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: Q-TOF instruments combine a quadrupole mass filter with a time-of-flight mass analyzer. They are known for their fast acquisition speeds, making them ideal for coupling with ultra-high-performance liquid chromatography (UHPLC) for the analysis of complex mixtures.[2] Recent innovations, such as the Zeno trap in the SCIEX ZenoTOF™ 7600 system, have significantly enhanced the sensitivity of Q-TOF instruments, particularly for MS/MS experiments, which are crucial for structural elucidation.[10][11]

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometers: FT-ICR-MS provides the highest resolution and mass accuracy of any mass spectrometry technique.[2][12][14] Ions are trapped in a strong magnetic field, and their cyclotron frequency is measured to determine their m/z. This unparalleled performance allows for the resolution of isotopic fine structure, providing unambiguous elemental composition confirmation.[5][23] However, FT-ICR instruments are larger, more expensive, and require more specialized maintenance due to their superconducting magnets, making them a choice for research environments with the most demanding analytical needs.[2]

Experimental Protocols for Unambiguous Elemental Composition Confirmation

Achieving high-quality data for elemental composition confirmation requires meticulous attention to experimental detail, from sample preparation to data acquisition and analysis.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis SamplePrep Sample Preparation (Extraction, Dilution) LC_Separation LC Separation (Optional but Recommended) SamplePrep->LC_Separation StandardPrep Standard Preparation (Calibration & Internal Standards) HRMS_Analysis HRMS Analysis (Accurate Mass Measurement) StandardPrep->HRMS_Analysis LC_Separation->HRMS_Analysis Formula_Generation Elemental Formula Generation HRMS_Analysis->Formula_Generation Isotopic_Pattern_Matching Isotopic Pattern Matching Formula_Generation->Isotopic_Pattern_Matching Confirmation Confirmation & Reporting Isotopic_Pattern_Matching->Confirmation

Step-by-Step Methodologies

1. Sample Preparation:

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent at an appropriate concentration, free from interfering matrix components.[24]

  • Purity: For accurate mass measurement, samples should be as pure as possible. Purity can be assessed by techniques like NMR or low-resolution MS.[24]

  • Solvent: The sample should be dissolved in a solvent compatible with the ionization source (e.g., electrospray ionization - ESI). Typically, a mixture of water and a polar organic solvent like acetonitrile or methanol is used. Solvents like DMSO and DMF are generally not suitable for ESI-MS.[24]

  • Concentration: The optimal concentration for direct infusion analysis is typically in the low micromolar range (e.g., 1-50 µM).[25] For LC-MS analysis, the on-column amount will depend on the sensitivity of the instrument.

  • Additives: For positive-ion mode ESI, a small amount of a weak acid like formic acid (typically 0.1%) is often added to promote protonation.[24]

  • Internal Standard: The use of an internal standard with a known elemental composition is highly recommended to improve mass accuracy.

2. Data Acquisition:

The data acquisition method should be optimized to achieve the highest possible mass accuracy and resolution for the analyte of interest.

  • Calibration: The mass spectrometer must be calibrated using a standard solution containing compounds with known m/z values across the desired mass range.[1]

    • External Calibration: Performed before the analysis of the sample.

    • Internal Calibration (Lock Mass): A known compound is continuously introduced into the ion source along with the sample. The instrument software uses the known m/z of the lock mass to correct for any drift in the mass calibration during the analysis, resulting in higher mass accuracy.[26] Many modern instruments have built-in internal calibration systems.[6][27]

  • Resolution Setting: Select the highest resolution setting that provides sufficient scan speed for the experiment. For direct infusion, a longer acquisition time at the highest resolution is feasible. For LC-MS, a balance must be struck between resolution and the number of data points across the chromatographic peak.

  • Acquisition Mode: Data should be acquired in full-scan mode to capture the complete isotopic pattern of the analyte.

3. Data Analysis:

The acquired high-resolution mass spectrum is then processed to determine the elemental composition.

  • Formula Generation: The accurate mass of the monoisotopic peak is used to generate a list of possible elemental formulas within a specified mass tolerance (e.g., ± 5 ppm). Software packages often allow the user to define constraints, such as the elements expected to be present and their minimum and maximum number of atoms, to reduce the number of candidate formulas.[28][29][30]

  • Isotopic Pattern Matching: The theoretical isotopic pattern for each candidate formula is calculated and compared to the experimentally observed isotopic pattern. The formula that provides the best match in terms of both the m/z values and the relative abundances of the isotopic peaks is considered the most likely elemental composition.

  • Fragment Ion Analysis (Optional but Recommended): If MS/MS data is acquired, the elemental composition of the fragment ions can be determined and used to further confirm the elemental composition of the precursor ion.

Conclusion

The confirmation of elemental composition is a critical step in chemical analysis, and high-resolution mass spectrometry provides the most powerful and definitive tool for this purpose. The choice between Orbitrap, Q-TOF, and FT-ICR platforms will depend on the specific analytical needs, budget, and available expertise. By understanding the fundamental principles of mass accuracy, resolution, and isotopic pattern analysis, and by implementing rigorous experimental protocols, researchers can confidently and unambiguously determine the elemental composition of their molecules of interest. This guide provides the foundational knowledge and practical considerations to empower scientists in leveraging the full potential of HRMS for their research and development endeavors.

References

  • The Huck Institutes of the Life Sciences. (n.d.). Sciex ZenoTOF 7600. PennState.
  • LabRulez LCMS. (n.d.). Thermo Scientific Orbitrap Exploris 120 Mass Spectrometer - PRODUCT SPECIFICATIONS.
  • Technology Networks. (n.d.). A New Era of High Resolution Accurate Mass Quantitation - The SCIEX ZenoTOF 7600 LC-MS/MS system.
  • USC Dornsife. (n.d.). 1290 ll-6545XT AdvanceBio LC/Q-TOF - Agilent Center of Excellence in Biomolecular Characterization.
  • Bruker. (n.d.). solariX.
  • Agilent. (n.d.). Innovation That Drives Breakthroughs in Biopharma - Agilent 6545XT AdvanceBio LC/Q-TOF System.
  • Agilent. (n.d.). 6545XT AdvanceBio LC/Q-TOF.
  • Agilent. (2017, April 25). Agilent 6545XT AdvanceBio LC/Q-TOF System - DESIGNED FOR BIOPHARMA.
  • Chrom World. (n.d.). 6545XT AdvanceBio LC/Q-TOF.
  • Florida International University. (n.d.). Bruker Solarix 7.0T | Advanced Mass Spectrometry Facility.
  • Datahub. (2025, February 3). Data Source - Instrument 15T SolariX FTICR Mass Spectrometer.
  • Thermo Fisher Scientific. (2022, November 11). Ask the Expert - Orbitrap Exploris 120 mass spectrometer - Mass Accuracy and Polarity Switching [Video]. YouTube.
  • University of Vienna. (n.d.). ZenoTOF 7600.
  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
  • Metabolomics and Chemoinformatics. (n.d.). Chapter 1 Bruker SolariX XR.
  • SCIEX. (n.d.). Zeno trap.
  • UseScience. (2025, December 20). Ultra-high resolution mass-spectrometer Bruker solariX XR FT-ICR-MS.
  • Thermo Fisher Scientific. (2022, November 11). Ask the Expert - Introduction to the Orbitrap Exploris 120 mass spectrometer [Video]. YouTube.
  • Labcompare.com. (n.d.). ZenoTOF 7600 system from SCIEX.
  • ResearchGate. (2025, August 6). Calculation of Elemental Composition of Gaseous Ions from Stable Nuclei Signals using High Resolution Mass Spectrometry (HRMS): Examination of the Stages Involved.
  • Gkotskou, E., et al. (2021). Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. Journal of the American Society for Mass Spectrometry, 32(5), 1263-1272. [Link]
  • Waters Corporation. (n.d.). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System.
  • Thermo Fisher Scientific. (2020, July 7). Small Molecule Characterization and Identification With Orbitrap ID-X MS [Video]. YouTube.
  • University of Texas Medical Branch. (n.d.). HRMS Analysis.
  • University of Toledo. (n.d.). HRMS sample submission guidelines.
  • National Institutes of Health. (n.d.). Automated LC-HRMS(/MS) Approach for the Annotation of Fragment Ions Derived from Stable Isotope Labeling-Assisted Untargeted Metabolomics.
  • Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches.
  • ResearchGate. (2024, December 19). How to identify the metabolites from LC-HRMS peaks if there is no library provided?.
  • Shimadzu Corporation. (2025, March 27). Formula Prediction in HRMS Analysis on LC Q TOF [Video]. YouTube.
  • National Institutes of Health. (n.d.). Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers.
  • ResearchGate. (2025, August 6). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?.
  • Bruker. (n.d.). Brochure - Isotopic Fine Structure.
  • ResearchGate. (n.d.). Elemental composition determination through the comparison of experimental and theoretical IFSs.
  • LabRulez LCMS. (2025, April 1). TOF vs. Orbitrap for Intact Protein Structural Insights.
  • Chromatography Online. (2025, February 20). Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows.
  • ResearchGate. (2025, September 13). Power of isotopic fine structure for unambiguous determination of metabolite elemental compositions: In silico evaluation and metabolomic application.
  • University of Bristol. (n.d.). Instructions for the Preparation of Reports and Theses.
  • PMDA. (n.d.). ELEMENTAL IMPURITIES—PROCEDURES.
  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis.

Sources

A Comparative Guide to Indazole-Based Scaffolds: Benchmarking a Potent Tankyrase Inhibitor Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of bioactive compounds centered on the indazole chemical scaffold, using the potent Tankyrase inhibitor G007-LK as a primary case study. While the specific molecule 3-Iodo-6-methoxy-1-methyl-1H-indazole is a valuable synthetic intermediate for the construction of such pharmacologically active agents, public literature on its direct biological activity is scarce.[1][2] Therefore, this analysis will focus on a well-characterized, indazole-containing drug candidate to benchmark its performance against established, non-indazole inhibitors targeting the same enzymatic pathway. The indazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as Axitinib and Pazopanib, highlighting its significance as a "privileged scaffold" in drug design.[1][3][4][5]

This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of heterocyclic inhibitors and the practical methodologies for their evaluation.

Scientific Background: The Role of Tankyrase in Wnt/β-Catenin Signaling

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family.[6] They play a critical role in various cellular processes, most notably the Wnt/β-catenin signaling pathway, which is a crucial regulator of cell proliferation and differentiation.[7][8] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[9][10]

In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases promote the degradation of Axin, a concentration-limiting component of this complex, through a process called PARsylation (poly-ADP-ribosylation).[7] This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate gene transcription programs that drive cell proliferation.

Tankyrase inhibitors block this process. By inhibiting the catalytic activity of TNKS1/2, they prevent the PARsylation of Axin. This leads to Axin stabilization, reconstitution of the destruction complex, and subsequent degradation of β-catenin, effectively shutting down the aberrant signaling cascade.[7][9]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / APC Mutant DestructionComplex Destruction Complex (Axin, APC, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF BetaCatenin_off->TCF_LEF_off No nuclear translocation Genes_off Gene Transcription OFF TCF_LEF_off->Genes_off TNKS Tankyrase (TNKS1/2) TNKS->DestructionComplex PARsylates & destabilizes Axin Axin_degradation Axin Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled DVL Dishevelled Frizzled->DVL DVL->DestructionComplex Inhibits BetaCatenin_on β-catenin TCF_LEF_on TCF/LEF BetaCatenin_on->TCF_LEF_on Nuclear Translocation Genes_on Proliferation & Survival Genes ON TCF_LEF_on->Genes_on Inhibitor Tankyrase Inhibitors (G007-LK, XAV939, OM-153) Inhibitor->TNKS Inhibit

Figure 1: Wnt/β-catenin signaling pathway and the mechanism of Tankyrase inhibition.

Competitor Analysis: Profiling the Inhibitors

To provide a robust benchmark, we will compare the indazole-based G007-LK against two potent, non-indazole competitors: the well-established tool compound XAV939 and the highly potent, clinical candidate-like molecule OM-153.

The Indazole-Based Challenger: G007-LK

G007-LK is a potent and highly selective inhibitor of both Tankyrase isoforms. Its structure is built around a central indazole core, a feature it shares with many successful kinase inhibitors.[9][10][11] It was developed to improve upon earlier Tankyrase inhibitors by offering superior selectivity, particularly against other PARP family members.[12] This high selectivity is crucial for attributing biological effects directly to Tankyrase inhibition and reducing potential off-target toxicities. G007-LK has demonstrated significant anti-tumor efficacy in preclinical models of APC-mutant colorectal cancer.[9]

The Established Benchmark: XAV939

XAV939 is one of the first-generation, small-molecule inhibitors of Tankyrase and is widely used as a chemical probe to study the Wnt pathway.[7][8] It functions by stabilizing Axin, leading to β-catenin degradation.[6] While potent against TNKS1 and TNKS2, its selectivity profile across the broader PARP family is less favorable compared to newer compounds like G007-LK.[12] Its extensive characterization and historical use make it an essential benchmark for any new Tankyrase inhibitor.

The High-Potency Competitor: OM-153

OM-153 is a novel, 1,2,4-triazole-based Tankyrase inhibitor with exceptional potency at both the biochemical and cellular levels.[13][14] It was developed through extensive medicinal chemistry efforts to optimize efficacy, selectivity, and pharmacokinetic properties.[15][16] OM-153 exhibits a favorable therapeutic window in preclinical models and has shown efficacy in reducing tumor growth and potentiating immunotherapy.[14][17] Its profile represents the current state-of-the-art in Tankyrase inhibitor development, making it a formidable competitor.

Quantitative Performance: A Head-to-Head Comparison

The performance of an inhibitor is defined by its potency, selectivity, and cellular activity. The following table summarizes these key metrics for our three compounds of interest, with data consolidated from multiple peer-reviewed sources.

Parameter G007-LK (Indazole-Based) XAV939 (Benchmark) OM-153 (High-Potency)
Chemical Scaffold IndazoleCarboline-based1,2,4-Triazole
TNKS1 IC₅₀ (Biochemical) 46 nM[11][18]11 nM[7]13 nM[13]
TNKS2 IC₅₀ (Biochemical) 25 nM[11][18]4 nM[7]2 nM[13]
Wnt Reporter IC₅₀ (Cellular) ~50 nM[18][19]Not consistently reported0.63 nM [13]
Selectivity over PARP1 >10,000 nM (>200-fold vs TNKS1/2)[12]5,500 nM (~500-fold vs TNKS1)[20]>10,000 nM (>700-fold vs TNKS1)[21]
Key Features High selectivity; demonstrated in vivo efficacy in CRC models.[9]Widely used tool compound; extensive literature.[6]Exceptional cellular potency; favorable PK and safety profile.[14][17]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Methodologies: The Foundation of a Fair Comparison

Objective benchmarking requires standardized, reproducible experimental protocols. Below are detailed methodologies for the key assays used to characterize and compare Tankyrase inhibitors.

Experimental Protocol 1: In Vitro Biochemical Tankyrase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Tankyrase. A chemiluminescent or colorimetric format is typically used for high-throughput screening.

Principle: Recombinant Tankyrase enzyme catalyzes the transfer of ADP-ribose from a biotinylated NAD+ substrate onto a histone-coated plate. The incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a corresponding substrate (chemiluminescent or colorimetric), generating a signal proportional to enzyme activity.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with histone H4 (or other suitable protein substrate) overnight at 4°C. Wash the plate 3 times with Phosphate-Buffered Saline containing 0.05% Tween-20 (PBST).

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., G007-LK, XAV939, OM-153) in assay buffer. Typically, a 10-point, 3-fold dilution series starting from 10 µM is appropriate. Include DMSO-only wells as a "no inhibition" control.

  • Enzyme Reaction: To each well, add the following in order:

    • 25 µL of test compound dilution.

    • 50 µL of reaction mix containing recombinant TNKS1 or TNKS2 enzyme and biotinylated NAD+ in assay buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection:

    • Wash the plate 5 times with PBST to remove unreacted components.

    • Add 100 µL of streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with PBST.

    • Add 100 µL of a chemiluminescent or colorimetric HRP substrate (e.g., TMB for colorimetric).

  • Data Acquisition: Immediately read the plate on a luminometer or a spectrophotometer (at 450 nm for TMB).

  • Analysis: Convert raw signal to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 2: Cellular Wnt/β-Catenin Reporter Assay (TOPFlash Assay)

This cell-based assay measures the functional consequence of Tankyrase inhibition on the Wnt signaling pathway.

Principle: A reporter cell line (e.g., HEK293T) is engineered to express a luciferase gene under the control of a promoter containing TCF/LEF binding sites (the downstream effectors of β-catenin). Activation of the Wnt pathway leads to β-catenin-mediated transcription of luciferase, producing a light signal. Inhibitors that stabilize the destruction complex will reduce β-catenin levels and thus decrease the luciferase signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells co-transfected with TOPFlash (TCF/LEF-luciferase) and a control Renilla luciferase plasmid into a 96-well white, clear-bottom plate at a density of 20,000 cells per well. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media.

  • Pathway Activation: Add a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to all wells except the "unstimulated" control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading:

    • Remove the media and gently lyse the cells.

    • Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate and read the luminescence (TOPFlash signal).

    • Add the stop reagent and Renilla luciferase substrate, and read the luminescence again (control signal).

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell number and transfection efficiency. Calculate percent inhibition relative to stimulated DMSO controls and determine the cellular IC₅₀ value as described above.

Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Coat Plate (Histone) b2 Add Compound (Serial Dilution) b1->b2 b3 Add Enzyme Mix (TNKS + Biotin-NAD+) b2->b3 b4 Incubate (60 min) b3->b4 b5 Detect Signal (Strep-HRP) b4->b5 b6 Calculate IC₅₀ b5->b6 c1 Seed Reporter Cells (TOPFlash) c2 Add Compound & Wnt Agonist c1->c2 c3 Incubate (16-24 hr) c2->c3 c4 Lyse & Read (Dual-Luciferase) c3->c4 c5 Calculate IC₅₀ c4->c5 start Compound Library start->b2 start->c2

Figure 2: General experimental workflow for inhibitor characterization.

Conclusion: Synthesizing the Data

This comparative analysis demonstrates that the indazole scaffold, represented here by G007-LK, is a highly effective core for designing potent and selective Tankyrase inhibitors. G007-LK shows excellent biochemical potency and, most critically, outstanding selectivity against other PARP family enzymes, a key attribute for a potential therapeutic.[12]

When benchmarked against the historical tool compound XAV939, G007-LK's primary advantage lies in this superior selectivity.[12] When compared to the state-of-the-art competitor OM-153, the data highlights the remarkable cellular potency that can be achieved with a 1,2,4-triazole scaffold. OM-153's sub-nanomolar cellular IC₅₀ suggests highly efficient cell penetration and target engagement.[13]

Ultimately, while this compound serves as a foundational building block, its derivatives like G007-LK prove the immense value of the indazole core in creating inhibitors that are both potent and highly selective. The continued exploration of this and other heterocyclic scaffolds, benchmarked through rigorous and standardized assays, will be paramount in developing the next generation of targeted cancer therapies.

References

  • PubMed. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. [Link]
  • Bertin Bioreagent. G007-LK - Biochemicals. [Link]
  • PubMed.
  • PubMed Central.
  • AACR Journals. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. [Link]
  • ATS Journals. The Tankyrase Inhibitor OM-153 Exhibits Anti-fibrotic Effects in a Scar-in-a-jar Pulmonary Fibrosis Model. [Link]
  • AACR Journals. A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. [Link]
  • Patsnap Synapse.
  • NINGBO INNO PHARMCHEM CO., LTD.
  • PubMed Central.
  • ResearchGate. Chemical structure of pazopanib. [Link]
  • PubMed Central.
  • RSC Publishing.
  • BioWorld. Tankyrase inhibition with OM-153 shows potential for immuno-oncology. [Link]
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • PubMed. Indazole Derivatives: Promising Anti-tumor Agents. [Link]
  • ResearchGate. Bioactive indazole compounds in clinical trails. [Link]
  • ResearchGate. Some biologically active molecules of indazoles. [Link]
  • ResearchGate. Representative examples of bioactive indazole compounds and drugs. [Link]
  • PubMed. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]
  • PubChem. Pazopanib. [Link]
  • Google Patents.
  • PubMed Central. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models (See Figure 1B). [Link]

Sources

A Senior Scientist's Guide to Differentiating N1 and N2-Substituted Indazole Regioisomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents, including anti-cancer and anti-inflammatory drugs. The synthesis of N-substituted indazoles, however, frequently presents a significant challenge: the regioselective functionalization of the pyrazole ring. Alkylation or arylation of the indazole core, which exists in two tautomeric forms (1H and 2H), can lead to a mixture of N1 and N2-substituted regioisomers.[1][2][3] These isomers often possess distinct biological activities and physicochemical properties, making their unambiguous structural identification a critical, non-negotiable step in drug discovery and development.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive identification of substituted indazole regioisomers. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating workflow designed for robust and reliable structural elucidation.

The Fundamental Challenge: Indazole Regiochemistry

The N-alkylation of an indazole typically proceeds via the deprotonation of the N-H proton, followed by nucleophilic attack on an electrophile. Since the resulting anion has electron density on both nitrogen atoms, the reaction often yields a mixture of the thermodynamically favored N1 isomer and the kinetically favored N2 isomer.[4] The final ratio of these products can be influenced by various factors, including the choice of base, solvent, and the steric and electronic nature of both the indazole substituents and the alkylating agent.[1][4] This synthetic ambiguity necessitates a powerful analytical solution.

NMR Spectroscopy: The Definitive Toolkit for Isomer Differentiation

While several spectroscopic methods can offer clues, NMR spectroscopy stands as the gold standard for structural elucidation in organic chemistry.[5] For differentiating indazole regioisomers, a multi-technique NMR approach provides overlapping, confirmatory data points, ensuring the assignment is beyond reproach. We will focus on the most decisive experiments: 1D NMR (¹H, ¹³C) and 2D NMR (HSQC, HMBC, and NOESY).

1D NMR (¹H and ¹³C): Initial Assessment and Key Indicators

One-dimensional NMR provides the first critical look at the sample. While often insufficient for a definitive assignment on its own, it reveals key signals that guide further investigation.

  • ¹H NMR Spectroscopy: The most diagnostic proton signal is often H-3 (the proton on the carbon between the two nitrogens). In the N2-substituted isomer, the H-3 proton is typically more deshielded (shifted further downfield) compared to the N1-isomer, a consequence of the altered electronic environment.[2]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3 and the bridgehead carbon C-7a, are highly sensitive to the substitution pattern. The ¹³C chemical shifts can be markedly different between the two isomers, providing another layer of evidence.[6]

While useful, relying solely on 1D chemical shifts is precarious. Ring substituents can exert strong electronic or steric effects that may shift these signals into ambiguous regions. Therefore, 1D NMR should be used for initial assessment and to guide the setup of more definitive 2D experiments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Differences

Atom N1-Substituted Isomer (Typical δ, ppm) N2-Substituted Isomer (Typical δ, ppm) Key Difference
H-3 ~8.10 ~8.40 H-3 is significantly deshielded in the N2 isomer.[2]
C-3 ~135 ~123 C-3 is often more shielded in the N2 isomer.[6]
C-7a ~140 ~149 C-7a can be more deshielded in the N2 isomer.

| N-CH₂ | Variable | Variable | Protons on the α-carbon of the substituent. |

Note: These are representative values and can vary significantly based on solvent and other substituents.

2D NMR: Unambiguous Assignment Through Correlation

Two-dimensional NMR experiments are the definitive tools for this analytical problem. They reveal through-bond and through-space correlations, providing an unambiguous map of the molecular structure.

The HMBC experiment is arguably the single most powerful tool for this specific challenge. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). The logic is straightforward: by observing the long-range correlation from the protons on the alpha-position of the N-substituent, we can definitively identify its point of attachment.

  • For N1-Substituted Indazoles: The key correlation is a ³J coupling between the protons on the alpha-carbon of the substituent (e.g., the -CH₂- group) and the bridgehead carbon C-7a .[1][4]

  • For N2-Substituted Indazoles: The key correlation is a ³J coupling between the protons on the alpha-carbon of the substituent and the C-3 carbon .[1][4]

These two correlations are mutually exclusive and provide a clear, indisputable assignment of the regioisomer.

Caption: Decisive HMBC correlations for N1 and N2-substituted indazoles.

Before interpreting an HMBC spectrum, one must know which protons are directly attached to which carbons. The HSQC experiment provides this information by showing correlations only between directly bonded ¹H and ¹³C nuclei.[7] Running an HSQC is a mandatory prerequisite for HMBC analysis, as it allows for the confident assignment of the C-3 and C-7a carbon signals, which are essential for interpreting the key long-range correlations.

The NOESY experiment provides confirmatory evidence through an entirely different physical principle: the Nuclear Overhauser Effect. It detects correlations between protons that are close to each other in 3D space, regardless of their bonding network.[8]

  • For N1-Substituted Indazoles: The protons on the alpha-carbon of the substituent are spatially proximate to the H-7 proton on the benzene portion of the ring. A NOESY cross-peak between these signals provides strong confirmation of the N1-substitution.

  • For N2-Substituted Indazoles: The protons on the alpha-carbon of the substituent are spatially proximate to the H-3 proton . A NOESY cross-peak here confirms the N2-substitution.[8][9]

This technique serves as an excellent orthogonal validation of the HMBC-derived assignment.

A Self-Validating Workflow for Isomer Identification

To ensure trustworthiness and accuracy, a logical workflow should be followed. This system uses HMBC as the primary method of assignment and NOESY as an independent confirmation, creating a self-validating protocol.

Caption: Logical workflow for unambiguous regioisomer assignment.

Experimental Protocols

Sample Preparation
  • Dissolve Sample: Accurately weigh 5-10 mg of the purified indazole derivative. Dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure Solubility: Ensure the sample is fully dissolved. Insoluble material will lead to poor spectral quality.

  • Internal Standard: Tetramethylsilane (TMS) is often added by the solvent manufacturer as a 0 ppm reference. If not present, it can be added, but referencing to the residual solvent peak is more common (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex spectra).

  • ¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio (S/N > 100:1 for key signals).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • HSQC: Use a standard gradient-selected (gs) HSQC pulse sequence. The default parameters are typically sufficient.

  • HMBC: This is the most critical experiment to optimize. Use a gradient-selected HMBC pulse sequence. The key parameter is the long-range coupling delay, which should be optimized for a J-coupling of 8-10 Hz to enhance correlations over 2-3 bonds.

  • NOESY: Use a standard NOESY pulse sequence. The crucial parameter is the mixing time (d8), which typically ranges from 300-800 ms. This delay allows for the transfer of magnetization between spatially close protons.

Conclusion

The challenge of distinguishing between N1 and N2-substituted indazole regioisomers is a common but critical hurdle in synthetic and medicinal chemistry. While 1D NMR provides valuable initial clues, it lacks the certainty required for definitive structural assignment. A systematic approach employing 2D NMR techniques is essential. The HMBC experiment, by revealing key three-bond correlations from the N-substituent to either the C-7a (N1 isomer) or C-3 (N2 isomer) carbon, provides an unambiguous and robust solution.[1][4] When further validated with through-space NOESY data, this workflow constitutes a self-validating system that ensures the highest degree of confidence in the final structural assignment, safeguarding the integrity of subsequent research and development efforts.

References

  • BenchChem. (2025).
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114–3117. [Link]
  • Alam, M. S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(7), 1495-1499.
  • BenchChem. (2025).
  • Claramunt, R. M., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Zhang, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Alonso, G., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5856–5867. [Link]
  • López-López, J. A., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • Elguero, J., et al. (2011). 13C NMR of indazoles. Canadian Journal of Chemistry. [Link]
  • Beilstein Archives. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
  • da Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Alam, M. S., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alonso, G., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Doganç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
  • Vasavi, N. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Iodo-6-methoxy-1-methyl-1H-indazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, my aim is to offer not just a procedure, but a framework for thinking about the safe handling of halogenated organic compounds.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is fundamental to its safe disposal. As a halogenated organic compound, it falls under a category of substances that require special handling due to their potential environmental impact and persistence. The presence of iodine in the molecule is a key consideration for its disposal pathway.

Key Characteristics:

PropertyInformationSource
Chemical Name This compoundCymitQuimica[1]
CAS Number 1431163-17-5CymitQuimica[1]
Molecular Formula C9H9IN2OCymitQuimica[1]
Physical Form SolidCymitQuimica[1]
Hazards While specific toxicity data is unavailable, related iodinated and halogenated compounds can be harmful if swallowed, and may cause skin and eye irritation.[2][3][4] Halogenated organic compounds are often treated as hazardous waste due to their environmental persistence.[5][6]

Stability Considerations: Iodinated organic compounds can be sensitive to light and heat, potentially leading to the cleavage of the carbon-iodine bond and the formation of molecular iodine (I₂), which is yellow-brown in color.[7] This degradation can alter the hazardous characteristics of the waste over time.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is essential to be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use nitrile gloves. Ensure they are compatible with the solvents used to dissolve or rinse the compound.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. All handling of the solid compound should ideally be done in a certified chemical fume hood.[8][9]

Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Halogenated organic waste must be collected separately from non-halogenated waste.[5][6][10][11]

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container:

    • Use a clearly labeled, leak-proof container with a secure screw-top cap.[5][9] The container must be compatible with the waste being collected. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.[5][10]

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[5]

    • If the compound is dissolved in a solvent, list all components and their approximate percentages.

  • Collection of Solid Waste:

    • Carefully transfer the solid this compound into the designated waste container inside a chemical fume hood to prevent inhalation of any dust.

  • Collection of Contaminated Materials:

    • Any items contaminated with the compound, such as gloves, weighing paper, or pipette tips, should be placed in a separate, clearly labeled solid waste container designated for halogenated organic waste.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Assess the Form of the Waste ppe->assess_form solid_waste Pure Solid or Contaminated Solid Waste assess_form->solid_waste Solid solution_waste Solution in Organic Solvent assess_form->solution_waste Liquid segregate_solid Segregate as Halogenated Solid Waste solid_waste->segregate_solid segregate_liquid Segregate as Halogenated Liquid Waste solution_waste->segregate_liquid label_container Use a Labeled, Sealed Container for Halogenated Waste segregate_solid->label_container segregate_liquid->label_container consult_ehs Consult Institutional EHS for Pickup and Final Disposal (Incineration) label_container->consult_ehs end End: Safe and Compliant Disposal consult_ehs->end

Caption: Decision workflow for the disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if the spill involves a fine powder.

  • Contain the Spill:

    • For solid spills, gently cover the material with an absorbent, inert material such as vermiculite or sand to prevent it from becoming airborne.[3]

    • Do not use combustible materials like paper towels to clean up a dry spill of an organic compound.

  • Clean Up:

    • Carefully sweep or scoop the contained material into the designated halogenated solid waste container.[3][12] Avoid generating dust.[3] A HEPA-filter vacuum can be used for larger spills.[13]

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional EHS department.

Final Disposal

The final disposal of this compound must be conducted through your institution's hazardous waste management program.

  • Incineration: The standard and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[6][11][14] This process is designed to break down the molecule into less harmful components and scrub acidic gases (such as hydrogen iodide) from the emissions.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[5][6] This can lead to environmental contamination and may violate local and federal regulations.

  • Landfill Prohibition: Direct landfilling of halogenated organic compounds is generally prohibited.[6]

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By adhering to the principles of hazard assessment, proper PPE, strict waste segregation, and consultation with your institutional EHS, you create a chain of safety that minimizes risk at every step. The causality is clear: understanding the halogenated nature of the compound dictates its segregation, which in turn determines the appropriate final disposal method (incineration), ensuring both personal and environmental safety.

By treating this compound with the respect it deserves as a halogenated organic compound, you contribute to a culture of safety and responsibility within your research environment.

References

  • BenchChem. (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide. Benchchem.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Duke SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • BenchChem. (2025). Technical Support Center: Improving the Stability of Iodinated Organic Compounds. Benchchem.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. ATSDR.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Cornell EHS.
  • Kormann, T., et al. (2022). Tackling the increasing contamination of the water supply by iodinated contrast media. European Radiology.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • Echemi. (n.d.). 3-CHLORO-6-IODO-4-METHOXY (1H)INDAZOLE Safety Data Sheets.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1H-Indazol-7-amine.
  • CymitQuimica. (n.d.). This compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Indazole.
  • Apollo Scientific. (2023). SAFETY DATA SHEET - 3-Methyl-6-nitro-1h-indazole.
  • Sigma-Aldrich. (n.d.). 3-Iodo-1H-indazole-6-carboxylic acid methyl ester.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-3-methyl-1H-indazole.

Sources

Guardian of the Bench: A Comprehensive Safety and Handling Guide for 3-Iodo-6-methoxy-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Profile and Risk Assessment

Presumptive Hazards: Based on data from similar chemical structures, 3-Iodo-6-methoxy-1-methyl-1H-indazole should be considered:

  • Harmful if swallowed: Oral toxicity is a common trait for this class of compounds.[3][4]

  • A skin irritant: Direct contact may lead to localized inflammation and irritation.[3][4][5]

  • A serious eye irritant: The compound can cause significant, potentially damaging, eye irritation.[3][4][5]

  • A respiratory irritant: Inhalation of the powdered form may irritate the respiratory tract.[3]

Given its molecular weight of 288.085 g/mol and solid form, the primary routes of exposure are inhalation of dust particles and dermal contact.[6]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in risk mitigation.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Double-gloving is advised when handling larger quantities or during prolonged procedures to protect against undetected perforations.[7][8]
Eyes Safety gogglesMust provide a complete seal around the eyes to protect against airborne particles and accidental splashes. Standard safety glasses are insufficient.[9]
Face Face shieldTo be used in conjunction with safety goggles, especially when transferring the solid or preparing solutions, to provide a secondary barrier of protection for the entire face.[7][9]
Body Laboratory coatA flame-resistant lab coat with full-length sleeves and a secure front closure is mandatory to protect against skin contact.[9]
Respiratory NIOSH-approved respiratorA minimum of an N95-rated respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[7][9]
Section 3: Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for minimizing exposure risk. The following procedural steps provide a framework for safe handling.

3.1 Engineering Controls: Containing the Hazard

  • Chemical Fume Hood: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particulates.[7][10]

  • Ventilation: Ensure the fume hood has a certified face velocity (typically 80-120 feet per minute) before commencing work.

3.2 Handling the Compound

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

  • Transfer: Use appropriate tools, such as a chemical spatula, for transferring the solid. Avoid scooping or pouring actions that could generate dust.

  • Weighing: If weighing the compound, do so on a tared weigh boat within the fume hood.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-handling: After handling, thoroughly decontaminate the work area, including the spatula and any other equipment used.

3.3 Emergency Procedures

  • Spill: In the event of a small spill within the fume hood, carefully clean it up using absorbent pads. For larger spills, evacuate the area and follow your institution's emergency response protocol.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Section 4: Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with the compound, including gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container.

  • Disposal Method: All waste must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[11]

Visualizing the Workflow

To further clarify the procedural flow for handling this compound, the following diagram outlines the key steps and decision points.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Area Decontaminate Area Prepare Solution->Decontaminate Area Emergency Emergency Prepare Solution->Emergency Spill? Segregate Waste Segregate Waste Decontaminate Area->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste End End Dispose Waste->End Start Start Start->Verify Fume Hood Follow Protocol Follow Protocol Emergency->Follow Protocol

Caption: Workflow for handling this compound.

References

  • Potent compound safety in the laboratory - tks. (n.d.). Agro FOOD Industry Hi-tech.
  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2).
  • Good laboratory practices in the pharmaceutical industry. (2023, December 12). Enhesa.
  • UNIT 7: Personal Protective Equipment. (n.d.). CTAHR.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.).
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.